6-Iodobenzo[d][1,3]dioxol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-iodo-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMNGYVZGVGPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705414 | |
| Record name | 6-Iodo-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-34-5 | |
| Record name | 6-Iodo-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-Iodobenzo[d]dioxol-5-amine from 5-bromo-6-nitro-1,3-benzodioxole
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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Iodobenzo[d]dioxol-5-amine
Introduction: The Analytical Imperative
6-Iodobenzo[d]dioxol-5-amine is a substituted benzodioxole, a scaffold present in numerous natural products and pharmacologically active molecules.[3] The presence of an amine, an iodine atom, and the methylenedioxy bridge creates a unique electronic and steric environment. This complexity demands a multi-faceted analytical approach where data from different spectroscopic techniques are synergistically interpreted. A superficial analysis is insufficient; a robust characterization is paramount for regulatory submission, patent protection, and ensuring reproducibility in downstream applications. This guide establishes such a robust protocol.
The core molecular structure is comprised of a benzene ring fused to a five-membered dioxole ring, substituted with a primary amine and an iodine atom on adjacent carbons.
The following sections detail the strategic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy to achieve a definitive structural elucidation.
The Characterization Workflow: A Synergistic Approach
A logical, multi-technique workflow is essential. Each technique provides a unique piece of the structural puzzle. The proposed workflow is designed to be efficient and conclusive, starting with broad structural confirmation and moving to fine-detail elucidation.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the cornerstone of structural elucidation for organic molecules. For 6-Iodobenzo[d]dioxol-5-amine, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm their connectivity.
Predicted ¹H and ¹³C NMR Spectral Data
The predictions in Table 1 are based on established principles of substituent effects on aromatic systems. The electron-donating amine group and the electron-withdrawing, sterically bulky iodine atom will significantly influence the chemical shifts of the aromatic protons and carbons.[5] Data from the analogous compound, 1,3-Benzodioxol-5-amine, serves as a baseline for these predictions.[6]
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
|---|---|---|---|
| H-4 | ~ 6.8 - 7.0 (s) | - | Expected to be a singlet, downfield due to deshielding from adjacent iodine. |
| H-7 | ~ 6.3 - 6.5 (s) | - | Expected to be a singlet, upfield due to shielding from the amine group. |
| -NH₂ | ~ 4.5 - 5.5 (br s) | - | Broad singlet, chemical shift is concentration and solvent dependent. |
| -O-CH₂-O- | ~ 5.9 - 6.1 (s) | ~ 101 | Characteristic singlet for the methylenedioxy bridge. |
| C-4 | - | ~ 110 - 115 | Aromatic CH carbon, influenced by adjacent iodine. |
| C-5 | - | ~ 140 - 145 | Carbon bearing the amine group, strongly deshielded. |
| C-6 | - | ~ 80 - 85 | Carbon bearing the iodine atom, significant upfield shift due to the heavy atom effect. |
| C-7 | - | ~ 105 - 110 | Aromatic CH carbon, influenced by adjacent amine and dioxole ring. |
| C-3a | - | ~ 147 - 150 | Quaternary carbon of the dioxole bridge, deshielded. |
| C-7a | - | ~ 135 - 140 | Quaternary carbon of the dioxole bridge, influenced by the adjacent amine. |
Experimental Protocols for NMR
Protocol 1: 1D NMR (¹H, ¹³C) Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of 6-Iodobenzo[d]dioxol-5-amine in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the amine and prevent the exchange of the -NH₂ protons, allowing for their observation.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[7]
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse program.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire at least 1024 scans due to the low natural abundance of ¹³C.
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the DMSO solvent peak at 39.52 ppm.[7]
-
Protocol 2: 2D NMR (COSY, HSQC, HMBC) for Structural Confirmation
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, it will primarily serve to confirm the absence of coupling for the two aromatic singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be used to definitively assign the protonated carbons (C-4, C-7, and the -O-CH₂-O- group).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical 2D experiment for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure.
Caption: Expected key HMBC correlations (X) for structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of 6-Iodobenzo[d]dioxol-5-amine will be dominated by vibrations from the amine, the aromatic ring, and the ether linkages of the dioxole ring.[8]
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium | Characteristic of a primary amine (R-NH₂). Two distinct bands are expected.[9] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for C-H bonds on a benzene ring.[8] |
| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the presence of a primary amine.[9] |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected, characteristic of the aromatic skeleton.[8] |
| 1335 - 1250 | Aromatic C-N Stretch | Strong | The C-N bond of an aromatic amine absorbs strongly in this region.[9] |
| 1250 - 1020 | C-O Stretch (Asymmetric & Symmetric) | Strong | Intense bands characteristic of the aryl ether groups in the dioxole ring. |
Experimental Protocol for FT-IR
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to achieve a high-quality spectrum.
-
-
Data Analysis: Process the spectrum to identify the key absorption bands and compare them with the predicted values in Table 2.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The primary piece of information will be the molecular ion peak. Using Electron Ionization (EI), the molecule will lose an electron to form the radical cation [C₇H₆INO₂]⁺˙. The expected m/z value will be ~263.
-
Isotope Pattern: A key confirmatory feature will be the presence of the M+1 peak due to the natural abundance of ¹³C.
-
Key Fragments:
-
[M - I]⁺ (m/z ~136): Loss of the iodine radical is a highly probable fragmentation pathway, resulting in a significant peak.
-
[M - H₂CN]⁺: Fragmentation related to the amine group may also be observed.
-
Table 3: Predicted Mass Spectrometry Peaks
| m/z (mass-to-charge ratio) | Predicted Identity | Rationale |
|---|---|---|
| ~263 | [M]⁺˙ | Molecular Ion |
| ~136 | [M - I]⁺ | Loss of Iodine atom, a common fragmentation for iodo-aromatics. |
| ~137 | Isotope peak of [M - I]⁺ | ¹³C isotope peak for the m/z 136 fragment. |
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Set a temperature program, for example: hold at 100°C for 1 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
Use helium as the carrier gas.
-
-
MS Method:
-
Use a standard Electron Ionization (EI) source at 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion and key fragment peaks.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system. The benzodioxole ring system, substituted with the auxochromic amine group and the iodine atom, will exhibit characteristic absorptions.
Predicted UV-Vis Absorption
The molecule is expected to show two primary absorption bands, typical for substituted benzene rings:
-
π → π transitions:* A strong absorption band is expected in the range of 230-270 nm.
-
n → π transitions:* A weaker, longer-wavelength absorption band, likely above 290 nm, is expected due to the presence of non-bonding electrons on the nitrogen and oxygen atoms, which are in conjugation with the aromatic ring.
Experimental Protocol for UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A concentration of ~0.01 mg/mL is a good starting point.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer.
-
Scan the wavelength range from 200 to 600 nm.
-
Use the pure solvent as a blank reference.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each transition.
Conclusion: An Integrated and Definitive Characterization
The definitive characterization of 6-Iodobenzo[d]dioxol-5-amine is not achieved by any single technique, but by the logical integration of all spectroscopic data. The mass spectrum confirms the elemental composition and molecular weight. The IR spectrum verifies the presence of key functional groups. The comprehensive suite of 1D and 2D NMR experiments provides the unambiguous carbon-hydrogen framework and atom-to-atom connectivity. Finally, UV-Vis spectroscopy offers insight into the electronic nature of the conjugated system. By following the protocols and interpretive frameworks outlined in this guide, a researcher can produce a complete, robust, and scientifically defensible characterization package for this important chemical entity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 3. worldresearchersassociations.com [worldresearchersassociations.com]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. orgchemboulder.com [orgchemboulder.com]
Spectroscopic Characterization of 6-Iodobenzo[d]dioxol-5-amine (CAS No. 1000802-34-5): A Technical Guide
Spectroscopic Characterization of 6-Iodobenzo[d][1][2]dioxol-5-amine (CAS No. 1000802-34-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
The subject of our analysis, 6-Iodobenzo[d][1][2]dioxol-5-amine, possesses a molecular formula of C₇H₆INO₂ and a molecular weight of 263.03 g/mol .[3][4] Its structure, featuring a benzodioxole ring system with both an amine and an iodine substituent, presents a unique spectroscopic fingerprint that we will dissect in the subsequent sections.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum of 6-Iodobenzo[d][1][2]dioxol-5-amine
To predict the ¹H NMR spectrum, we will consider the structure of 1,3-Benzodioxol-5-amine as a reference. The introduction of a bulky, electron-withdrawing iodine atom at the 6-position will induce predictable shifts in the resonance of the aromatic protons.
Reference Spectrum Insights (1,3-Benzodioxol-5-amine): The aromatic region of 1,3-Benzodioxol-5-amine typically displays three signals corresponding to the three protons on the benzene ring. Additionally, a singlet for the two protons of the methylenedioxy group and a broad signal for the amine protons are expected.[1]
Predicted Spectral Features for 6-Iodobenzo[d][1][2]dioxol-5-amine:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-4 | ~ 6.5 - 6.7 | Singlet | 1H | This proton is ortho to the electron-donating amine group and will be the most upfield of the aromatic protons. |
| H-7 | ~ 6.8 - 7.0 | Singlet | 1H | This proton is adjacent to the iodine atom and will experience a downfield shift due to iodine's inductive effect. |
| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet | 2H | The chemical shift of amine protons is variable and depends on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |
| -OCH₂O- | ~ 5.9 | Singlet | 2H | The two protons of the methylenedioxy group are equivalent and appear as a characteristic singlet. |
Diagram: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of an organic compound.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination. The following is a general procedure adaptable for most modern NMR spectrometers.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-Iodobenzo[d][1][2]dioxol-5-amine.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts and should be free of interfering signals.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.
-
Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignments.[5]
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][7] By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of different chemical bonds.
Predicted IR Spectrum of 6-Iodobenzo[d][1][2]dioxol-5-amine
The IR spectrum of 6-Iodobenzo[d][1][2]dioxol-5-amine is expected to be dominated by absorptions from the amine, the aromatic ring, and the methylenedioxy group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium | Primary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium | -OCH₂O- |
| C=C Aromatic Stretch | 1500 - 1600 | Medium-Strong | Aromatic Ring |
| C-N Stretch | 1250 - 1350 | Medium | Aromatic Amine |
| C-O Stretch | 1000 - 1300 | Strong | Ether (-OCH₂O-) |
| C-I Stretch | 500 - 600 | Weak-Medium | Aryl Iodide |
Diagram: Key IR Absorptions
Caption: Predicted key absorption regions in the IR spectrum.
Experimental Protocol for FT-IR Spectroscopy
Modern Fourier Transform Infrared (FTIR) spectrometers offer high sensitivity and speed.[8] The attenuated total reflectance (ATR) technique is often preferred for its minimal sample preparation.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid 6-Iodobenzo[d][1][2]dioxol-5-amine powder onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[9][10] It is invaluable for determining the molecular weight of a compound and can also offer structural clues through the analysis of fragmentation patterns.[11]
Predicted Mass Spectrum of 6-Iodobenzo[d][1][2]dioxol-5-amine
Molecular Ion Peak (M⁺): The most crucial piece of information from the mass spectrum is the molecular ion peak. For 6-Iodobenzo[d][1][2]dioxol-5-amine (C₇H₆INO₂), the expected monoisotopic mass is approximately 262.94 g/mol . Therefore, the molecular ion peak (M⁺) should appear at m/z = 263 . The presence of iodine, which is monoisotopic (¹²⁷I), will simplify the isotopic pattern of the molecular ion.
Key Fragmentation Pathways: Electron ionization (EI) is a common technique that often leads to extensive fragmentation. For 6-Iodobenzo[d][1][2]dioxol-5-amine, some plausible fragmentation pathways include:
-
Loss of H•: [M-1]⁺ at m/z = 262
-
Loss of NH₂•: [M-16]⁺ at m/z = 247
-
Loss of I•: [M-127]⁺ at m/z = 136. This would be a significant fragment, corresponding to the benzodioxol-5-amine radical cation.
-
Loss of CH₂O: [M-30]⁺ or subsequent fragments.
The base peak in the spectrum will be the most stable fragment formed.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
For electrospray ionization (ESI), which is a softer ionization technique, the sample solution is directly infused into the mass spectrometer.
-
For electron ionization (EI), the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Instrument Parameters:
-
The instrument parameters (e.g., ionization energy for EI, capillary voltage for ESI) should be optimized to obtain a good signal for the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.
-
IV. Conclusion
This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectral data for 6-Iodobenzo[d][1][2]dioxol-5-amine (CAS No. 1000802-34-5). By leveraging data from a close structural analog and applying fundamental spectroscopic principles, we have predicted the key spectral features that will be instrumental in the characterization of this compound. The detailed experimental protocols offer a framework for acquiring high-quality data, ensuring the integrity and reliability of structural elucidation efforts in a research and development setting. The synergistic use of these three spectroscopic techniques provides a self-validating system for the unambiguous confirmation of the molecular structure.
References
- 1. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dipiperonylamine | C16H15NO4 | CID 585277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1000802-34-5|this compound|BLD Pharm [bldpharm.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Basics of FTIR Spectroscopy: An Industry Guide / Innovatech [innovatechlabs.com]
- 8. photometrics.net [photometrics.net]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
- 11. m.youtube.com [m.youtube.com]
The Lynchpin Halogen: A Technical Guide to the Reactivity of the C–I Bond in 6-Iodobenzo[d]dioxol-5-amine
Introduction: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. 6-Iodobenzo[d]dioxol-5-amine, a seemingly unassuming molecule, represents a critical building block. Its value lies not just in the inherent biological relevance of the aminobenzodioxole core, but in the synthetic versatility endowed by the carbon-iodine (C-I) bond. This bond is the lynchpin for a host of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.
This in-depth guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deep understanding of the causality behind the reactivity of the C-I bond in this specific molecular context. We will explore the electronic and steric factors that govern its behavior and provide robust, field-proven protocols for its most critical transformations.
Molecular Architecture and Electronic Landscape: Why the C-I Bond is Primed for Reaction
The reactivity of the C-I bond in 6-iodobenzo[d]dioxol-5-amine is not an isolated feature but a consequence of the electronic interplay of its constituent functional groups. The aryl iodide itself is a workhorse of cross-coupling chemistry due to the optimal balance of bond strength and reactivity; the C-I bond is weak enough to readily undergo oxidative addition to a metal catalyst, yet stable enough for the compound to be isolated and handled.
However, the substituents on the benzene ring profoundly modulate this intrinsic reactivity. In our subject molecule, two key groups are present: an amine (-NH₂) and a methylenedioxy bridge (-O-CH₂-O-).
-
Electron-Donating Influence: Both the amine and the methylenedioxy group are potent electron-donating groups (EDGs) through resonance (+R effect). They increase the electron density of the aromatic ring, which might intuitively seem to deactivate the C-I bond towards the initial oxidative addition step in many catalytic cycles (a step that is often favored for electron-poor aryl halides). However, this electron-rich nature makes the molecule an excellent partner in a variety of powerful palladium- and copper-catalyzed reactions.[1]
-
The "Ortho Effect": The amine group is positioned ortho to the iodine atom. This proximity introduces several competing factors:
-
Steric Hindrance: The ortho-amine can sterically shield the C-I bond, potentially hindering the approach of a bulky catalyst. This effect is generally moderate for an -NH₂ group but can become significant with larger substituents.[2]
-
Electronic Perturbation: Proximity electrical effects from an ortho-substituent can decrease the inversion barrier of the amine group. More importantly, the amine's lone pair can influence the electronic environment of the reaction center.
-
Directing Group Potential: The amine can act as a directing group, coordinating to the metal catalyst and influencing the regioselectivity of a reaction.
-
This unique electronic and steric environment makes 6-iodobenzo[d]dioxol-5-amine a versatile substrate, particularly for transformations that construct new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse
The most significant application of the C-I bond in this molecule is in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern aromatic chemistry.[3]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for creating a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.[4] Its mild conditions and high functional group tolerance make it exceptionally valuable in complex molecule synthesis.
The catalytic cycle, illustrated below, involves three fundamental steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond of 6-iodobenzo[d]dioxol-5-amine to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (facilitated by a base) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the new biaryl product.
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle
The following is a representative protocol adapted from methodologies for similar bromo-benzodioxole substrates and general knowledge of Suzuki couplings with aryl iodides.[4][5]
Reaction: Coupling of 6-Iodobenzo[d]dioxol-5-amine with Phenylboronic Acid
| Reagent | M.W. | Equivalents | Amount |
| 6-Iodobenzo[d]dioxol-5-amine | 263.03 | 1.0 | 263 mg (1.0 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg (1.2 mmol) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21 mg (0.03 mmol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg (2.5 mmol) |
| Dioxane / H₂O (4:1) | - | - | 5 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-iodobenzo[d]dioxol-5-amine, phenylboronic acid, PdCl₂(PPh₃)₂, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[3] This reaction has largely superseded harsher classical methods like the Ullmann condensation for N-arylation. Given that the substrate already contains an amine, this reaction would be used to introduce a second, different amino group, leading to diarylamines or more complex nitrogen-containing structures.
The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the amine or the intermediate palladium-amine complex to facilitate the final reductive elimination step.
Caption: Fig. 2: Buchwald-Hartwig Amination Cycle
This protocol is a generalized procedure based on established methods for the amination of electron-rich aryl iodides. The choice of ligand is critical and often requires screening.[6][7]
Reaction: Coupling of 6-Iodobenzo[d]dioxol-5-amine with Morpholine
| Reagent | M.W. | Equivalents | Amount |
| 6-Iodobenzo[d]dioxol-5-amine | 263.03 | 1.0 | 263 mg (1.0 mmol) |
| Morpholine | 87.12 | 1.2 | 105 µL (1.2 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg (0.01 mmol) |
| XantPhos | 578.68 | 0.03 | 17.4 mg (0.03 mmol) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg (1.4 mmol) |
| Toluene | - | - | 5 mL |
Procedure:
-
In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and XantPhos to a dry Schlenk tube.
-
Remove the tube from the glovebox, add 6-iodobenzo[d]dioxol-5-amine and a magnetic stir bar.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add dry, degassed toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion (typically 12-24 hours), cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired N-aryl product.
Heck-Mizoroki Reaction: C(sp²)-C(sp²) Vinylation
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, offering a powerful route to stilbenes and cinnamate derivatives.[8][9] The reaction typically proceeds with high trans selectivity.
The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.
Caption: Fig. 3: Heck-Mizoroki Catalytic Cycle
Sonogashira Coupling: C(sp²)-C(sp) Alkynylation
The Sonogashira reaction provides a direct route to aryl alkynes by coupling the aryl iodide with a terminal alkyne.[10] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).
The process involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide species. This key intermediate is generated in a separate copper cycle where the terminal alkyne reacts with a Cu(I) salt in the presence of an amine base.
Other Key Transformations of the C-I Bond
While palladium-catalyzed reactions are dominant, the C-I bond in 6-iodobenzo[d]dioxol-5-amine is amenable to other important transformations.
Ullmann Condensation
A classical copper-catalyzed reaction, the Ullmann condensation can be used to form C-N, C-O, and C-S bonds.[11] While often requiring harsher conditions (high temperatures) than its palladium-catalyzed counterparts, it remains a useful tool, especially for specific substrate combinations where palladium catalysis may be sluggish.[12]
Formation of Organometallic Reagents
The C-I bond can be converted into a more nucleophilic carbon center through the formation of organometallic reagents.
-
Grignard Reagent Formation: Reaction with magnesium metal (Mg) would yield the corresponding Grignard reagent (Ar-MgI).[13] However, the presence of the acidic amine proton (-NH₂) is incompatible with the highly basic Grignard reagent and would require a protection-deprotection sequence.[14]
-
Organolithium Formation (Lithiation): Transmetalation with an organolithium reagent like n-butyllithium (n-BuLi) can form the aryllithium species (Ar-Li). This is also incompatible with the free amine and would require protection.
Conclusion and Future Outlook
The C-I bond in 6-iodobenzo[d]dioxol-5-amine is a highly versatile and reactive functional handle. Its utility is dominated by a suite of powerful palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, Heck, and Sonogashira—that enable the precise and efficient construction of new C-C and C-N bonds. The electron-rich nature of the aromatic ring, conferred by the amine and methylenedioxy substituents, makes it an excellent substrate for these modern synthetic methods. Understanding the interplay of electronic and steric effects is crucial for optimizing reaction conditions and pushing the boundaries of molecular design. As catalysis continues to evolve, the synthetic potential of this valuable building block will undoubtedly expand, solidifying its role in the development of novel pharmaceuticals and advanced materials.
References
- 1. Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. benchchem.com [benchchem.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
A Versatile Scaffold in Modern Drug Discovery: Technical Insights into the Applications of 6-Iodobenzo[d]dioxol-5-amine
Executive Summary
In the landscape of medicinal chemistry, the strategic use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is paramount for efficient drug discovery. The 1,3-benzodioxole moiety is one such scaffold, found in numerous natural products and synthetic compounds with significant therapeutic activities.[1][2][3] This technical guide focuses on a particularly valuable derivative, 6-Iodobenzo[d]dioxol-5-amine. Its unique trifunctional architecture, featuring a benzodioxole core, a nucleophilic amine, and a versatile iodine atom, establishes it as a powerful building block for synthesizing diverse and complex therapeutic agents. We will explore its application in the development of potent anticancer agents, its potential for scaffolding CNS-active compounds, and its utility in constructing novel heterocyclic systems, complete with detailed synthetic protocols and mechanistic insights.
Introduction: The Strategic Value of a Trifunctional Building Block
The efficiency of a drug discovery campaign is often dictated by the quality of its chemical starting points. Building blocks that offer multiple, orthogonally reactive sites allow for the rapid generation of molecular diversity from a common core. 6-Iodobenzo[d]dioxol-5-amine (Figure 1) is an exemplary scaffold, possessing three key features that make it highly valuable to the medicinal chemist:
-
The Benzodioxole Core: This moiety is a well-established pharmacophore.[4][5] It is present in natural products like Safrole and its derivatives, which have a long history in pharmacology.[6] The benzodioxole ring system often imparts favorable physicochemical properties and can engage in key interactions with biological targets.[1][7][8][9][10]
-
The Primary Amine (-NH₂): Positioned at C-5, this nucleophilic group serves as a prime handle for a wide range of chemical transformations, most notably amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.
-
The Iodine Atom (-I): Located at C-6, ortho to the amine, the iodide is an excellent leaving group for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions.[11][12][13] This allows for the precise and efficient introduction of diverse aryl, alkyl, and vinyl substituents, enabling extensive structure-activity relationship (SAR) studies.
The ortho-relationship between the amine and the iodine also opens pathways to powerful intramolecular cyclization reactions for the construction of fused heterocyclic systems.[14][15][16]
Physicochemical Properties
A summary of the key properties of 6-Iodobenzo[d]dioxol-5-amine is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1000802-34-5 | [17][18][19] |
| Molecular Formula | C₇H₆INO₂ | [17][20] |
| Molecular Weight | 263.03 g/mol | [17][18] |
| Appearance | Solid (Varies by supplier) | N/A |
| Storage | 2-8°C, inert atmosphere, protect from light | [17][18] |
| SMILES | NC1=C(I)C=C(OCO2)C2=C1 | [17] |
Core Application I: Synthesis of Potent Anticancer Agents
Rationale: Targeting Microtubule Dynamics
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a clinically validated and highly successful target for anticancer therapeutics.[21][22] Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells. Many of these agents, such as the natural product Colchicine, bind to a specific site on β-tubulin. The benzodioxole scaffold is a known component of compounds that interact with this colchicine binding site.[7][8][23][24] 6-Iodobenzo[d]dioxol-5-amine serves as an ideal starting point for building novel tubulin polymerization inhibitors.
Figure 1: Mechanism of tubulin-targeting anticancer agents.
Synthetic Strategy & Workflow
A common strategy for designing colchicine-site inhibitors involves linking two specific aromatic rings with a suitable spacer. One of these rings is often a trimethoxyphenyl group, while the other can be varied. The 6-Iodobenzo[d]dioxol-5-amine scaffold provides the foundation for one of these rings.
The synthetic workflow leverages the dual reactivity of the molecule. First, a Suzuki-Miyaura cross-coupling reaction at the C-6 position introduces a second aromatic ring system. Subsequently, the amine at C-5 can be acylated or otherwise modified to complete the target molecule.
Figure 2: Synthetic workflow for a tubulin inhibitor candidate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry, to functionalize the C-6 position.[11][25][26] The choice of catalyst, base, and solvent is critical for achieving high yields and is based on established methods for coupling iodoanilines.[11][27]
Objective: To synthesize 6-(4-methoxyphenyl)benzo[d][4][7]dioxol-5-amine.
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 mmol, 263 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, and nitrogen/argon line.
Procedure:
-
Vessel Preparation: A 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 6-Iodobenzo[d]dioxol-5-amine (263 mg), 4-methoxyphenylboronic acid (182 mg), and potassium carbonate (276 mg).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg). Causality: The Pd(0) catalyst is essential for the catalytic cycle, initiating the oxidative addition with the aryl iodide.[25]
-
Solvent Addition: Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL). Causality: This solvent system (often referred to as "Suzuki conditions") is effective at dissolving both the organic and inorganic reagents, facilitating the reaction.
-
Degassing: Purge the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes. Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is crucial for reaction efficiency.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(4-methoxyphenyl)benzo[d][4][7]dioxol-5-amine.
Core Application II: Scaffolding for CNS-Active Agents
The benzodioxole scaffold is also a component of molecules designed to act on the Central Nervous System (CNS).[4][5] Its rigid structure and lipophilic character can be advantageous for crossing the blood-brain barrier. The functional handles on 6-Iodobenzo[d]dioxol-5-amine allow it to serve as a versatile starting point for compounds targeting CNS receptors.
Potential in Antipsychotic and Dopamine Receptor Ligand Design
Many antipsychotic drugs and dopamine receptor ligands are complex molecules that often contain an amide linkage and a distal basic nitrogen atom.[21] The amine group of our building block is a perfect handle for creating such amide bonds, while the iodine atom allows for the attachment of other requisite pharmacophoric elements via cross-coupling.
For example, the amine could be acylated with a substituted benzoic acid, and the resulting iodo-amide could be further elaborated. This strategy allows for the systematic exploration of the chemical space around the benzodioxole core to optimize binding to targets like dopamine (D2/D3) or serotonin (5-HT) receptors.[21][25]
Figure 3: Logical relationships in CNS agent design.
Core Application III: Synthesis of Novel Fused Heterocyclic Systems
The ortho-amino-iodo arrangement on the aromatic ring is a classic precursor for the synthesis of fused heterocyclic systems. This transformation significantly increases molecular complexity and rigidity in a single, often high-yielding, step.
Rationale: The Power of Intramolecular Cyclization
By first functionalizing the amine and then inducing an intramolecular cyclization onto the carbon bearing the iodine, a variety of fused ring systems can be accessed. A prominent example is the Larock indole synthesis or related cyclizations, where an alkyne is first coupled to the iodine, followed by an intramolecular reaction involving the nitrogen atom. This provides a direct route to complex indole structures, which are themselves a privileged scaffold in medicinal chemistry.[15][16][28]
Detailed Experimental Protocol: Two-Step Indole Synthesis
This protocol outlines a two-step sequence involving a Sonogashira coupling followed by an electrophilic cyclization to form a 3-iodoindole derivative, a versatile intermediate for further functionalization.[15][16]
Objective: To synthesize 7-amino-4-iodo-5,6-(methylenedioxy)-2-phenylindole from 6-Iodobenzo[d]dioxol-5-amine.
Step 1: Sonogashira Coupling
-
Setup: Following the same inert atmosphere precautions as the Suzuki protocol, combine 6-Iodobenzo[d]dioxol-5-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and Copper(I) iodide (CuI) (0.01 mmol) in a flask.
-
Solvent and Reagents: Add triethylamine (Et₃N, 12 mL) and then phenylacetylene (1.2 mmol).
-
Reaction: Heat the mixture to 50 °C for 4-6 hours until TLC indicates the consumption of the starting material.
-
Workup: After cooling, filter the mixture to remove the triethylamine salt, and concentrate the filtrate. Purify the crude N,N-dialkyl-o-(1-alkynyl)aniline intermediate by column chromatography.
Step 2: Electrophilic Iodocyclization
-
Setup: Dissolve the purified alkyne intermediate from Step 1 (1.0 mmol) in dichloromethane (CH₂Cl₂, 15 mL) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Iodine (I₂) (1.1 mmol) in CH₂Cl₂ dropwise over 10 minutes. Causality: The I₂ acts as an electrophile, activating the alkyne triple bond and forming an iodonium intermediate, which is then attacked intramolecularly by the aniline nitrogen to form the indole ring.[15][29]
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction is typically rapid.
-
Workup: Quench the reaction by adding aqueous sodium thiosulfate solution to consume excess iodine. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final product by column chromatography to yield the target 3-iodoindole derivative.
Conclusion and Future Outlook
6-Iodobenzo[d]dioxol-5-amine is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its trifunctional nature provides chemists with a robust and flexible tool for accessing a wide array of complex molecular architectures. We have demonstrated its proven utility in the synthesis of potent tubulin inhibitors and outlined its significant potential in the development of CNS-active agents and novel heterocyclic scaffolds.
The future applications of this building block are vast. Its use in combinatorial libraries for high-throughput screening could rapidly identify new hit compounds against a multitude of targets. Furthermore, its role as a precursor for complex natural product analogues remains a promising avenue for exploration. As the demand for novel, potent, and selective therapeutics continues to grow, the strategic application of versatile building blocks like 6-Iodobenzo[d]dioxol-5-amine will be indispensable in the ongoing quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. air.unimi.it [air.unimi.it]
- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safrole - Wikipedia [en.wikipedia.org]
- 7. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. worldresearchersassociations.com [worldresearchersassociations.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemscene.com [chemscene.com]
- 18. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. lookchem.com [lookchem.com]
- 21. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site | Semantic Scholar [semanticscholar.org]
- 23. Morpholino derivatives of benzyl-benzodioxole, a study of structural requirements for drug interactions at the colchicine/podophyllotoxin binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 27. researchgate.net [researchgate.net]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. benchchem.com [benchchem.com]
The Strategic Utility of 6-Iodobenzo[d]dioxol-5-amine: A Versatile Precursor for Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Benzo[d]dioxole Scaffold in Medicinal Chemistry
The benzo[d]dioxole moiety, a bicyclic system where a benzene ring is fused to a 1,3-dioxole ring, is a cornerstone in the design of biologically active molecules. This "privileged scaffold" is present in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties. Its unique electronic and conformational features allow it to act as a bioisostere for other aromatic systems and engage in specific interactions with biological targets. The strategic functionalization of this core structure is therefore a critical endeavor in medicinal chemistry and drug discovery. Among the various functionalized derivatives, 6-iodobenzo[d]dioxol-5-amine stands out as a particularly versatile and powerful building block for the synthesis of novel and complex heterocyclic systems.
This technical guide, intended for researchers and professionals in the field of drug development, will provide a comprehensive overview of 6-iodobenzo[d]dioxol-5-amine. We will delve into its synthesis, physicochemical properties, and, most importantly, its application as a precursor to a diverse range of heterocyclic structures through key synthetic transformations. This guide will offer not just procedural details but also the underlying strategic considerations, empowering chemists to leverage this valuable building block in their own research.
Physicochemical Properties and Characterization
6-Iodobenzo[d]dioxol-5-amine is a crystalline solid with the molecular formula C₇H₆INO₂ and a molecular weight of 263.03 g/mol .[1][2][3] Its structure features an aniline moiety ortho to an iodine atom, both substituted on the benzo[d]dioxole core. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.
| Property | Value | Source |
| CAS Number | 1000802-34-5 | [1][2] |
| Molecular Formula | C₇H₆INO₂ | [1][2] |
| Molecular Weight | 263.03 g/mol | [1][2] |
| Appearance | Solid | N/A |
| Storage | -20°C, protect from light | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons. A singlet for the methylene protons of the dioxole ring would appear around 6.0 ppm. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon bearing the iodine atom will be significantly shifted downfield.
Synthesis of 6-Iodobenzo[d]dioxol-5-amine: A Practical Approach
The most direct and logical synthetic route to 6-iodobenzo[d]dioxol-5-amine is through the regioselective iodination of the commercially available starting material, benzo[d]dioxol-5-amine (also known as 3,4-methylenedioxyaniline). The electron-donating nature of the amino and methylenedioxy groups activates the aromatic ring towards electrophilic substitution.
A common and effective method for the iodination of activated anilines involves the use of iodine monochloride (ICl) in a suitable solvent.[9][10] The reaction proceeds with high regioselectivity, with the iodine atom being directed to the position ortho to the strongly activating amino group.
Experimental Protocol: Synthesis of 6-Iodobenzo[d]dioxol-5-amine
Materials:
-
Benzo[d]dioxol-5-amine
-
Iodine monochloride (ICl)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzo[d]dioxol-5-amine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.05 eq) in dichloromethane dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-iodobenzo[d]dioxol-5-amine as a solid.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere is crucial to prevent oxidation of the aniline starting material.
-
The reaction is performed at low temperature to control the reactivity of the potent electrophile, iodine monochloride, and to minimize the formation of side products.
-
The workup with sodium thiosulfate is essential to remove excess iodine, which can complicate purification.
-
The sodium bicarbonate wash neutralizes any acidic byproducts.
Applications in Heterocycle Synthesis: A Gateway to Novel Scaffolds
The true value of 6-iodobenzo[d]dioxol-5-amine lies in its ability to serve as a versatile precursor for a wide range of heterocyclic structures. The presence of the ortho-iodoaniline functionality allows for a variety of powerful C-C and C-N bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo substituent on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the 6-position of the benzo[d]dioxole ring and a variety of aryl or vinyl groups from boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl and styrenyl derivatives.
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, enabling the synthesis of N-aryl or N-alkyl derivatives at the 6-position.[11] This reaction is a powerful tool for building complex amine-containing molecules.[2]
Intramolecular Cyclization Strategies
The ortho-iodoaniline moiety is perfectly poised for intramolecular cyclization reactions to construct fused heterocyclic systems.
Carbazoles are a prominent class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry.[8][12] A powerful strategy for their synthesis involves a two-step sequence starting from 6-iodobenzo[d]dioxol-5-amine: a Buchwald-Hartwig amination with a suitable aryl halide, followed by an intramolecular palladium-catalyzed C-H activation/C-C bond formation.[6][13]
The dibenzo[b,f]azepine core is a key structural motif in several approved drugs, most notably for the treatment of central nervous system disorders.[5][14] The synthesis of derivatives of this tricyclic system can be envisioned through an intramolecular Ullmann condensation or a Buchwald-Hartwig type cyclization of a suitable precursor derived from 6-iodobenzo[d]dioxol-5-amine.[11][12]
Pictet-Spengler Reaction
While the classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, a modified approach can be employed with derivatives of 6-iodobenzo[d]dioxol-5-amine.[14][15] For instance, after transformation of the amino group into a β-arylethylamine side chain, a subsequent Pictet-Spengler reaction can lead to the formation of tetrahydro-β-carboline derivatives fused to the benzo[d]dioxole ring system.
Conclusion and Future Perspectives
6-Iodobenzo[d]dioxol-5-amine is a highly valuable and versatile building block for the synthesis of a diverse array of novel heterocyclic compounds. Its unique substitution pattern, featuring an ortho-iodoaniline on a privileged benzo[d]dioxole scaffold, provides a powerful platform for the construction of complex molecular architectures through a variety of modern synthetic methodologies. The strategic application of palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies opens up avenues for the creation of libraries of compounds with potential applications in drug discovery and materials science. As the demand for novel and diverse chemical matter continues to grow, the importance of strategically functionalized building blocks like 6-iodobenzo[d]dioxol-5-amine will undoubtedly increase, making it an indispensable tool in the arsenal of the synthetic chemist.
References
- 1. chemscene.com [chemscene.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 4. scienceopen.com [scienceopen.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. rsc.org [rsc.org]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Iodobenzo[d]dioxol-5-amine
Introduction: The Strategic Importance of 6-Arylbenzo[d]dioxol-5-amine Scaffolds
The benzo[d]dioxole moiety is a privileged scaffold found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of aryl substituents at the 6-position of the benzo[d]dioxol-5-amine core via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy in medicinal chemistry and drug discovery. This transformation allows for the rapid generation of diverse libraries of 6-arylbenzo[d]dioxol-5-amines, enabling extensive structure-activity relationship (SAR) studies.
6-Iodobenzo[d]dioxol-5-amine is a key building block for this purpose. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent electrophilic partner in the Suzuki-Miyaura reaction.[1] The adjacent primary amine at the 5-position, however, introduces both electronic and steric factors that require careful consideration in optimizing reaction conditions to achieve high yields and avoid common side reactions.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of 6-Iodobenzo[d]dioxol-5-amine in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide a detailed and optimized experimental protocol, discuss key reaction parameters, and offer troubleshooting guidance based on established methodologies for structurally similar aniline derivatives.[2]
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of each step is significantly influenced by the choice of catalyst, ligand, base, and solvent.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (6-Iodobenzo[d]dioxol-5-amine) to a palladium(0) complex, forming a Pd(II) intermediate. The electron-rich nature of the aminobenzodioxole ring can facilitate this step, while the ortho-amino group may also play a coordinating role.
-
Transmetalation: In this crucial step, the aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Parameters
The success of the Suzuki-Miyaura coupling of 6-Iodobenzo[d]dioxol-5-amine hinges on the careful selection of reaction components. Based on literature for analogous ortho-aminoaryl halides and benzodioxole derivatives, the following parameters are recommended as a starting point for optimization.[4][5]
| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ | PdCl₂(dppf) is often effective for challenging substrates.[6] Pd(PPh₃)₄ is a reliable choice for aryl iodides. Pre-catalysts can offer enhanced stability and activity. |
| Ligand | dppf, PPh₃, Buchwald-type phosphines (e.g., SPhos, XPhos) | The choice of ligand is critical for stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands often improve yields for sterically hindered or electron-rich substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to facilitate the transmetalation step. K₂CO₃ is a cost-effective and generally effective choice.[4] Cs₂CO₃ can be beneficial for less reactive substrates. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/EtOH, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base.[7] Degassing the solvent is crucial to prevent catalyst oxidation. |
| Boronic Acid | Arylboronic acids or their pinacol esters (1.1 - 1.5 equiv.) | A slight excess of the boronic acid is typically used to drive the reaction to completion. The stability of the boronic acid should be considered, as protodeboronation can be a competing side reaction. |
| Temperature | 80 - 110 °C | Aryl iodides are generally reactive, but heating is often necessary to achieve a reasonable reaction rate. The optimal temperature will depend on the specific substrates and solvent system. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Iodobenzo[d]dioxol-5-amine with a generic arylboronic acid. This method is adapted from established procedures for structurally similar compounds, such as (6-bromobenzo[d][4][8]dioxol-5-yl)methanol.[4]
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
optimizing Buchwald-Hartwig amination with 6-Iodobenzo[d]dioxol-5-amine
An Application Guide to the Palladium-Catalyzed C-N Cross-Coupling of 6-Iodobenzo[d]dioxol-5-amine
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has become indispensable in pharmaceutical and materials science, largely due to its broad substrate scope and functional group tolerance, which surpass traditional methods for synthesizing aryl amines.[1]
This guide focuses on a specific, yet highly relevant, substrate: 6-Iodobenzo[d]dioxol-5-amine . The benzodioxole moiety is a privileged scaffold found in numerous biologically active molecules and natural products, prized for its role in modulating metabolic stability and receptor binding.[3][4][5][6][7] The presence of both an amine and an aryl iodide on the same ring presents unique challenges and opportunities for optimization. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and field-proven insights to successfully optimize the Buchwald-Hartwig amination of this valuable building block.
Reaction Principle: The Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for rational optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][8][9][10]
The key steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) initiates the cycle by inserting into the carbon-iodine bond of 6-Iodobenzo[d]dioxol-5-amine. This forms a Pd(II) intermediate. Aryl iodides generally undergo oxidative addition readily.[8]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[11][12] The choice and strength of the base are critical at this stage and can dictate the reaction's success.
-
Reductive Elimination: This is the final, product-forming step. The newly formed aryl and amido ligands on the palladium center couple, creating the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][10]
A notable challenge when using aryl iodides is the potential for the iodide anion, generated during the reaction, to form stable, off-cycle palladium complexes, which can inhibit the catalyst's activity.[8][10][13] The proper choice of ligand can often mitigate this issue.[14]
Key Parameters for Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. A systematic approach to optimizing these variables is crucial for achieving high yields and purity.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and often requires a ligand for stability and activity. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[8][12] Pre-formed palladacycle catalysts (e.g., G3 or G4 precatalysts) are often more efficient as they bypass the in situ activation step.[15] |
| Ligand | Bulky, Electron-Rich Phosphines: - Biarylphosphines: XPhos, RuPhos, BrettPhos- Ferrocenylphosphines: Josiphos type | The ligand is arguably the most critical component. Bulky, electron-rich ligands stabilize the monomeric L-Pd(0) species, promote the difficult oxidative addition step (especially for aryl chlorides), and accelerate the final reductive elimination.[16][17][18][19] The choice is often substrate-dependent; for example, RuPhos is excellent for secondary amines, while BrettPhos can be effective for monoarylation of primary amines.[14] |
| Base | Strong Bases: NaOtBu, KOtBu, LHMDSWeak Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ | The base's primary role is to deprotonate the amine. Strong bases like NaOtBu are highly effective and often lead to faster reactions at lower temperatures.[17] However, they are incompatible with base-sensitive functional groups (e.g., esters, ketones). Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures and catalyst loadings.[8][20] |
| Solvent | Aprotic Solvents: Toluene, Dioxane, THF, 2-MeTHF | The solvent must solubilize the reactants and catalyst complex. Toluene is a common and effective choice.[20] Dioxane is also frequently used but is considered a less "green" solvent.[2][21] It is critical to use anhydrous and degassed solvents, as oxygen can oxidize the Pd(0) catalyst and water can interfere with the base. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[8] |
| Temperature | Room Temp to >120 °C | Reaction temperature is interdependent with the other parameters. Strong bases often allow for lower temperatures (e.g., 80-100 °C), while weaker bases typically require more thermal energy (e.g., 100-120 °C) to drive the reaction to completion.[8][15] |
Experimental Protocols
All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.
Protocol 1: General Screening with a Strong Base
This protocol is a robust starting point for coupling 6-Iodobenzo[d]dioxol-5-amine with a variety of primary and secondary amines, utilizing a highly active biarylphosphine ligand system.[22]
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 mmol, 1.0 equiv.)
-
Amine coupling partner (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed Toluene (5 mL)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Reagent Addition: Add the 6-Iodobenzo[d]dioxol-5-amine and the amine coupling partner to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Conditions for Base-Sensitive Coupling Partners
This protocol is designed for situations where the amine coupling partner contains functional groups (e.g., esters) that are sensitive to strong bases. It employs a weaker inorganic base, which may necessitate a higher reaction temperature.[22]
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 mmol, 1.0 equiv.)
-
Base-sensitive amine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.1 mmol, 2.1 equiv.)
-
Anhydrous, degassed Dioxane (5 mL)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, the Josiphos-type ligand, and the finely ground K₃PO₄ under an inert atmosphere. Grinding the base is important to increase its surface area and reactivity.[8]
-
Reagent Addition: Add the 6-Iodobenzo[d]dioxol-5-amine and the amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with weaker bases may require longer reaction times.
-
Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical framework for troubleshooting common issues.[13][23][24]
Conclusion
The Buchwald-Hartwig amination of 6-Iodobenzo[d]dioxol-5-amine is a powerful method for accessing valuable nitrogen-containing derivatives. Success hinges on a rational, systematic approach to optimization. By carefully considering the interplay between the palladium precursor, ligand, base, and solvent, researchers can overcome common challenges and develop robust, high-yielding protocols. The guidelines and experimental procedures detailed in this document provide a solid foundation for both initial reaction screening and fine-tuned optimization, empowering scientists to efficiently synthesize target molecules for applications in drug discovery and beyond.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 5. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
- 15. youtube.com [youtube.com]
- 16. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gessnergroup.com [gessnergroup.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
- 23. reddit.com [reddit.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Practical Guide to the Sonogashira Coupling of 6-Iodobenzo[d]dioxol-5-amine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is prized for its reliability and tolerance of a wide range of functional groups, proceeding under relatively mild conditions.[1][3] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science for the synthesis of complex molecular architectures, including pharmaceuticals, natural products, and conjugated polymers.[2][3]
This application note provides a detailed experimental protocol for the Sonogashira coupling of 6-Iodobenzo[d]dioxol-5-amine. This substrate is a valuable building block in drug discovery, incorporating the privileged benzodioxole scaffold. The protocol is designed for researchers and scientists in drug development, offering not just a step-by-step guide but also a deeper understanding of the critical parameters that govern reaction success. We will delve into the causality behind experimental choices, provide a framework for troubleshooting, and ground our recommendations in authoritative literature.
The Sonogashira Coupling Mechanism
A comprehensive understanding of the reaction mechanism is crucial for optimization and troubleshooting. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][4]
-
Palladium Cycle: The cycle begins with the active Palladium(0) species, which undergoes oxidative addition to the aryl iodide (6-Iodobenzo[d]dioxol-5-amine), forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is critical as it activates the alkyne.[1]
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Figure 1: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Critical Experimental Parameters & Rationale
The success of the Sonogashira coupling hinges on the careful selection of several key parameters. The choice of an aryl iodide, such as 6-Iodobenzo[d]dioxol-5-amine, is advantageous due to the high reactivity of the C-I bond compared to C-Br or C-Cl bonds, often allowing for milder reaction conditions.[5]
-
Catalyst System (Palladium & Copper):
-
Palladium Source: Both Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Pd(II) pre-catalysts like Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are commonly used. Pd(II) species are reduced in situ to the active Pd(0) catalyst by amines or phosphine ligands present in the reaction mixture.[1] We select PdCl₂(PPh₃)₂ for this protocol due to its greater air stability compared to Pd(PPh₃)₄.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step.[1] While essential for high reaction rates, copper can also promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[5][6] Therefore, maintaining an inert atmosphere is critical.
-
-
Base and Solvent:
-
An amine base, typically triethylamine (NEt₃) or diisopropylamine (DIPA), is required. It serves two purposes: to neutralize the hydrogen iodide (HI) byproduct generated during the reaction and to facilitate the formation of the copper acetylide.[5] In many protocols, the amine can also serve as the solvent.[1]
-
For substrates with limited solubility in pure amine, a co-solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is used. We recommend a mixture of THF and NEt₃ to ensure homogeneity.
-
-
Inert Atmosphere:
-
As mentioned, oxygen can lead to the Glaser homocoupling of the alkyne, resulting in diynes as a significant byproduct and consuming the starting material.[5] It can also lead to the decomposition of the Pd(0) catalyst, observed as the formation of black precipitate ("palladium black").[5][7] Therefore, the reaction must be set up under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.
-
-
Temperature:
Detailed Experimental Protocol
This protocol describes the coupling of 6-Iodobenzo[d]dioxol-5-amine with phenylacetylene as a model reaction.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |
| 6-Iodobenzo[d]dioxol-5-amine | C₇H₆INO₂ | 263.03 | 1.0 | 263 mg |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 123 mg (134 µL) |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 (2 mol%) | 14.0 mg |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (NEt₃) | C₆H₁₅N | 101.19 | - | 5 mL |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 5 mL |
| Nitrogen (N₂) gas, high purity | N₂ | 28.01 | - | For inert atmosphere |
| Ethyl Acetate (for work-up) | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated NH₄Cl solution (for work-up) | NH₄Cl | 53.49 | - | As needed |
| Brine (for work-up) | NaCl | 58.44 | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Equipment
-
Schlenk flask or a round-bottom flask equipped with a rubber septum
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon gas line with a bubbler
-
Syringes and needles
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Preparation of Inert Atmosphere:
-
Place a magnetic stir bar into a 25 mL Schlenk flask. Add 6-Iodobenzo[d]dioxol-5-amine (263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. Rationale: This step is critical to remove oxygen, which can cause unwanted side reactions and catalyst degradation.[5]
-
-
Solvent and Reagent Addition:
-
Under a positive flow of nitrogen, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Stir the resulting suspension for 5 minutes at room temperature.
-
Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe. Rationale: Adding the alkyne dropwise can help control any initial exotherm and minimize dimerization.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
To take a sample for TLC, briefly remove the septum under a strong positive flow of nitrogen, quickly draw a small aliquot with a capillary, and immediately reseal the flask.
-
A typical TLC system would be 3:1 Hexanes:Ethyl Acetate. The product should have a different Rf value than the starting aryl iodide. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL). Rationale: The NH₄Cl wash helps to remove the amine base and complex any remaining copper salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product, 6-(phenylethynyl)benzo[d]dioxol-5-amine.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Impure reagents/solvents. | 1. Use a fresh batch of palladium and copper catalysts. 2. Ensure proper degassing of solvents and a leak-free inert gas setup.[5] 3. Use anhydrous solvents and purified starting materials. |
| Formation of Black Precipitate | Decomposition of the Pd(0) catalyst ("palladium black"). | 1. Improve inert atmosphere technique.[7] 2. Avoid excessively high temperatures. 3. Ensure the purity of the amine base. |
| Significant Alkyne Homocoupling | Presence of oxygen (Glaser coupling). | 1. Rigorously deoxygenate all solvents and reagents before use.[5][6] 2. Consider a copper-free protocol if the problem persists, though this may require different ligands and conditions.[9][10] |
| Multiple Unidentified Spots on TLC | 1. Reaction not complete. 2. Decomposition of starting material or product. 3. Side reactions. | 1. Allow the reaction to run longer or apply gentle heat. 2. Re-evaluate reaction temperature and time. 3. Ensure stoichiometry is correct. |
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the synthesis of substituted alkynes. The protocol detailed herein for 6-Iodobenzo[d]dioxol-5-amine provides a reliable and well-rationalized procedure for obtaining the desired coupled products in good yield. By understanding the underlying mechanism and paying close attention to critical parameters such as catalyst integrity and the maintenance of an inert atmosphere, researchers can effectively utilize this reaction for the construction of complex molecules relevant to drug discovery and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: 6-Iodobenzo[d]dioxol-5-amine as a Versatile Precursor for Modern Heterocyclic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 6-iodobenzo[d]dioxol-5-amine as a strategic precursor for the synthesis of diverse heterocyclic scaffolds. The unique ortho-iodoaniline arrangement within the benzodioxole framework offers a powerful platform for constructing high-value molecules such as benzimidazoles, benzoxazoles, and quinolines. This document elucidates the underlying chemical principles, provides field-tested, step-by-step synthetic protocols, and explains the causality behind experimental choices to ensure reproducible and efficient outcomes.
Introduction: The Strategic Value of 6-Iodobenzo[d]dioxol-5-amine
6-Iodobenzo[d]dioxol-5-amine is a highly functionalized aromatic amine that serves as a cornerstone building block in synthetic organic chemistry. Its structure is characterized by a benzodioxole core, which is a common motif in numerous natural products and pharmacologically active compounds, fused to an aniline ring bearing an iodine atom ortho to the amino group. This specific arrangement of functional groups is not a coincidence of nature but a deliberate design element for synthetic utility.
The primary value of this precursor lies in its dual reactivity:
-
The amino group (-NH₂) acts as a potent nucleophile, ready to participate in condensation and amination reactions.
-
The iodo group (-I) is an excellent leaving group, perfectly positioned for intramolecular cyclization and transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, and Buchwald-Hartwig couplings.[1][2][3][4]
This synergistic functionality enables the efficient, often one-pot, construction of fused heterocyclic systems that are otherwise challenging to synthesize. These resulting scaffolds, including benzimidazoles, benzoxazoles, and quinolines, are privileged structures in drug discovery, known to interact with a wide array of biological targets.[5][6][7][8][9][10]
Precursor Specifications and Handling
Proper handling and storage of 6-iodobenzo[d]dioxol-5-amine are critical for maintaining its purity and reactivity. The compound is light-sensitive and should be stored under an inert atmosphere to prevent oxidative degradation.
| Property | Value | Source |
| CAS Number | 1000802-34-5 | [11][12][13] |
| Molecular Formula | C₇H₆INO₂ | [11][12][14] |
| Molecular Weight | 263.03 g/mol | [11][12][13] |
| Appearance | Typically a solid (powder/crystals) | - |
| Purity | ≥98% (recommended for synthesis) | [11] |
| Storage | 2-8°C, under inert atmosphere, protect from light | [11][12] |
Core Synthetic Applications: Pathways to Key Heterocycles
The strategic placement of the amino and iodo groups on the benzodioxole scaffold allows for the streamlined synthesis of several important classes of heterocycles. Below are detailed protocols for three such transformations.
Synthesis of Benzimidazole Derivatives via Catalytic Condensation
The construction of the benzimidazole ring system from 6-iodobenzo[d]dioxol-5-amine is a powerful transformation, often achieved through a copper-catalyzed reaction with an aldehyde, followed by intramolecular C-N bond formation. Benzimidazoles are crucial pharmacophores with applications as kinase inhibitors and anti-infective agents.[6][9][15][16]
Causality & Mechanism: This reaction is a variation of the Ullmann condensation.[1][17] The copper(I) catalyst is believed to undergo oxidative addition to the C-I bond. The proximal amino group then condenses with an aldehyde to form a Schiff base (iminium ion intermediate). The final, irreversible step is an intramolecular nucleophilic attack of the nitrogen onto the activated aryl-copper complex, leading to the fused benzimidazole ring after reductive elimination. The use of a ligand, such as 1,10-phenanthroline, stabilizes the copper catalyst and enhances its solubility and reactivity.[1]
Caption: Catalytic pathway from the precursor to benzimidazoles.
Protocol 1: Copper-Catalyzed Synthesis of a 2-Aryl-benzimidazole Derivative
-
Vessel Preparation: To a flame-dried Schlenk tube, add 6-iodobenzo[d]dioxol-5-amine (1.0 mmol, 263 mg), the desired aromatic aldehyde (1.1 mmol), copper(I) iodide (CuI, 0.1 mmol, 19 mg), 1,10-phenanthroline (0.2 mmol, 36 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Atmosphere Control: Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed dimethyl sulfoxide (DMSO, 3 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 120°C in a pre-heated oil bath for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the target benzimidazole.
Synthesis of Benzoxazole Derivatives via Condensation and Cyclization
Benzoxazoles are another class of heterocycles with significant biological activities, including antimicrobial and anticancer properties.[5][7] Their synthesis from o-aminophenols is classic. While our precursor is an amine, a robust method involves condensation with a carboxylic acid using a strong dehydrating agent like polyphosphoric acid (PPA), which catalyzes both the initial amidation and the subsequent intramolecular cyclization.
Causality & Mechanism: This reaction proceeds via two key stages. First, the primary amine of the precursor reacts with a carboxylic acid at high temperature to form an amide intermediate. Polyphosphoric acid then acts as a Brønsted acid catalyst and a powerful dehydrating agent. It protonates the amide oxygen, making the carbonyl carbon more electrophilic. The ortho-iodo group, while not directly participating in the cyclization, remains as a handle for further diversification. The cyclization occurs via an intramolecular nucleophilic attack of the phenolic oxygen (formed in situ or from a related precursor) onto the activated carbonyl, followed by dehydration to yield the aromatic benzoxazole ring.[5]
Caption: PPA-mediated pathway to benzoxazole scaffolds.
Protocol 2: Polyphosphoric Acid-Mediated Synthesis of a 2-Substituted Benzoxazole
-
Reagent Mixing: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-iodobenzo[d]dioxol-5-amine (1.0 mmol, 263 mg) and the desired carboxylic acid (1.2 mmol).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA, approx. 10-15 times the weight of the amine, ~2.5-4.0 g) to the flask. The PPA should be viscous; warming it slightly can aid in transfer.
-
Reaction: Heat the stirred, heterogeneous mixture to 180-200°C for 4-6 hours. The mixture should become more homogeneous as the reaction progresses. Monitor by TLC (a small aliquot can be carefully quenched in ice water and extracted for analysis).
-
Quenching: Allow the reaction to cool to approximately 80-100°C. Very carefully and slowly, pour the viscous mixture onto crushed ice (approx. 50 g) in a beaker with vigorous stirring. This step is highly exothermic.
-
Neutralization: Once the PPA is fully hydrolyzed, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~7-8. The product often precipitates during this step.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by recrystallization or silica gel chromatography.
Synthesis of Quinolines via Doebner Reaction
The Doebner reaction, a variation of the Doebner-von Miller synthesis, is a three-component reaction that constructs quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[18] This method is exceptionally well-suited for 6-iodobenzo[d]dioxol-5-amine, providing a direct route to highly functionalized quinoline cores, which are prevalent in antimalarial and anticancer drugs.
Causality & Mechanism: The reaction is typically catalyzed by a Brønsted or Lewis acid. It begins with the formation of a Schiff base (imine) between the aniline (our precursor) and the aldehyde. Concurrently, pyruvic acid can enolize. A Michael-type addition of the enolized pyruvic acid to the imine occurs, followed by a tautomerization and an intramolecular electrophilic aromatic substitution (cyclization). The final step is dehydration/aromatization, which furnishes the stable quinoline ring system. Trifluoroacetic acid (TFA) serves as an effective catalyst to promote both imine formation and the subsequent cyclization.[18]
Caption: Doebner three-component reaction for quinoline synthesis.
Protocol 3: One-Pot Doebner Synthesis of a Quinoline-4-carboxylic Acid
-
Reagent Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) in a minimal amount of glacial acetic acid (2-3 mL).
-
Component Addition: To this solution, add pyruvic acid (1.5 mmol, 132 mg) and trifluoroacetic acid (TFA, ~20 µL) as the catalyst. Stir for 10 minutes at room temperature.
-
Precursor Addition: In a separate vessel, dissolve 6-iodobenzo[d]dioxol-5-amine (1.0 mmol, 263 mg) in a minimal amount of glacial acetic acid (2-3 mL). Add this solution to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the resulting mixture to reflux (approx. 118°C) for 12 hours.[18] The product often begins to precipitate from the hot solution.
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetic acid, followed by cold water, and finally a small amount of cold ethanol or diethyl ether to aid in drying. The product is often of high purity, but can be further purified by recrystallization from acetic acid or ethanol if necessary.
Conclusion
6-Iodobenzo[d]dioxol-5-amine is a demonstrably potent and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The ortho-iodoaniline functionality provides a reliable handle for a variety of cyclization strategies, enabling access to complex molecular architectures through robust and scalable protocols. The methods detailed herein for the synthesis of benzimidazoles, benzoxazoles, and quinolines showcase the strategic advantage of this building block, empowering chemists to rapidly assemble libraries of diverse compounds for drug discovery and materials science applications.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Design, Synthesis and Evaluation of Benzimidazole Derivatives as IL-6 Inhibitors and Their Role in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
- 8. View of Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review [medwinpublisher.org]
- 9. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 10. Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. lookchem.com [lookchem.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling Reactions with 6-Iodobenzo[d]dioxol-5-amine for Advanced Drug Discovery Scaffolds
Abstract
This guide provides a comprehensive technical overview and detailed protocols for leveraging 6-iodobenzo[d]dioxol-5-amine as a versatile building block in palladium-catalyzed cross-coupling reactions. The benzodioxole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via modern synthetic methods is of paramount importance for the development of novel therapeutic agents.[1][2][3] This document outlines step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers, scientists, and drug development professionals a practical guide to synthesizing diverse molecular architectures.
Introduction: The Benzodioxole Scaffold in Medicinal Chemistry
The 1,3-benzodioxole ring system is a core structural feature in numerous natural products and pharmaceutical agents, valued for its unique electronic properties and ability to serve as a stable, lipophilic scaffold.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory and neuroprotective effects.[1] The ability to selectively introduce molecular diversity onto this core through robust synthetic methods is a key objective in drug discovery programs.[4]
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient and highly chemoselective methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under mild conditions.[5][6] These reactions are indispensable tools in the pharmaceutical industry for both small-scale library synthesis and large-scale manufacturing.[5]
This application note focuses on 6-iodobenzo[d]dioxol-5-amine (CAS 1000802-34-5), a highly functionalized and reactive building block.[7][8][9][10] The presence of an ortho-amino group and a reactive C-I bond makes it an ideal substrate for creating complex molecular frameworks through various palladium-catalyzed transformations.
Substrate Profile: 6-Iodobenzo[d]dioxol-5-amine
| Property | Value | Source |
| CAS Number | 1000802-34-5 | [7] |
| Molecular Formula | C₇H₆INO₂ | [7] |
| Molecular Weight | 263.03 g/mol | [7] |
| Appearance | (Typically a solid) | - |
| Storage | 2-8°C, Inert atmosphere, Protect from light | [7][8] |
The strategic placement of the iodo and amino groups presents both opportunities and challenges. The C-I bond is highly reactive towards oxidative addition to Pd(0) catalysts, facilitating efficient coupling. The adjacent primary amine can influence the electronic properties of the aryl halide and may require protection or careful selection of reaction conditions to prevent side reactions or catalyst inhibition.
Core Application: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of aryl halides with organoboron compounds.[11][12] It is widely used to synthesize biaryl scaffolds, which are prevalent in pharmaceuticals.[13]
Mechanistic Rationale
The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate transmetalation.[12]
Caption: Suzuki-Miyaura Catalytic Cycle
Recommended Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar electron-rich aminoaryl halides.[14][15]
-
Preparation: To an oven-dried Schlenk flask, add 6-iodobenzo[d]dioxol-5-amine (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.).[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, an additional phosphine ligand (e.g., SPhos, XPhos).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene, via syringe to achieve a concentration of ~0.1 M with respect to the aryl iodide.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data & Optimization
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable choice. Buchwald ligands like SPhos can improve yields for challenging substrates.[14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical and can significantly impact the reaction.[15] K₃PO₄ is often effective for amino-substituted substrates.[15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures often accelerate the transmetalation step. |
| Temperature | 80-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle efficiently. |
Core Application: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[16][17] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[16] It can be used to synthesize diarylamines or N-aryl heterocycles from 6-iodobenzo[d]dioxol-5-amine.
Mechanistic Rationale
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to yield the C-N coupled product.[16][18] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[18][19]
Caption: Buchwald-Hartwig Catalytic Cycle
Recommended Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for aryl iodides.[14][20]
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, BINAP, 2-4 mol%) to a dry Schlenk flask.[16][19]
-
Reagent Addition: Add the 6-iodobenzo[d]dioxol-5-amine (1.0 eq.), the amine coupling partner (1.1-1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).[14]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or THF.
-
Reaction: Seal the flask and heat to 65-110 °C. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Data & Optimization
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or BINAP | Bulky, electron-rich biarylphosphine ligands are essential for high efficiency.[18][19] XPhos is effective for a broad range of substrates.[19] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong base is required to deprotonate the amine. NaOt-Bu is common, but K₃PO₄ can be used for more sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required to prevent catalyst deactivation and side reactions. |
| Note | The substrate's own amino group can potentially compete. Using a slight excess of the desired coupling amine can help favor the intended reaction. |
Core Application: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a highly efficient route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[21] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) co-catalyst.[22][23]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex, leading to the final product after reductive elimination.[23]
Caption: Sonogashira Dual Catalytic Cycle
Recommended Protocol: Sonogashira Coupling
This protocol follows standard, mild conditions for Sonogashira reactions.[21][22]
-
Preparation: To a Schlenk flask, add 6-iodobenzo[d]dioxol-5-amine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF. Add a suitable amine base, which often doubles as a solvent, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[22] Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water, dry, and concentrate. Purify the product by column chromatography.
Data & Optimization
| Parameter | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, commercially available catalysts are highly effective. |
| Cu Co-Catalyst | CuI | Copper(I) iodide is the most common and reliable co-catalyst.[23] |
| Base/Solvent | Et₃N, i-Pr₂NH, Piperidine | The amine base is critical for forming the copper acetylide and neutralizing the HX byproduct.[21] |
| Conditions | Room Temperature to 60 °C | The reaction is typically run under mild conditions.[21] Copper- and amine-free protocols exist but may require specific ligands or solvents like DMSO.[24] |
Overall Experimental Workflow
The successful execution of these cross-coupling reactions relies on a systematic and rigorous workflow, from preparation to analysis.
Caption: General Experimental Workflow
Conclusion
6-Iodobenzo[d]dioxol-5-amine is a powerful and versatile building block for modern medicinal chemistry. Its strategic functionalization through palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides robust and efficient pathways to a vast chemical space of novel benzodioxole derivatives. The protocols and guidelines presented in this document offer a solid foundation for researchers to explore and synthesize next-generation therapeutic agents.
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. worldresearchersassociations.com [worldresearchersassociations.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. research.rug.nl [research.rug.nl]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. m.youtube.com [m.youtube.com]
- 24. cetjournal.it [cetjournal.it]
Application Notes and Protocols for the Synthesis of Substituted Benzodioxoles Utilizing 6-Iodobenzo[d]dioxol-5-amine
Introduction: The Benzodioxole Scaffold and the Strategic Value of 6-Iodobenzo[d]dioxol-5-amine
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1] Its derivatives have been investigated for their therapeutic potential, including antitumor, anti-inflammatory, and neuroprotective properties.[1][2] The unique electronic properties of the benzodioxole ring, conferred by the two oxygen atoms, make it an attractive starting point for the synthesis of complex molecules.[1]
6-Iodobenzo[d]dioxol-5-amine is a particularly versatile building block for the synthesis of substituted benzodioxoles. The presence of two distinct and orthogonally reactive functional groups—an amino group and an iodo group—on the aromatic ring allows for selective and sequential functionalization. This dual functionality opens up avenues for creating diverse libraries of compounds through well-established palladium-catalyzed cross-coupling reactions. Specifically, the iodo group serves as an excellent handle for Suzuki-Miyaura C-C bond formation, while the amino group is a prime candidate for Buchwald-Hartwig C-N bond formation. This guide provides detailed protocols and insights for leveraging this key intermediate in the development of novel substituted benzodioxoles.
Strategic Considerations for a Bifunctional Building Block
The synthetic utility of 6-Iodobenzo[d]dioxol-5-amine lies in the ability to selectively address either the C-I or the N-H bond. The choice of reaction conditions, particularly the catalyst, ligand, and base, is paramount in dictating the outcome of the transformation.
-
Suzuki-Miyaura Coupling: This reaction is a robust method for forming a C-C bond between the benzodioxole core and a variety of aryl or vinyl groups. The reactivity of aryl iodides is generally higher than that of bromides or chlorides, making 6-Iodobenzo[d]dioxol-5-amine an excellent substrate for this transformation under mild conditions.[3]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of a C-N bond, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the amino position. The development of sophisticated phosphine ligands has greatly expanded the scope and functional group tolerance of this reaction.[4]
The judicious selection of one of these pathways allows for the synthesis of two distinct classes of substituted benzodioxoles from a common precursor, as illustrated below.
Caption: Synthetic utility of 6-Iodobenzo[d]dioxol-5-amine.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylbenzo[d]dioxol-5-amines
This protocol details the palladium-catalyzed cross-coupling of 6-Iodobenzo[d]dioxol-5-amine with various arylboronic acids. The conditions are adapted from established procedures for similar bromo-benzodioxole derivatives and are optimized for high yield and selectivity.[1][5]
Causality and Experimental Choices:
-
Catalyst System: A combination of a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, and an additional phosphine ligand like triphenylphosphine (PPh₃) is chosen. The in-situ reduction of Pd(II) to the active Pd(0) species initiates the catalytic cycle. The phosphine ligand stabilizes the Pd(0) complex and facilitates the oxidative addition and reductive elimination steps. For more challenging couplings, more sophisticated ligands like SPhos or XPhos may be employed to improve yields.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is used. The base is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent like dioxane and water is used. Dioxane provides good solubility for the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligands.
Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Iodobenzo[d]dioxol-5-amine | >98% | Commercial Source |
| Arylboronic Acid | Varies | Commercial Source |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercial Source |
| Triphenylphosphine | >99% | Commercial Source |
| Potassium Carbonate | Anhydrous, >99% | Commercial Source |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial Source |
| Deionized Water | N/A | In-house |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Magnesium Sulfate | >97% | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Iodobenzo[d]dioxol-5-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst and Ligand Addition: Add dichlorobis(triphenylphosphine)palladium(II) (0.03 eq.) and triphenylphosphine (0.06 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 6-arylbenzo[d]dioxol-5-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
step-by-step guide for the N-functionalization of 6-Iodobenzo[d]dioxol-5-amine
An In-Depth Guide to the N-Functionalization of 6-Iodobenzo[d]dioxol-5-amine for Advanced Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 6-Iodobenzo[d]dioxol-5-amine
6-Iodobenzo[d]dioxol-5-amine is a highly valuable bifunctional building block in modern medicinal chemistry and materials science.[1][2] Its structure, featuring a nucleophilic amine and an aryl iodide susceptible to cross-coupling, offers a strategic platform for synthesizing complex molecular architectures. The benzodioxole moiety is a common scaffold in numerous natural products and pharmacologically active compounds. The N-functionalization of this primary amine is a critical step in the synthesis of novel derivatives, enabling the exploration of new chemical space for drug candidates and functional materials.
This guide provides a detailed exploration of the primary synthetic strategies for N-functionalization, focusing on the underlying principles, step-by-step protocols, and critical optimization parameters. We will delve into the two most robust and widely adopted methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Part 1: Core Synthetic Strategies: A Mechanistic Overview
The choice of method for N-functionalization depends on the desired substituent, substrate scope, and functional group tolerance. Both Buchwald-Hartwig and Ullmann reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, but they operate through different catalytic cycles and often exhibit complementary strengths.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by allowing for the coupling of amines with aryl halides under relatively mild conditions.[3][4] The reaction is renowned for its broad substrate scope and high functional group tolerance. The catalytic cycle, a cornerstone of modern cross-coupling chemistry, involves a sequence of oxidative addition, amine binding and deprotonation, and reductive elimination.
The general mechanism involves a Pd(0) catalyst that undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium amido complex, which then undergoes reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5]
Key Determinants of Success:
-
Palladium Precatalyst: Modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide more reproducible results.[6]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are highly effective.[7][8] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[6][9]
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical C-N bond-forming reaction that utilizes a copper catalyst.[10] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern protocols employ catalytic amounts of copper with the aid of ligands, significantly expanding the reaction's utility and mildness.[11][12] This method is particularly useful for coupling with electron-rich amines and can be an excellent alternative when palladium-based methods are unsuccessful.
The mechanism is thought to involve a Cu(I) active species. The amine coordinates to the copper center, and subsequent reaction with the aryl halide, likely through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, forms the desired product.[13]
Key Determinants of Success:
-
Copper Source: Copper(I) salts, particularly copper(I) iodide (CuI), are the most common and effective catalysts.
-
Ligand: The addition of a chelating ligand is crucial for achieving high yields under mild conditions. Common ligands include diamines (e.g., 1,10-phenanthroline), N,N'-dimethylethylenediamine (DMEDA), and amino acids like L-proline.[11][12]
-
Base: A moderately strong base is typically used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently employed.
Part 2: Experimental Protocols and Application Notes
The following protocols provide detailed, step-by-step procedures for the N-functionalization of 6-Iodobenzo[d]dioxol-5-amine. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of 6-Iodobenzo[d]dioxol-5-amine with a generic aryl bromide.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 6-Iodobenzo[d]dioxol-5-amine | 1000802-34-5 | 263.03 | 1.0 | 1.0 |
| Aryl Bromide | Varies | Varies | 1.2 | 1.2 |
| BrettPhos Pd G3 Precatalyst | 1445085-55-1 | 864.55 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous, Degassed Toluene | 108-88-3 | 92.14 | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In an inert atmosphere glovebox, add 6-Iodobenzo[d]dioxol-5-amine (263 mg, 1.0 mmol), the aryl bromide (1.2 mmol), BrettPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial.
-
Reaction Conditions: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-functionalized product.
Optimization Parameters:
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |
| Ligand | RuPhos | XPhos | tBuXPhos | Ligand choice significantly impacts reaction rate and scope.[7] |
| Base | KOtBu | LiHMDS | K₃PO₄ | Base strength and solubility can affect reaction efficiency and functional group tolerance.[5] |
| Solvent | Dioxane | THF | t-Amyl alcohol | Solvent polarity and boiling point can influence catalyst solubility and stability.[6] |
| Temp. (°C) | 80 | 110 | Room Temp. | Lower temperatures may be possible with highly active catalysts.[14] |
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol details the coupling of 6-Iodobenzo[d]dioxol-5-amine with a generic aryl iodide.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 6-Iodobenzo[d]dioxol-5-amine | 1000802-34-5 | 263.03 | 1.0 | 1.0 |
| Aryl Iodide | Varies | Varies | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| L-Proline | 147-85-3 | 115.13 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 4 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 6-Iodobenzo[d]dioxol-5-amine (263 mg, 1.0 mmol), the aryl iodide (1.2 mmol), and anhydrous DMSO (4 mL) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously for 24-48 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Filter the mixture through a pad of Celite to remove insoluble salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 25 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Optimization Parameters:
| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |
| Ligand | 1,10-Phenanthroline | DMEDA | None | Ligands can accelerate the reaction, allowing for lower temperatures and catalyst loading.[11] |
| Base | K₃PO₄ | Cs₂CO₃ | DBU | The choice of base can be critical, especially for sensitive substrates.[15] |
| Solvent | DMF | NMP | Dioxane | High-boiling polar aprotic solvents are traditional for Ullmann reactions.[10] |
| Temp. (°C) | 90 | 120 | 140 | Higher temperatures may be required, especially in the absence of an effective ligand. |
Part 3: Product Characterization and Troubleshooting
Characterization: The identity and purity of the synthesized N-functionalized products should be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.[16]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[16]
-
Infrared (IR) Spectroscopy: To identify key functional groups.[16]
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or improper inert atmosphere setup. | Ensure reagents and solvents are anhydrous and degassed. Use a high-quality precatalyst or activate the catalyst properly.[6] |
| Insufficient temperature or reaction time. | Increase temperature or extend reaction time. Monitor by TLC/LC-MS to confirm. | |
| Recovery of Starting Amine | Ineffective base or competitive side reactions. | Switch to a stronger, more soluble base (e.g., LiHMDS for Buchwald-Hartwig). Ensure stoichiometry is correct. |
| Formation of Side Products | Catalyst decomposition or side reactions (e.g., hydrodehalogenation). | Screen different ligands and solvents. Lowering the reaction temperature might improve selectivity. |
| Homocoupling of the aryl halide. | Lower catalyst loading or adjust ligand-to-metal ratio. | |
| Difficult Purification | Residual catalyst or ligand. | Use a silica plug or a dedicated scavenger resin to remove metal contaminants before column chromatography. |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Iodobenzo[d]dioxol-5-amine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Scaffolds in Medicinal Chemistry
In the landscape of drug discovery, the strategic selection of starting materials is paramount to the efficient and innovative synthesis of novel bioactive molecules. 6-Iodobenzo[d]dioxol-5-amine is a highly functionalized aromatic amine that serves as a versatile building block for the synthesis of a variety of complex heterocyclic structures. Its unique substitution pattern, featuring an amine group for nucleophilic reactions or diazotization, an iodine atom for cross-coupling reactions, and the electron-rich benzodioxole core, makes it an attractive precursor for compounds with potential therapeutic applications. The benzodioxole moiety itself is a key structural feature in numerous natural products and approved pharmaceuticals, valued for its ability to modulate metabolic stability and receptor interactions.[1][2]
This guide provides an in-depth exploration of the potential applications of 6-Iodobenzo[d]dioxol-5-amine in the synthesis of bioactive molecules, with a particular focus on the generation of analogs of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[3][4] We will delve into the synthetic strategies, provide detailed experimental protocols, and offer insights into the rationale behind the methodological choices, empowering researchers to leverage this unique chemical entity in their drug discovery programs.
Core Application: Synthesis of Tadalafil Analogs for PDE5 Inhibition
Tadalafil is a widely prescribed medication for erectile dysfunction and pulmonary arterial hypertension.[3][4] Its mechanism of action involves the selective inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[3][5] The core structure of Tadalafil features a tetracyclic pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione system fused with a 1,3-benzodioxole group. The synthesis of Tadalafil typically involves a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[6][7]
The strategic placement of the iodo and amino functionalities on the benzodioxole ring of 6-Iodobenzo[d]dioxol-5-amine offers a unique opportunity to synthesize novel Tadalafil analogs with potentially improved potency, selectivity, or pharmacokinetic profiles. The iodine atom can be exploited for the introduction of diverse substituents via cross-coupling reactions, while the amine group can be transformed to modulate the electronic properties of the ring or to act as a handle for further derivatization.
Conceptual Synthetic Pathway to Tadalafil Analogs
The following diagram outlines a plausible synthetic route for the generation of Tadalafil analogs from 6-Iodobenzo[d]dioxol-5-amine. This strategy leverages well-established synthetic transformations in medicinal chemistry.
Figure 1. A conceptual workflow for the synthesis of Tadalafil analogs.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific substrate and desired final product.
Protocol 1: Synthesis of 6-Iodo-1,3-benzodioxole-5-carbaldehyde (Intermediate C)
This protocol describes the conversion of the amine group of 6-Iodobenzo[d]dioxol-5-amine to an aldehyde via a Sandmeyer-type reaction.
-
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 eq)
-
Hydrochloric acid (HCl), concentrated (4.0 eq)
-
Sodium nitrite (NaNO₂), aqueous solution (1.1 eq)
-
Formaldehyde oxime (H₂C=NOH) (1.5 eq)
-
Copper(II) sulfate (CuSO₄), aqueous solution (catalytic)
-
Sodium carbonate (Na₂CO₃), saturated solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 6-Iodobenzo[d]dioxol-5-amine in a mixture of water and concentrated HCl at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of formaldehyde oxime and copper(II) sulfate in water.
-
Slowly add the diazonium salt solution to the formaldehyde oxime solution at room temperature. Vigorous gas evolution will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 60 °C for 1 hour.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium carbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-Iodo-1,3-benzodioxole-5-carbaldehyde.
-
Protocol 2: Pictet-Spengler Reaction to form the Tetrahydro-β-carboline Core (Intermediate E)
This reaction is a cornerstone of Tadalafil synthesis.
-
Materials:
-
6-Iodo-1,3-benzodioxole-5-carbaldehyde (1.0 eq)
-
D-Tryptophan methyl ester hydrochloride (1.1 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 6-Iodo-1,3-benzodioxole-5-carbaldehyde and D-Tryptophan methyl ester hydrochloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and slowly add trifluoroacetic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude tetrahydro-β-carboline intermediate can be purified by crystallization or column chromatography.
-
Protocol 3: Synthesis of the Iodo-Tadalafil Analog (Intermediate I)
This two-step sequence involves acylation followed by cyclization.
-
Materials:
-
Tetrahydro-β-carboline intermediate (from Protocol 2) (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methylamine (solution in THF or ethanol, excess)
-
-
Procedure:
-
Acylation: Dissolve the tetrahydro-β-carboline intermediate in anhydrous THF and cool to 0 °C. Add triethylamine, followed by the dropwise addition of chloroacetyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate.
-
Cyclization: Dissolve the crude N-chloroacetyl intermediate in THF. Add an excess of methylamine solution and stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a DCM/methanol gradient) to yield the Iodo-Tadalafil analog.
-
Protocol 4: Diversification via Suzuki-Miyaura Cross-Coupling (Product K)
The iodine atom on the Tadalafil analog serves as a versatile handle for introducing a wide range of substituents.
-
Materials:
-
Iodo-Tadalafil analog (from Protocol 3) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., Dioxane/water mixture or Toluene)
-
-
Procedure:
-
In a reaction vessel, combine the Iodo-Tadalafil analog, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final Tadalafil analog by column chromatography or preparative HPLC.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |
| 6-Iodobenzo[d]dioxol-5-amine | C₇H₆INO₂ | 263.03 | ¹H NMR, ¹³C NMR, Mass Spec |
| 6-Iodo-1,3-benzodioxole-5-carbaldehyde | C₈H₅IO₃ | 276.03 | IR (C=O stretch), ¹H NMR (aldehyde proton) |
| Iodo-Tadalafil Analog | C₂₁H₁₈IN₃O₄ | 515.29 | ¹H NMR, ¹³C NMR, HRMS |
| Aryl-Tadalafil Analog (Example) | C₂₇H₂₃N₃O₄ | 453.49 | ¹H NMR, ¹³C NMR, HRMS |
Broader Applications and Future Directions
Beyond the synthesis of Tadalafil analogs, 6-Iodobenzo[d]dioxol-5-amine can be utilized in the synthesis of other classes of bioactive molecules.[8][9] The amine functionality can be a precursor for the formation of amides, sulfonamides, or participate in the construction of various heterocyclic rings such as quinazolines or benzimidazoles. The iodine atom allows for the introduction of diverse functionalities through various cross-coupling reactions, enabling the exploration of a broad chemical space.
Future research could focus on:
-
Exploring alternative cyclization strategies for the formation of the tetracyclic core.
-
Utilizing the amine group for the synthesis of other heterocyclic systems.
-
Developing one-pot or multicomponent reactions starting from 6-Iodobenzo[d]dioxol-5-amine to improve synthetic efficiency.
Conclusion
6-Iodobenzo[d]dioxol-5-amine is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its strategic application, particularly in the synthesis of Tadalafil analogs, opens up new avenues for the development of next-generation PDE5 inhibitors with potentially enhanced therapeutic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this unique chemical entity in their drug discovery endeavors.
References
- 1. 6-Methylbenzo[d][1,3]dioxol-5-amine | 62052-49-7 | Benchchem [benchchem.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]
- 4. Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalyst and Ligand Selection for Cross-Coupling Reactions with 6-Iodobenzo[d]dioxol-5-amine
Abstract
This guide provides a comprehensive overview and detailed protocols for the selection of catalysts and ligands for palladium-catalyzed cross-coupling reactions involving 6-iodobenzo[d][1][2]dioxol-5-amine. This valuable building block, featuring an electron-rich aromatic core and a primary amine, presents unique challenges and opportunities in the synthesis of complex molecules for pharmaceutical and materials science applications. This document outlines the core principles behind catalyst system selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights and practical, field-proven protocols.
Introduction: The Unique Reactivity of 6-Iodobenzo[d]dioxol-5-amine
6-Iodobenzo[d][1][2]dioxol-5-amine is a key synthetic intermediate, notable for its rigid, planar benzodioxole scaffold and two strategically positioned functional groups: a reactive aryl iodide and a nucleophilic primary amine. This arrangement makes it an attractive starting material for building molecular complexity. However, the inherent properties of the molecule—specifically its high electron density and the presence of a coordinating amine group—require careful consideration when designing cross-coupling strategies.
The primary challenges include:
-
Catalyst Inhibition: The lone pair of the primary amine can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Substrate Reactivity: The electron-donating nature of the amine and dioxole ether groups enriches the aromatic ring, which can influence the rate-determining steps of the catalytic cycle, such as oxidative addition.[3][4]
-
Chemoselectivity: The presence of the N-H bond offers a site for competing C-N coupling reactions, particularly under Buchwald-Hartwig conditions.
This application note addresses these challenges by providing a logical framework for selecting the optimal palladium catalyst and phosphine ligand system to achieve high-yield, selective, and reproducible cross-coupling outcomes.
Core Principles of Catalyst and Ligand Selection
The success of a cross-coupling reaction hinges on the synergistic relationship between the palladium precursor, the phosphine ligand, the base, and the solvent. For a substrate like 6-iodobenzo[d]dioxol-5-amine, the ligand is arguably the most critical component, as it directly modulates the steric and electronic properties of the palladium catalyst.
The Role of the Ligand: Balancing Sterics and Electronics
Modern cross-coupling catalysis relies heavily on bulky, electron-rich phosphine ligands.[3][4][5] These ligands promote the key steps of the catalytic cycle:
-
Facilitating Oxidative Addition: Electron-rich ligands enhance the electron density on the Pd(0) center, promoting its insertion into the aryl-iodide bond.[3][4]
-
Promoting Reductive Elimination: Bulky ligands create steric crowding around the metal center, which accelerates the final, product-forming reductive elimination step.[3][4]
-
Stabilizing the Catalyst: The steric bulk of these ligands helps to form stable, monoligated Pd(0) species, which are often the most active catalysts in the cycle.[4]
For electron-rich substrates, ligands that are both highly electron-donating and sterically demanding are typically preferred. This combination ensures a rapid catalytic turnover and minimizes side reactions.
Common Ligand Classes for Challenging Substrates
Several classes of phosphine ligands have been developed to address the challenges posed by electron-rich or sterically hindered substrates.
| Ligand Class | Key Examples | Primary Application Scope |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Buchwald-Hartwig aminations, Suzuki couplings of challenging aryl chlorides and electron-rich substrates.[6] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Suzuki couplings, provides good stability and efficiency for a range of substrates. |
| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Highly active for coupling unactivated aryl chlorides and overcoming catalyst inhibition.[7] |
The choice among these will depend on the specific coupling reaction being performed, as detailed in the protocols below.
Visualization of Key Catalytic Cycles
Understanding the mechanism is crucial for troubleshooting and optimization. Below are simplified representations of the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.[1][8]
Experimental Protocols
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol is optimized for coupling 6-iodobenzo[d]dioxol-5-amine with various arylboronic acids. The use of a bulky biarylphosphine ligand is critical for achieving high yields.
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura protocol.
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or Toluene/Water mixture (e.g., 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-iodobenzo[d]dioxol-5-amine, the arylboronic acid, Pd(OAc)₂, XPhos, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Coupling (Intermolecular Amination)
This protocol describes the coupling of 6-iodobenzo[d]dioxol-5-amine with an aryl bromide. This reaction constructs a diarylamine scaffold. The choice of a strong, non-nucleophilic base is crucial.[9]
Materials:
-
Aryl bromide (1.0 equiv)
-
6-Iodobenzo[d]dioxol-5-amine (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or CPME (Cyclopentyl methyl ether)
Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the aryl bromide, 6-iodobenzo[d]dioxol-5-amine, BrettPhos Pd G3 precatalyst, and NaOtBu to a reaction vial containing a stir bar.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 100-120 °C. Stir for 16-24 hours.
-
Workup: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira C-C Coupling
This protocol is for the coupling of 6-iodobenzo[d]dioxol-5-amine with a terminal alkyne. This reaction is typically rapid and efficient.[10]
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
Vessel Preparation: To a reaction flask, add 6-iodobenzo[d]dioxol-5-amine, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Purge the flask with argon or nitrogen.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C for 2-8 hours. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and evaporate the solvent.
-
Purification: Purify the product by column chromatography.
Comparative Data and Troubleshooting
The selection of the catalyst system can dramatically impact reaction outcomes. The following table summarizes typical performance characteristics based on literature for analogous systems.
| Coupling Type | Recommended Ligand | Typical Base | Temperature (°C) | Common Issues | Troubleshooting Steps |
| Suzuki-Miyaura | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 80-110 | Low yield, debromination of coupling partner | Use a more electron-rich ligand (e.g., RuPhos); ensure anhydrous conditions. |
| Buchwald-Hartwig | BrettPhos, RuPhos | NaOtBu, LHMDS | 100-120 | No reaction, catalyst decomposition | Use a well-defined precatalyst; ensure rigorous exclusion of air.[11] |
| Sonogashira | PPh₃ | TEA, DIPA | 25-60 | Alkyne homocoupling (Glaser coupling) | Run the reaction under copper-free conditions if homocoupling is severe; ensure inert atmosphere. |
Conclusion
The successful cross-coupling of 6-iodobenzo[d]dioxol-5-amine is readily achievable through the rational selection of a palladium catalyst and a supporting phosphine ligand. For C-C bond formations via Suzuki-Miyaura coupling and C-N bond formations via Buchwald-Hartwig amination, the use of modern, bulky, and electron-rich biarylphosphine ligands such as XPhos and BrettPhos is highly recommended. For Sonogashira couplings, traditional PPh₃-based systems remain effective. The protocols and principles outlined in this guide provide a solid foundation for researchers to build upon, enabling the efficient synthesis of novel derivatives for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gessnergroup.com [gessnergroup.com]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
scale-up synthesis considerations for derivatives of 6-Iodobenzo[d]dioxol-5-amine
An Application Guide to the Scalable Synthesis of 6-Iodobenzo[d]dioxol-5-amine Derivatives
Introduction: The Value of the Benzodioxole Scaffold
The 6-iodobenzo[d]dioxol-5-amine core is a valuable building block in medicinal chemistry and materials science. The benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active compounds, influencing their binding affinity and metabolic stability.[1] The presence of an amine and an iodine atom at adjacent positions provides two orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space. The amine group serves as a nucleophile or a basic center, while the iodine atom is an excellent participant in cross-coupling reactions, enabling the introduction of a wide array of substituents.
This guide provides a comprehensive overview of the key considerations and protocols for the scale-up synthesis of this important intermediate and its subsequent derivatization. It is designed for researchers in process chemistry and drug development who require robust and scalable synthetic routes.
Part 1: Synthesis of the Core Intermediate: 6-Iodobenzo[d]dioxol-5-amine
The synthesis of the title compound begins with the commercially available 3,4-(Methylenedioxy)aniline (also known as 1,3-Benzodioxol-5-amine).[2] The primary challenge lies in the regioselective introduction of an iodine atom ortho to the amine. Two primary strategies are considered for this transformation on a large scale: direct electrophilic iodination and diazotization-iodination.
Method A: Direct Electrophilic Iodination
Direct iodination of highly activated aromatic compounds like anilines can be complex due to the potential for over-reaction and oxidative decomposition.[3] However, with careful control of conditions and reagents, it can be a more direct route.
Causality Behind Experimental Choices:
-
Iodinating Agent: Molecular iodine (I₂) is often used, but its low electrophilicity requires an activating agent or oxidant.[4] N-Iodosuccinimide (NIS) is a common and effective alternative that is easier to handle than I₂.[5] Hypervalent iodine reagents can also be employed for efficient iodination.[5]
-
Solvent: The choice of solvent is critical for controlling reactivity and managing solubility. Acetonitrile or dichloromethane are common choices.
-
Temperature Control: Iodination reactions can be exothermic. On a large scale, inadequate heat removal can lead to runaway reactions and the formation of byproducts.[5] A jacketed reactor with a reliable cooling system is essential.[5] Slow, controlled addition of the iodinating agent is crucial to manage the rate of heat generation.[5][6]
Protocol 1: Scale-Up Electrophilic Iodination with NIS
-
Reactor Setup: Charge a jacketed glass-lined reactor with 3,4-(Methylenedioxy)aniline (1.0 eq) and anhydrous acetonitrile (10 L/kg of starting material).
-
Inerting: Purge the reactor with nitrogen gas to ensure an inert atmosphere.
-
Cooling: Cool the solution to 0-5 °C using the reactor's cooling jacket. Effective mixing is critical to avoid localized temperature spikes.
-
Reagent Addition: Slowly add a solution of N-Iodosuccinimide (1.05 eq) in anhydrous acetonitrile (5 L/kg of NIS) to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can often be purified by recrystallization from an ethanol/water mixture, which is a more scalable method than column chromatography.[6]
Method B: Diazotization-Iodination
This classic transformation involves converting the aromatic amine into a diazonium salt, which is then displaced by iodide. While traditionally performed under harsh acidic conditions with sodium nitrite, modern, safer protocols have been developed that are more suitable for scale-up.[7][8]
Causality Behind Experimental Choices:
-
Safety: Diazonium salts can be explosive when isolated.[9] Therefore, in situ generation and immediate consumption are mandatory on a large scale. Using milder acid sources like p-toluenesulfonic acid or solid-supported acids can improve the safety profile compared to strong mineral acids.[7][8]
-
Reagents: Polymer-supported nitrite reagents or task-specific ionic liquids can offer safer alternatives to sodium nitrite, reducing the risk of hazardous gas evolution and offering easier work-up.[10][11]
-
Iodide Source: Potassium iodide (KI) is the most common and cost-effective source of iodide for this reaction.
Protocol 2: Safer Diazotization-Iodination in Water This protocol is adapted from green chemistry procedures that avoid strong acids and hazardous solvents.[7]
-
Reactor Setup: To a suitable reactor, add 3,4-(Methylenedioxy)aniline (1.0 eq), p-toluenesulfonic acid monohydrate (2.2 eq), and water. Stir to form a slurry.
-
Diazotization: Cool the mixture to 5-10 °C. Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 15 °C. Stir for 30 minutes. Monitor for the completion of diazotization using a starch-iodide paper test for excess nitrous acid.
-
Iodination: Slowly add a solution of potassium iodide (1.5 eq) in water. Nitrogen gas evolution will be observed.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Isolation: The product often precipitates from the aqueous mixture. Filter the solid, wash thoroughly with cold water to remove salts, and then with a cold, dilute sodium thiosulfate solution to remove any residual iodine.
-
Drying: Dry the product under vacuum at 40-50 °C. The purity is often high enough for subsequent steps without further purification.[7]
Workflow for Method Selection
The choice between direct iodination and diazotization depends on several factors, including available equipment, safety protocols, and the cost of reagents.
Caption: Decision matrix for selecting an iodination scale-up strategy.
Part 2: Protection of the Amine Functionality
For many subsequent derivatization reactions, particularly those involving strong bases or electrophiles not intended for the amine, protection of the amino group is necessary.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Reagent for Introduction | Conditions for Removal | Scale-Up Considerations |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl in Dioxane) | Clean reaction, easy removal. (Boc)₂O is a low-melting solid, easy to handle. Removal generates gaseous byproducts (isobutylene, CO₂). |
| Ac (Acetyl) | Acetic anhydride or Acetyl chloride | Basic (e.g., NaOH, K₂CO₃) or Acidic Hydrolysis | Cost-effective. Can be more robust than Boc. Removal conditions are harsher and may not be compatible with sensitive functional groups. |
| Ts (Tosyl) | Tosyl chloride (TsCl) | Strong acid or reducing agents | Very robust. N-tosyl protection can be essential for some reactions to prevent undesired pathways, but deprotection can be challenging and lead to yield loss.[12] |
Protocol 3: N-Boc Protection
-
Reaction Setup: Dissolve 6-Iodobenzo[d]dioxol-5-amine (1.0 eq) in tetrahydrofuran (THF, 8 L/kg) in a suitable reactor.
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). The reaction is often mildly exothermic.
-
Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC/HPLC for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The residue can be dissolved in a solvent like ethyl acetate and washed with dilute aqueous acid (e.g., 1M HCl) and brine to remove any unreacted amine. The product, tert-butyl (6-iodobenzo[d]dioxol-5-yl)carbamate, is often a solid that can be isolated by crystallization.
Part 3: Scale-Up Derivatization Strategies
With the core intermediate in hand (either protected or unprotected, depending on the desired reaction), various derivatizations can be performed.
A. N-Alkylation / N-Acylation
These reactions directly modify the amine functionality.
Protocol 4: N-Acylation with an Acid Chloride This protocol is representative of forming an amide linkage.[13]
-
Setup: In a reactor, dissolve 6-Iodobenzo[d]dioxol-5-amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane (DCM, 10 L/kg).
-
Cooling: Cool the mixture to 0-5 °C.
-
Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor by HPLC.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
B. Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is an ideal handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The Suzuki-Miyaura coupling is widely used industrially.[14][15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 5: Suzuki-Miyaura Cross-Coupling
-
Reactor Setup: To a reactor equipped with a condenser and nitrogen inlet, add the N-protected 6-Iodobenzo[d]dioxol-5-amine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.03 eq) and, if necessary, an additional ligand.
-
Solvent Addition: Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Inerting: Degas the mixture thoroughly by bubbling nitrogen through it for at least 30 minutes or by using several vacuum/nitrogen cycles.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours. Monitor progress by HPLC.
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue. On a large scale, this may involve crystallization or a slurry in a suitable solvent to remove catalyst residues. Rigorous purification may not be necessary if the coupled product is an intermediate for a subsequent step and the unreacted starting material does not interfere.[12]
Part 4: Process Safety and Analytical Considerations
Process Safety:
-
Thermal Hazard Assessment: All steps, especially iodination and reactions involving energetic intermediates like diazonium salts, should be evaluated by Differential Scanning Calorimetry (DSC) to understand their thermal risk profile.
-
Reagent Handling: Handle corrosive reagents like acyl chlorides and toxic materials like palladium catalysts with appropriate personal protective equipment (PPE) and in well-ventilated areas.[5]
-
Pressure Management: Be aware of reactions that generate gas, such as diazotization (N₂) or Boc-deprotection (CO₂, isobutylene), and ensure reactors are properly vented.
Analytical Control:
-
In-Process Controls (IPCs): Use HPLC to monitor reaction completion, ensuring minimal levels of starting material remain before proceeding to work-up.[16]
-
Purity Analysis: The purity of the final derivatives should be assessed using a combination of techniques. HPLC is suitable for quantifying the main component, while GC-MS can identify volatile impurities and residual solvents.[16]
-
Structural Confirmation: Confirm the structure of the final products using NMR (¹H, ¹³C) and Mass Spectrometry.
References
- 1. 6-Methylbenzo[d][1,3]dioxol-5-amine | 62052-49-7 | Benchchem [benchchem.com]
- 2. 1,3-Benzodioxol-5-amine | C7H7NO2 | CID 84310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. worldresearchersassociations.com [worldresearchersassociations.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Palladium-Catalyzed Reactions of 6-Iodobenzo[d]dioxol-5-amine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-iodobenzo[d]dioxol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. As a key intermediate in the synthesis of various bioactive molecules, understanding and controlling the reactivity of 6-iodobenzo[d]dioxol-5-amine is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience, to help you optimize your reactions and minimize the formation of unwanted side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter when using 6-iodobenzo[d]dioxol-5-amine in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Issue 1: Significant Formation of Benzo[d]dioxol-5-amine (Dehalogenated Side Product)
Q: My reaction is producing a significant amount of the deiodinated starting material, benzo[d]dioxol-5-amine, alongside my desired product. What is causing this, and how can I prevent it?
A: This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.[1] The formation of this byproduct arises from the interception of the aryl-palladium(II) intermediate by a hydride source before it can undergo the desired coupling step (transmetalation or migratory insertion).
Causality and Mechanistic Insight:
The catalytic cycle for hydrodehalogenation competes directly with the productive cross-coupling cycle. After the initial oxidative addition of 6-iodobenzo[d]dioxol-5-amine to the Pd(0) catalyst, the resulting Ar-Pd(II)-I intermediate can react with a hydride donor. Common hydride sources in these reactions include:
-
Amine bases: Bases like triethylamine can undergo β-hydride elimination to generate a palladium hydride species.
-
Solvents: Alcohols (e.g., isopropanol, ethanol) or even solvents like THF can act as hydride donors, particularly at elevated temperatures.
-
Water: Can be a source of protons that lead to hydride formation through various pathways.
The electron-rich nature of the 6-iodobenzo[d]dioxol-5-amine substrate can, in some cases, make the subsequent reductive elimination of the desired product from the Ar-Pd(II)-R intermediate slower, providing a larger window for the competing dehalogenation pathway to occur.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Choice of Base:
-
Avoid amine bases with β-hydrogens if possible. Consider using inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These are less likely to be direct hydride sources.
-
If an amine base is required, use one lacking β-hydrogens, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), although its basicity might need to be optimized for your specific reaction.[2]
-
-
Solvent Selection:
-
Use anhydrous, degassed solvents. Water and oxygen can contribute to catalyst decomposition and side reactions. Aprotic solvents like dioxane, toluene, or DMF are generally preferred over alcoholic solvents if dehalogenation is a major issue.
-
-
Ligand Choice:
-
Employ bulky, electron-rich phosphine ligands. Ligands like those from the Buchwald series (e.g., XPhos, SPhos) or sterically hindered N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting reductive elimination step of the productive cycle, thus outcompeting the dehalogenation pathway. The steric bulk can also disfavor the approach of hydride sources to the palladium center.
-
-
Reaction Temperature:
-
Lower the reaction temperature. While this may slow down the desired reaction, it often has a more pronounced effect on reducing the rate of side reactions like dehalogenation.
-
Issue 2: Formation of a High-Molecular-Weight Side Product: 6,6'-Bi(benzo[d]dioxol-5-amine)
Q: I am observing a significant peak in my LC-MS that corresponds to the dimer of my starting material. What is this, and how can I avoid it?
A: You are observing the formation of a homocoupled product, a common side reaction in many palladium-catalyzed cross-couplings, particularly in Suzuki-Miyaura and Sonogashira reactions.
Causality and Mechanistic Insight:
Homocoupling can occur through several pathways:
-
Reductive Coupling: Two molecules of the Ar-Pd(II)-I intermediate can undergo a reductive process to form the biaryl product and Pd(0).
-
Transmetalation with Homocoupled Boronic Acid: In Suzuki reactions, the boronic acid can homocouple first, and this dimer can then transmetalate to the palladium center.
-
In Sonogashira reactions, the presence of copper co-catalysts can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is an analogous side reaction involving the other coupling partner.[3]
The presence of the free amine in your substrate can sometimes influence the electronic properties of the catalyst, potentially favoring these side reactions under certain conditions.
Troubleshooting Protocol: Suppressing Homocoupling
-
Optimize Stoichiometry:
-
Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., the boronic acid in a Suzuki reaction). This can help to ensure that the Ar-Pd(II)-I intermediate preferentially reacts with the coupling partner rather than another molecule of itself.
-
-
Control Catalyst Loading and Ligand-to-Metal Ratio:
-
Avoid excessively high catalyst concentrations.
-
Maintain an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Insufficient ligand can lead to the formation of less-stable palladium species that are more prone to side reactions.
-
-
Reaction Conditions:
-
Ensure rigorous degassing of all reagents and solvents. Oxygen can promote oxidative homocoupling pathways.
-
For Sonogashira couplings, consider "copper-free" conditions. While often slower, omitting the copper co-catalyst can prevent Glaser homocoupling of the alkyne.[4]
-
-
Slow Addition:
-
In some cases, the slow addition of the 6-iodobenzo[d]dioxol-5-amine to the reaction mixture containing the catalyst and the coupling partner can maintain a low concentration of the aryl halide and its corresponding palladium intermediate, thus disfavoring the bimolecular homocoupling reaction.
-
Frequently Asked Questions (FAQs)
Q1: Can the primary amine on 6-iodobenzo[d]dioxol-5-amine interfere with the catalytic cycle?
A1: Yes, the primary amine can act as a ligand for the palladium center. This coordination can sometimes inhibit the catalyst by forming stable, off-cycle palladium-amine complexes, effectively reducing the concentration of the active catalyst. In some cases, particularly in Buchwald-Hartwig aminations where an external amine is the nucleophile, the substrate itself can compete for coordination sites. To mitigate this, using bulky ligands that create a sterically hindered environment around the palladium can disfavor the coordination of the substrate's amine group.[5]
Q2: I am attempting a Suzuki-Miyaura coupling. Should I protect the amine group?
A2: In many cases, protection of the amine is not necessary for Suzuki-Miyaura couplings. Modern catalyst systems with appropriate ligands (e.g., bulky biaryl phosphines) and bases (e.g., K₂CO₃, K₃PO₄) are generally tolerant of free amines. However, if you are experiencing low yields or significant side reactions that cannot be resolved through optimization of other parameters, protection of the amine (e.g., as an acetamide or a carbamate) can be a viable strategy. This can prevent catalyst inhibition and alter the electronic properties of the aryl iodide, potentially improving reactivity.
Q3: For a Buchwald-Hartwig amination using 6-iodobenzo[d]dioxol-5-amine as the aryl halide, what are the key considerations?
A3: The key is to choose a catalyst system that is highly active to ensure the intermolecular coupling with your desired amine is much faster than any potential side reactions.
-
Ligand Selection: Use a highly active ligand system. The "second-generation" and "third-generation" Buchwald ligands (e.g., XPhos, RuPhos) are excellent choices for coupling with aryl iodides.[5]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Potential for Self-Coupling: Be aware of the potential for self-condensation, where one molecule of 6-iodobenzo[d]dioxol-5-amine acts as the aryl halide and another acts as the amine nucleophile. While generally less favorable than coupling with a more nucleophilic external amine, it can be a background reaction. Using a slight excess of the external amine can help suppress this.
Q4: What is the expected order of reactivity for different palladium-catalyzed reactions with this substrate?
A4: Generally, for aryl iodides, the oxidative addition step is fast. The overall reaction rate will often depend on the subsequent steps. However, a general trend of reactivity and ease of reaction is often:
-
Sonogashira Coupling: Typically very fast and efficient with aryl iodides.
-
Suzuki-Miyaura Coupling: Also highly efficient and robust with a wide range of boronic acids.
-
Buchwald-Hartwig Amination: Very effective, but requires careful selection of ligand and base to achieve high turnover numbers.
-
Heck Reaction: Can be more challenging due to potential side reactions and issues with regioselectivity of the olefin insertion.
Visualizing the Reaction Pathways
To better understand the competition between the desired cross-coupling and the common side reactions, the following diagrams illustrate the key palladium catalytic cycles.
Caption: Competing catalytic cycles in palladium-catalyzed reactions.
Quantitative Data Summary
The following table summarizes typical conditions and potential side product levels for Suzuki-Miyaura reactions with substrates analogous to 6-iodobenzo[d]dioxol-5-amine. Note that optimal conditions will vary depending on the specific coupling partner.
| Parameter | Condition A (Standard) | Condition B (Optimized for Suppression of Side Products) |
| Pd Source | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | - | XPhos (3.5 mol%) |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene (anhydrous) |
| Temperature | 90 °C | 80 °C |
| Typical Yield | 60-80% | 85-95% |
| Dehalogenation | 5-15% | <2% |
| Homocoupling | 2-10% | <3% |
Data compiled and generalized from literature reports on similar electron-rich aryl halides.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Optimized to Minimize Side Products
This protocol is a starting point for the coupling of 6-iodobenzo[d]dioxol-5-amine with an arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add 6-iodobenzo[d]dioxol-5-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.5 mol%).
-
-
Reaction Setup:
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture in an oil bath to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 6-Iodobenzo[d]dioxol-5-amine
Introduction: Understanding the Unique Challenges
Welcome to the technical support guide for researchers utilizing 6-Iodobenzo[d]dioxol-5-amine in Suzuki-Miyaura cross-coupling reactions. This substrate, while a valuable building block, presents a unique set of challenges that can often lead to diminished yields or reaction failure if not properly addressed.
The core difficulties arise from its electronic and structural properties:
-
High Electron Density: The presence of two potent electron-donating groups—the amine (-NH2) and the benzodioxole ether—enriches the aromatic ring. This high electron density can retard the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the C-I bond.[1]
-
Potential for Catalyst Inhibition: The free amine can act as a competing ligand, coordinating to the palladium center and potentially disrupting the catalytic cycle.[2]
-
Side Reaction Propensity: The conditions required to drive the reaction forward can concurrently promote undesired side reactions, such as protodeboronation of the coupling partner or dehalogenation of the starting material.[3][4]
This guide provides a structured, in-depth approach to troubleshooting and optimization, moving beyond generic advice to offer explanations grounded in mechanistic principles.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to address the most common issues encountered during experimentation in a direct question-and-answer format.
Q1: My reaction has stalled. TLC/LC-MS analysis shows primarily unreacted 6-Iodobenzo[d]dioxol-5-amine. What is the likely cause?
A1: A stalled reaction with significant starting material remaining points overwhelmingly to a slow or inhibited oxidative addition step. As your substrate is electron-rich, the initial insertion of the Pd(0) catalyst into the carbon-iodine bond is energetically demanding.[1]
Primary Solutions:
-
Re-evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate. You require a ligand that can create a more electron-rich and reactive palladium center. Bulky, electron-donating phosphine ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) are designed for this purpose.[4][5] They promote the formation of highly reactive monoligated L₁Pd(0) species, which are crucial for activating challenging substrates.[5]
-
Check Catalyst and Reagent Integrity: Ensure your palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligands have not been compromised by oxygen. Phosphines are notoriously prone to oxidation.[6] Always handle them under an inert atmosphere.
-
Increase Temperature: If the ligand choice is appropriate, a moderate increase in temperature (e.g., from 80°C to 100°C) can provide the necessary activation energy. Monitor carefully, as higher temperatures can also accelerate side reactions.[7]
Q2: My starting material is consumed, but the yield of the desired product is low. I observe a significant amount of benzene derivative corresponding to my boronic acid. What's happening?
A2: This is a classic symptom of protodeboronation , an undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3][6][8] This reaction is often catalyzed by the base, especially in the presence of water.[8][9]
Primary Solutions:
-
Switch to a Milder, Non-Aqueous Base System: Strong bases in aqueous media can accelerate protodeboronation.[3][6] Switch from common bases like Na₂CO₃ to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][10] These are often more effective and can be used with minimal water.
-
Use a More Stable Boron Reagent: Boronic acids are more susceptible to this side reaction than their ester counterparts.[11] Consider using the corresponding pinacol boronate ester (Bpin) derivative of your coupling partner. These are generally more stable and release the active species more slowly.[1][11]
-
Minimize Reaction Time: The longer your boronic acid is exposed to basic, heated conditions, the more protodeboronation will occur. An efficient catalyst system that promotes rapid coupling is the best defense.[3]
Q3: My reaction is clean, but very slow. How can I accelerate it without promoting side reactions?
A3: A clean but slow reaction suggests your conditions are on the right track but sub-optimal. The bottleneck could be transmetalation or reductive elimination.
Primary Solutions:
-
Optimize the Base: The base is critical for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[12][13][14] The effectiveness of a base depends heavily on its solubility and strength. Screening bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ is a standard practice.[7][14]
-
Solvent System Tuning: The solvent must solubilize all components. A mixture of an aprotic organic solvent (like 1,4-dioxane or THF) with a small amount of water is common, as water can help dissolve inorganic bases.[1][7] However, if protodeboronation is a concern, consider using a more polar aprotic solvent like DMF or switching to anhydrous conditions.[15]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3). These are often more stable and provide more consistent generation of the active catalyst.[16]
Key Parameter Optimization: A Deeper Dive
Catalyst and Ligand Selection
For an electron-rich substrate like 6-Iodobenzo[d]dioxol-5-amine, the catalyst system is the most critical variable. The goal is to use a ligand that is both bulky and electron-donating .
-
Electron-Donating: Increases the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-I bond (oxidative addition).[1][17]
-
Bulky: Promotes the formation of coordinatively unsaturated 14-electron L₁Pd(0) complexes, which are more reactive than their 16-electron L₂Pd(0) counterparts.[5] Bulkiness also accelerates the final reductive elimination step to release the product.[17]
| Ligand Class | Examples | Strengths for this Application | Weaknesses |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Gold standard for challenging couplings. Excellent at promoting both oxidative addition and reductive elimination.[5][18] | High cost, air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, even more so than phosphines. Form very stable and active catalysts.[17][19][20] | Can be more difficult to handle; pre-catalysts (e.g., PEPPSI) are recommended.[1] |
| Traditional Phosphines | PPh₃, PCy₃ | Inexpensive, readily available. | Generally poor performance for electron-rich aryl halides; leads to slow or incomplete reactions.[21] |
Recommendation: Start with a Buchwald-type biaryl phosphine ligand like XPhos or SPhos , paired with a palladium source like Pd₂(dba)₃.
Base and Solvent Selection
The base and solvent work in concert to facilitate the transmetalation step. The base must be strong enough to form the boronate species but not so harsh that it degrades the starting materials or promotes side reactions.
| Base | Common Solvent(s) | Advantages | Disadvantages |
| K₃PO₄ | Dioxane, THF, Toluene | Strong but often gentle base. Good for sensitive functional groups.[6] | Can have limited solubility in purely organic solvents. |
| Cs₂CO₃ | Dioxane, DMF | Highly effective due to the solubility of cesium salts. Often accelerates slow reactions.[10][22] | More expensive. Can be too aggressive for some substrates. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Inexpensive and effective general-purpose base.[7][23] | Often requires water as a co-solvent, which can promote protodeboronation.[6] |
| KF | THF | Anhydrous fluoride source, useful when water must be avoided.[13] | Generally less reactive than carbonates or phosphates. |
Recommendation: Begin with K₃PO₄ in a primary solvent of 1,4-dioxane , potentially with a small amount of water (e.g., 10:1 ratio) if base solubility is an issue.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps. For 6-Iodobenzo[d]dioxol-5-amine, the Oxidative Addition step (I) is often the primary bottleneck due to the substrate's electron-rich nature.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental problems.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
General Experimental Protocol
This protocol serves as a robust starting point for the coupling of 6-Iodobenzo[d]dioxol-5-amine.
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1 M)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Iodobenzo[d]dioxol-5-amine, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q: Do I need to protect the amine group on my substrate? A: Generally, it is not necessary and often preferable to run the reaction on the unprotected aniline.[2] Modern catalyst systems are highly tolerant of free amines. Protection/deprotection adds steps and can lower the overall yield.
Q: My boronic acid is expensive. Can I use a 1:1 stoichiometry? A: It is highly recommended to use a slight excess of the boronic acid (1.1-1.5 equiv).[7] This helps to drive the reaction to completion and compensates for any loss due to side reactions like protodeboronation or homocoupling.
Q: I see the reaction mixture turning black. What does this mean? A: The formation of a black precipitate is often indicative of "palladium black," which is agglomerated, catalytically inactive Pd(0).[1] This suggests your ligand is failing to stabilize the catalyst, leading to deactivation. This is common with less robust ligands like PPh₃ under thermal stress but can also occur with better ligands if oxygen is present or if the reaction is run for too long at high temperatures.
Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave heating can be an excellent tool for rapidly screening conditions and accelerating slow reactions.[19] It can significantly reduce reaction times from hours to minutes. However, be aware that it can also accelerate decomposition pathways, so careful optimization is still required.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 20. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. reddit.com [reddit.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Iodobenzo[d]dioxol-5-amine Derivatives
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals working with 6-Iodobenzo[d]dioxol-5-amine and its derivatives. These compounds are valuable intermediates in pharmaceutical synthesis, but their purification presents unique challenges due to the inherent properties of the iodinated aromatic amine scaffold. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: My isolated 6-Iodobenzo[d]dioxol-5-amine derivative is a yellow or brown solid/oil, but the literature reports it as white or colorless. What causes this discoloration?
A1: The discoloration of iodinated organic compounds is a common sign of degradation. The primary cause is the cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1] This degradation releases molecular iodine (I₂), which has a characteristic yellow-to-brown color even in trace amounts.[1] Several factors can accelerate this process, including exposure to light, elevated temperatures, oxygen, and the presence of acid/base or metallic impurities.[1]
Q2: What are the most common impurities I should expect after synthesizing a 6-Iodobenzo[d]dioxol-5-amine derivative?
A2: Impurities typically stem from the synthetic route and the compound's stability. Common culprits include:
-
Unreacted Starting Materials: Such as the corresponding non-iodinated benzo[d]dioxol-5-amine.
-
Over-iodinated Products: Di- or tri-iodinated species, depending on the reaction conditions.
-
Residual Reagents: Unreacted diiodine or byproducts from the oxidant used (e.g., periodic acid).[2][3]
-
De-iodinated Product: The target molecule can lose the iodine atom, resulting in the parent amine as an impurity. This is a significant challenge in subsequent reaction steps (e.g., palladium-catalyzed couplings).[4]
-
Oxidation/Degradation Products: As mentioned in Q1, exposure to air and light can generate colored impurities.[5]
Q3: How do I choose the best primary purification technique: recrystallization, acid-base extraction, or column chromatography?
A3: The choice depends on the nature of your product and the impurities present.
-
Acid-Base Extraction: This is an excellent first step for crude reaction workups. Since the target molecule is a basic amine, it can be selectively extracted into an aqueous acid layer, leaving non-basic impurities in the organic phase. This is highly effective for removing non-amine byproducts.[6][7]
-
Recrystallization: Ideal for solid products with good crystallinity and when impurities have different solubility profiles. It is scalable and cost-effective.[2][8] However, it may not be effective if the impurities co-crystallize with the product.
-
Column Chromatography: The most powerful technique for separating closely related compounds, such as positional isomers or de-iodinated impurities.[4][9] However, it can be lower yielding, more time-consuming, and some sensitive iodinated amines may degrade on acidic silica gel.
Purification Troubleshooting Guide
This section addresses specific problems encountered during the purification of 6-Iodobenzo[d]dioxol-5-amine derivatives.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is a dark, intractable oil that fails to crystallize. | 1. Presence of residual solvents. 2. High levels of impurities disrupting the crystal lattice. 3. The compound is intrinsically an oil at room temperature. | 1. High-Vacuum Drying: Ensure all solvent is removed by drying under high vacuum, possibly with gentle heating. 2. Trituration: Add a solvent in which the product is insoluble but impurities are soluble (e.g., cold hexanes or diethyl ether). Stir vigorously to wash the product, then filter. 3. Column Chromatography: If trituration fails, chromatography is the best option to remove impurities.[9] |
| Significant product loss during aqueous workup. | 1. The protonated amine salt has some solubility in the organic layer. 2. Incomplete extraction from the organic layer. 3. Emulsion formation at the interface. | 1. Multiple Extractions: Perform several washes with the aqueous acid solution (e.g., 3 x 1 M HCl) to ensure complete protonation and transfer of the amine.[10] 2. Back-Extraction: After basifying the aqueous layer, extract the product multiple times with an organic solvent (e.g., 3 x DCM or EtOAc). 3. Break Emulsions: Add a small amount of brine (saturated NaCl solution) or use a centrifuge to break up any emulsions. |
| Product streaks badly or decomposes on a silica gel column. | 1. Amines are basic and interact strongly with the acidic surface of silica gel, causing tailing (streaking). 2. The C-I bond is sensitive and can be cleaved by the acidic silica. | 1. Deactivate Silica: Add 0.5-1% triethylamine (NEt₃) to the eluent system. This neutralizes the acidic sites on the silica, improving the chromatography of basic compounds.[5] 2. Use Alumina: Switch to a neutral or basic alumina stationary phase. 3. Alternative Chromatography: Consider reverse-phase HPLC for more robust separation of halogenated compounds.[4][11] |
| Purified product discolors again after a few days of storage. | 1. Improper storage conditions (exposure to light and/or air).[1] 2. Residual trace impurities (e.g., acid or metal) are catalyzing decomposition.[1] | 1. Proper Storage: Store the final product in an amber vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C is recommended for long-term storage).[12][13] 2. Final Polish: If stability is critical, a final filtration through a short plug of neutral alumina or celite before solvent removal can remove non-visible catalytic impurities. |
Logical Flow for Purification Strategy
The following diagram outlines a decision-making workflow for purifying 6-Iodobenzo[d]dioxol-5-amine derivatives post-synthesis.
Caption: Decision workflow for purifying 6-Iodobenzo[d]dioxol-5-amine derivatives.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is highly effective for separating the basic amine product from neutral or acidic impurities. It should only be used if the target molecule is stable to both acidic and basic conditions.[6]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated amine will move into the lower aqueous layer.[7]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the acid wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the amine. Combine all aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to identify byproducts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.
-
Product Extraction: Transfer the basified aqueous solution back to a separatory funnel. Extract the free amine with three portions of an organic solvent (e.g., DCM or EtOAc).
-
Final Steps: Combine the organic extracts. Wash with brine to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Purification by Recrystallization
This method is suitable for solid products where impurities have different solubility characteristics.
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or solvent pairs like EtOAc/hexanes or DCM/hexanes.[2]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until all the solid dissolves. If using a solvent pair, dissolve the solid in the minimum amount of the more polar "soluble" solvent first.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass and letting it stand undisturbed will promote the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath or refrigerator can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
This is the preferred method for separating compounds with similar polarities or for purifying oils.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system. Pack a column with the slurry.
-
Eluent System: A typical eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). To prevent streaking, add 0.5-1% triethylamine to the eluent mixture.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (air or nitrogen) to run the solvent through the column.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Troubleshooting Logic for Impurity Removal
Caption: Troubleshooting guide for selecting a purification method based on impurity type.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
overcoming low reactivity of 6-Iodobenzo[d]dioxol-5-amine in C-N bond formation
Welcome to the technical support center for navigating the challenges of C-N bond formation with 6-iodobenzo[d]dioxol-5-amine. This guide is designed for researchers, medicinal chemists, and process scientists who encounter difficulties when utilizing this valuable but often recalcitrant building block. Here, we provide in-depth troubleshooting guides, field-proven protocols, and mechanistic insights to help you overcome low reactivity and achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the C-N coupling of 6-iodobenzo[d]dioxol-5-amine.
Q1: Why is my C-N coupling reaction with 6-iodobenzo[d]dioxol-5-amine failing or giving very low yields?
Answer: The low reactivity of this substrate stems from a combination of two primary factors: adverse electronic properties and steric hindrance.
-
Electronic Deactivation: The aniline is exceptionally electron-rich. This is due to the cumulative electron-donating effects of the amine group (-NH₂) and the methylenedioxy bridge (-OCH₂O-). In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst. High electron density on the aromatic ring slows this step, thereby reducing the overall reaction rate.
-
Steric Hindrance & Catalyst Inhibition: The amine group is positioned ortho to the iodine atom. This ortho-substituent can sterically impede the approach of the bulky palladium catalyst to the C-I bond. Furthermore, the lone pair of the aniline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst complexes or off-cycle species, effectively poisoning the catalyst.[1][2]
Diagram: Key Challenges in Coupling 6-Iodobenzo[d]dioxol-5-amine
Caption: Factors contributing to the low reactivity of the substrate.
Q2: I'm attempting a Buchwald-Hartwig amination. Which catalyst system (palladium precursor and ligand) is recommended for this electron-rich and hindered substrate?
Answer: Standard, first-generation catalyst systems (e.g., Pd(OAc)₂ with P(o-tolyl)₃) are often ineffective for this substrate. Success hinges on using a highly active catalyst system specifically designed for challenging couplings.[3]
The key is to use bulky, electron-rich phosphine ligands. These ligands promote the crucial, turnover-limiting reductive elimination step and can accelerate the sluggish oxidative addition step. They also tend to be more resistant to forming inhibitory complexes.
For particularly challenging substrates like this, we recommend using pre-formed palladium precatalysts. These are typically air-stable and lead to more reproducible results than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[4]
Recommended Ligand Classes:
-
Buchwald Biarylphosphines: Ligands like RuPhos, BrettPhos, and t-BuXPhos are the gold standard for such transformations. Their steric bulk and electronic properties are tailored to overcome the challenges you're facing.[4]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior performance, particularly for aryl chloride couplings, but they are also highly effective for challenging aryl bromides and iodides.[5]
| Ligand Family | Example Ligands | Key Advantages for This Substrate |
| Biarylphosphines | RuPhos, BrettPhos, t-BuXPhos | Excellent for electron-rich and sterically hindered aryl halides; high reaction rates. |
| Josiphos Family | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Bidentate ligands that can prevent catalyst dimerization and improve stability.[3] |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors that form very stable and active palladium complexes. |
Q3: What are the optimal choices for base and solvent? I'm concerned about side reactions.
Answer: The choice of base and solvent is critical and interdependent with the catalyst system.
-
Base: A strong, non-nucleophilic, sterically hindered base is essential.[6] The base deprotonates the amine coupling partner, but for a substrate like 6-iodobenzo[d]dioxol-5-amine, it also plays a crucial role in the catalytic cycle's turnover.
-
Recommended: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LiHMDS), or Potassium phosphate (K₃PO₄). NaOt-Bu is a very strong and common choice. LiHMDS is particularly useful when coupling unprotected N-H heterocyles or when base-sensitive functional groups are present.[4]
-
Avoid: Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic amine bases (e.g., Et₃N, DIPEA) are generally not strong enough to be effective in this demanding reaction.[4]
-
-
Solvent: The solvent must be anhydrous and thoroughly deoxygenated. Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the reaction.[7] Water can lead to hydrodehalogenation, where the iodine is replaced by hydrogen.
-
Recommended: Toluene, Dioxane, or tert-Butanol (t-BuOH). Toluene and dioxane are the most common choices. The choice can sometimes depend on the specific ligand used; consult the literature for your chosen ligand.
-
Solvent Quality: Always use a high-purity, anhydrous solvent, preferably from a solvent purification system or a freshly opened bottle. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before use.
-
Q4: My main side product is benzo[d]dioxol-5-amine (hydrodehalogenation). How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig couplings, especially with electron-rich aryl halides. It occurs when the aryl halide is reduced instead of coupled.
Troubleshooting Workflow for Hydrodehalogenation
Caption: A step-by-step guide to reducing unwanted side reactions.
Causality and Solutions:
-
Presence of Water: This is the most common culprit. Water can act as a proton source for the hydrodehalogenation pathway.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents. Ensure the inert atmosphere of your reaction is maintained throughout.
-
-
Catalyst Decomposition Pathway: At higher temperatures, certain catalyst systems can be more prone to β-hydride elimination or other decomposition pathways that generate a palladium hydride species, which is responsible for the reduction.
-
Solution: Lower the reaction temperature. Many modern catalyst systems are highly active and may not require refluxing conditions. Try running the reaction at 80-100 °C instead of 110 °C.
-
-
Ligand Choice: The ligand can influence the relative rates of productive coupling versus side reactions.
-
Solution: Switching to a different class of bulky biarylphosphine ligand can sometimes solve the issue. For instance, if RuPhos is failing, trying BrettPhos might alter the catalyst's properties sufficiently to favor the desired C-N bond formation.
-
Q5: The Buchwald-Hartwig approach is still not viable. What are my alternatives?
Answer: If palladium catalysis is unsuccessful, copper-catalyzed methods, such as the Ullmann condensation, are excellent alternatives.[8] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic copper with specific ligands, allowing for much milder reaction conditions.
Ullmann Condensation:
-
Mechanism: This reaction couples an aryl halide with an amine, alcohol, or thiol using a copper catalyst.
-
Advantages for this substrate: Copper catalysis is often less sensitive to the electronic nature of the aryl halide than palladium. It can be a robust method for electron-rich systems where oxidative addition to Pd(0) is difficult.
-
Recommended Conditions:
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective precursor.
-
Ligand: The reaction often requires a ligand to solubilize the copper salt and accelerate the reaction. Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) are highly effective.[9]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically sufficient.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is usually required.
-
The Chan-Lam coupling is another copper-catalyzed option, but it typically involves an aryl boronic acid as the coupling partner instead of an aryl halide.[10][11] If you can synthesize the corresponding boronic acid of your desired coupling partner, this reaction can be performed at room temperature and is often open to the air.[11]
Part 2: Field-Proven Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol is designed as a robust starting point for the coupling of 6-iodobenzo[d]dioxol-5-amine with a generic secondary amine (e.g., morpholine).
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)[4]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene (to achieve 0.1 M concentration)
Procedure:
-
Inert Atmosphere: Perform all steps in an oven-dried Schlenk flask or vial under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the reaction vessel, add 6-iodobenzo[d]dioxol-5-amine, the BrettPhos Pd G3 precatalyst, and a stir bar.
-
Seal and Purge: Seal the vessel and evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add the anhydrous, deoxygenated toluene via syringe, followed by the liquid amine coupling partner.
-
Base Addition: Add the sodium tert-butoxide as a solid in one portion under a positive flow of inert gas. Note: NaOt-Bu is highly hygroscopic; handle it quickly in a glovebox if possible.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of celite to remove palladium residues. Wash the celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Modern Ullmann Condensation
This protocol provides an alternative for coupling 6-iodobenzo[d]dioxol-5-amine with a generic primary amine (e.g., benzylamine).
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 equiv)
-
Amine coupling partner (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMSO (to achieve 0.2 M concentration)
Procedure:
-
Reagent Addition: To an oven-dried reaction vial, add CuI, L-Proline, K₂CO₃, 6-iodobenzo[d]dioxol-5-amine, and a stir bar.
-
Solvent and Amine Addition: Add anhydrous DMSO, followed by the amine coupling partner.
-
Reaction: Seal the vial and place it in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction vigorously. The reaction mixture will likely be heterogeneous. Monitor by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x). The combined organic layers are often washed with brine to remove residual DMSO, dried over Na₂SO₄, filtered, and concentrated. Purify the crude product by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Different Approach to Anilines - GalChimia [galchimia.com]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
preventing deiodination of 6-Iodobenzo[d]dioxol-5-amine during catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Iodobenzo[d]dioxol-5-amine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during catalytic reactions with this valuable building block, with a particular focus on preventing the undesired side reaction of deiodination.
Introduction: Understanding the Challenge
6-Iodobenzo[d]dioxol-5-amine is a key intermediate in the synthesis of various biologically active molecules. Its utility primarily lies in the reactivity of the carbon-iodine bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
However, a frequent and frustrating side reaction is the premature cleavage of the C-I bond and its replacement with a hydrogen atom, a process known as deiodination or hydrodehalogenation. This leads to the formation of the corresponding des-iodo impurity, benzo[d]dioxol-5-amine, which reduces the yield of the desired product and complicates purification. The propensity for deiodination generally follows the order of halide reactivity: I > Br > Cl.[1]
The primary culprit behind this undesired reaction is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This guide will provide a structured approach to diagnosing and mitigating this issue.
Troubleshooting Guide: Preventing Deiodination
This section is structured in a question-and-answer format to directly address the problems you may be facing in the lab.
Question 1: I'm observing a significant amount of the deiodinated byproduct in my Suzuki-Miyaura coupling reaction. What is the most likely cause?
Answer: The formation of a deiodinated byproduct in a Suzuki-Miyaura coupling strongly suggests the presence of a competing reductive pathway initiated by a palladium-hydride species. The most widely accepted mechanism for dehalogenation involves this Pd-H intermediate, which can arise from several sources within your reaction mixture.[1] The subsequent reductive elimination of Ar-H from an Ar-Pd-H intermediate is often faster than the desired cross-coupling pathway.
Here is a diagram illustrating the competing pathways:
Caption: Competing Suzuki coupling and deiodination pathways.
Key factors that promote the formation of Pd-H species and subsequent deiodination include:
-
The Choice of Base: Certain bases can react with other components in the mixture to generate hydrides. For example, alkoxide bases in the presence of trace water or alcohols can be problematic.[1]
-
The Solvent: Protic solvents, especially alcohols, can be a source of hydrides.
-
Impurities: Water or other impurities in the reagents or solvents can contribute to the formation of Pd-H.
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, it provides a larger window of opportunity for the competing deiodination to occur.[1]
Question 2: How can I modify my reaction conditions to minimize deiodination?
Answer: A systematic approach to optimizing your reaction conditions is crucial. Below are key parameters to investigate, starting with the most impactful.
1. Base Selection
The choice of base is critical. Strong alkoxide bases should be used with caution.[1]
| Base Type | Recommendation | Rationale |
| Inorganic Carbonates | Start with K₂CO₃ or Cs₂CO₃. | These are generally milder and less likely to generate hydride species compared to alkoxides. |
| Phosphates | K₃PO₄ is an excellent choice, particularly in anhydrous conditions. | It is a non-nucleophilic, moderately strong base that is effective in many cross-coupling reactions and less prone to causing deiodination. |
| Alkoxides | Avoid if possible, or use with rigorously dried solvents. | Can generate Pd-H species, especially in the presence of protic impurities. |
Experimental Protocol: Base Screening
-
Set up three parallel reactions in sealed vials under an inert atmosphere (e.g., Argon or Nitrogen).
-
To each vial, add 6-Iodobenzo[d]dioxol-5-amine (1 equiv.), your boronic acid partner (1.2 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand).
-
To the individual vials, add:
-
Vial 1: K₂CO₃ (2 equiv.)
-
Vial 2: K₃PO₄ (2 equiv.)
-
Vial 3: NaOtBu (2 equiv.)
-
-
Add your chosen anhydrous solvent (e.g., Dioxane or Toluene).
-
Run the reactions at your standard temperature and monitor by LC-MS or GC-MS to determine the ratio of desired product to the deiodinated byproduct.
2. Ligand Choice
The ligand plays a vital role in stabilizing the palladium center and modulating its reactivity. For electron-rich substrates like 6-Iodobenzo[d]dioxol-5-amine, the right ligand can accelerate the desired reductive elimination over the deiodination pathway.
-
Electron-Rich, Bulky Phosphine Ligands: Ligands like SPhos, XPhos, or RuPhos are often effective in promoting the desired cross-coupling. Their steric bulk can favor the reductive elimination of the larger coupled product over the smaller hydride.
-
Bidentate Ligands: Ligands such as Xantphos can also be beneficial. Some studies suggest that certain diphosphine ligands can influence the reaction pathway away from radical mechanisms that may contribute to deiodination.[2][3][4][5][6]
3. Solvent and Temperature Control
-
Solvent: Use anhydrous aprotic solvents like dioxane, THF, or toluene to minimize the presence of adventitious water, which can be a source of hydrides.[1] If a protic co-solvent is necessary, use it in minimal amounts.
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate the rate of catalyst decomposition and deiodination. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at a lower temperature (e.g., 60-80 °C) and only increasing it if the reaction is sluggish.
Question 3: Could the ortho-amino group on my substrate be contributing to the problem?
Answer: Yes, the ortho-amino group can influence the reaction in several ways.
-
Coordination to Palladium: The lone pair of electrons on the nitrogen can coordinate to the palladium center. This can alter the electronic properties of the catalyst and potentially stabilize intermediates that are prone to deiodination.
-
Increased Electron Density: The amino group is strongly electron-donating, which increases the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle slower, providing more time for side reactions to occur.
Troubleshooting Strategy: N-Protection
If you continue to face issues with deiodination, a temporary protection of the amino group could be a viable strategy.
Experimental Workflow: N-Protection Strategy
Caption: Workflow for N-protection strategy.
-
Choice of Protecting Group: A simple acetyl (Ac) or tert-butoxycarbonyl (Boc) group can be used. These groups temporarily mask the coordinating ability of the amine and can be readily removed after the coupling reaction.
Example Protocol: N-Acetylation
-
Dissolve 6-Iodobenzo[d]dioxol-5-amine in a suitable solvent (e.g., dichloromethane).
-
Add a mild base (e.g., triethylamine, 1.2 equiv.).
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction and purify the resulting N-(6-iodobenzo[d]dioxol-5-yl)acetamide.
-
Use this protected substrate in your cross-coupling reaction.
-
Deprotect the amide (e.g., using acidic or basic hydrolysis) to obtain the final product.
Frequently Asked Questions (FAQs)
Q: Is my starting material, 6-Iodobenzo[d]dioxol-5-amine, stable? A: 6-Iodobenzo[d]dioxol-5-amine is a stable compound under standard storage conditions. However, like many amines, it can be sensitive to light and air over long periods.[7][8][9] It is recommended to store it in a dark place, under an inert atmosphere, and at a low temperature (2-8°C).[8]
Q: Could impurities in my boronic acid be causing deiodination? A: Yes. Boronic acids can undergo degradation to form boroxines and other byproducts, which can affect the efficiency of the transmetalation step. Using high-purity boronic acids is recommended. If the purity is questionable, consider recrystallizing it before use. A slower transmetalation can allow more time for the deiodination side reaction to occur.[1]
Q: I am performing a different type of cross-coupling (e.g., Sonogashira, Heck). Is the advice still relevant? A: Absolutely. The fundamental principles of hydrodehalogenation via Pd-H species are applicable across various palladium-catalyzed reactions. The strategies of carefully selecting the base, ligand, and solvent, as well as considering N-protection, are all valid approaches to minimize deiodination in other cross-coupling reactions as well.
Q: Are there any alternative catalysts to palladium that might be less prone to causing deiodination? A: While palladium is the most common catalyst for these transformations, some research has explored other metals. For instance, iron-catalyzed hydrodehalogenation has been developed, which highlights that other transition metals can also facilitate this process.[10] However, for cross-coupling, palladium remains the most versatile and widely used catalyst. The focus should be on optimizing the palladium-based system rather than seeking a less-developed alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-Iodobenzo[d]dioxol-5-amine Analogs
Welcome to the technical support center dedicated to the synthesis of 6-iodobenzo[d]dioxol-5-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties of the benzodioxole ring system, coupled with the directing effects of the amine group, present specific challenges in achieving high yield and regioselectivity. This resource aims to provide a comprehensive understanding of the reaction and empower you to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you overcome common hurdles in your iodination reactions.
Q1: My reaction is resulting in a low yield of the desired 6-iodobenzo[d]dioxol-5-amine. What are the likely causes and how can I improve it?
A: Low yields in the iodination of 3,4-methylenedioxyaniline, the precursor to 6-iodobenzo[d]dioxol-5-amine, can be attributed to several factors. The high electron density of the aromatic ring makes it susceptible to over-iodination and oxidation.[1]
-
Substrate Purity: Ensure the purity of your starting 3,4-methylenedioxyaniline. Impurities can interfere with the reaction and lead to the formation of side products.[2][3]
-
Reagent Quality: The quality of your iodinating agent is crucial. N-Iodosuccinimide (NIS) should be pure and dry. Iodine monochloride (ICl) is moisture-sensitive and may need to be freshly prepared or purified.
-
Reaction Temperature: Elevated temperatures can lead to decomposition of the starting material and product, as well as the formation of polymeric side products. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) is often beneficial.
-
Oxidation: The electron-rich aniline is prone to oxidation by the iodinating reagent, which can result in the formation of colored impurities and polymeric materials. Using a milder iodinating agent like NIS can mitigate this issue.[4]
-
Work-up Procedure: During the work-up, ensure complete quenching of the unreacted iodinating agent. A wash with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite is recommended to remove any residual iodine.
Q2: I am observing the formation of multiple iodinated products. How can I improve the regioselectivity to favor the 6-iodo isomer?
A: The amino group is a strong ortho, para-director, and the methoxy and alkyl groups on the benzodioxole ring also influence the position of iodination. Achieving high regioselectivity for the 6-position requires careful control of the reaction conditions.
-
Choice of Iodinating Agent: The choice of iodinating agent can significantly impact regioselectivity. N-Iodosuccinimide (NIS) is often preferred for its milder nature, which can lead to higher selectivity compared to more reactive agents like iodine monochloride.[1][5]
-
Solvent Effects: The solvent can play a crucial role in modulating the reactivity and selectivity of the iodination reaction. Acetonitrile is a common solvent for iodination with NIS.[6] Experimenting with different solvents of varying polarity may be beneficial.
-
Steric Hindrance: The position of iodination is also influenced by steric factors. The 6-position is ortho to the amine and meta to the dioxole oxygen, making it sterically accessible.
-
Protecting Group Strategy: While not always necessary, protection of the amine group as an acetamide can be a highly effective strategy to direct iodination to the para position relative to the amide. However, in the case of 3,4-methylenedioxyaniline, this would lead to iodination at the 6-position. The acetyl group can be removed by hydrolysis after the iodination step.
Q3: My reaction mixture is turning dark brown or black, and I am isolating a significant amount of insoluble material. What is causing this and how can I prevent it?
A: The formation of dark, insoluble materials is a common issue when working with electron-rich anilines and is often indicative of oxidation and polymerization of the starting material or product.[1]
-
Minimize Exposure to Air and Light: Electron-rich anilines can be sensitive to air and light. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light can help to minimize degradation.
-
Control the Rate of Addition: Adding the iodinating agent slowly and portion-wise to the solution of the aniline can help to control the reaction exotherm and minimize localized high concentrations of the oxidizing agent.
-
Lower the Reaction Temperature: As mentioned previously, conducting the reaction at a lower temperature can significantly reduce the rate of decomposition and polymerization.
-
Use of a Milder Iodinating System: Consider using a less aggressive iodinating reagent. For example, a combination of an iodide salt (like KI or NaI) with a mild oxidant can be an alternative to harsher reagents.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzodioxole group in the iodination reaction?
A: The benzodioxole group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. This makes the iodination of 3,4-methylenedioxyaniline faster than that of aniline itself. However, this increased reactivity also makes the ring more susceptible to over-iodination and oxidation.
Q2: Which iodinating agent is best for the synthesis of 6-iodobenzo[d]dioxol-5-amine?
A: While several iodinating agents can be used, N-Iodosuccinimide (NIS) is often a good starting point due to its milder nature, which can lead to better control over the reaction and higher selectivity.[1][5] Iodine monochloride (ICl) is more reactive and may lead to over-iodination or decomposition if not used carefully. The optimal choice will depend on the specific substrate and desired outcome.
Q3: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential side products. The spots can be visualized under UV light or by staining with an appropriate agent.
Q4: What are the common side products in this reaction?
A: The most common side products are di-iodinated and poly-iodinated analogs of the starting material. Oxidation of the aniline can also lead to the formation of colored impurities and polymeric materials. Depending on the reaction conditions, regioisomers may also be formed.
Experimental Protocols
General Protocol for the Iodination of 3,4-Methylenedioxyaniline using N-Iodosuccinimide (NIS)
This protocol is a general guideline and may require optimization for specific analogs.
Materials:
-
3,4-Methylenedioxyaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 3,4-methylenedioxyaniline (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.0-1.2 eq.) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time can vary from 1 to 6 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 6-iodobenzo[d]dioxol-5-amine.
| Parameter | Recommended Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Milder reagent, often leads to higher selectivity and fewer side products.[1][5] |
| Stoichiometry | 1.0 - 1.2 equivalents of NIS | Using a slight excess of NIS can ensure complete conversion of the starting material. |
| Solvent | Anhydrous Acetonitrile | A common solvent for NIS iodinations that is relatively inert and has good solvating properties.[6] |
| Temperature | 0 °C to Room Temperature | Lower temperatures help to control the reaction rate and minimize side reactions like oxidation. |
| Reaction Time | 1 - 6 hours (monitor by TLC) | Reaction time will vary depending on the specific substrate and reaction scale. |
| Work-up | Quench with Na2S2O3 | Removes any unreacted iodine or NIS. |
Visualizing the Workflow
General Reaction Scheme
References
Technical Support Center: Managing Catalyst Deactivation with 6-Iodobenzo[d]dioxol-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the unique challenges presented by complex substrates in catalysis. This guide provides in-depth troubleshooting and practical solutions for managing catalyst deactivation in reactions involving 6-Iodobenzo[d]dioxol-5-amine, a crucial building block in pharmaceutical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 6-Iodobenzo[d]dioxol-5-amine is showing low conversion or stalling completely. What are the primary suspects?
Answer: Low or no conversion is a common issue that can often be traced back to catalyst deactivation, where the active catalytic species is inhibited or degraded. With a substrate like 6-Iodobenzo[d]dioxol-5-amine, there are two primary structural features that can uniquely contribute to this problem: the amine functional group and the iodide leaving group.
-
Inhibition by the Amine Group: The primary amine at the 5-position is a Lewis base. Its lone pair of electrons can coordinate strongly to the electron-deficient palladium center.[3] This coordination can form a stable, off-cycle palladium-amine complex, effectively sequestering the catalyst and preventing it from participating in the desired catalytic cycle. This is particularly problematic in reactions like Buchwald-Hartwig amination where the substrate itself can act as an inhibitory ligand.[4]
-
Inhibition by Iodide: While the Carbon-Iodine bond's reactivity is advantageous for rapid oxidative addition, the iodide anion (I⁻) generated during the reaction can be detrimental.[5][6] Iodide can act as a bridging ligand, forming inactive palladium dimers (e.g., [Pd(L)₂(µ-I)]₂) that are less catalytically active or can precipitate out of the solution.[7] This inhibitory effect can sometimes make aryl iodides more challenging than aryl bromides in certain contexts, contrary to expectations based solely on C-X bond strength.[6]
-
General Deactivation Pathways: Beyond substrate-specific issues, common deactivation mechanisms include:
-
Oxygen Sensitivity: Incomplete degassing of solvents and reagents allows oxygen to oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Phosphine ligands are also susceptible to oxidation.[8]
-
Impurity Poisoning: Trace impurities in reagents or solvents, particularly sulfur or phosphorus compounds, can irreversibly bind to and poison the catalyst.[9][10][11]
-
Question 2: I'm observing a black precipitate forming in my reaction. Is this normal, and what does it signify?
Answer: The black precipitate is almost certainly "palladium black," which consists of agglomerated, bulk palladium metal.[5] Its formation is a clear visual indicator of catalyst deactivation.
The active catalyst in most cross-coupling reactions is a soluble, low-ligated Pd(0) species. If the catalytic cycle is slowed or inhibited (for instance, by the amine or iodide as discussed in Q1), these unstable Pd(0) intermediates have a longer lifetime in solution. This gives them time to collide and agglomerate into larger, insoluble, and catalytically inactive nanoparticles and bulk metal.[3] While the appearance of some black solid is common in many successful reactions, rapid and extensive precipitation, especially early on, is a strong sign of poor catalyst stability and is often correlated with incomplete conversion.[5]
Question 3: How can I proactively prevent or mitigate these deactivation pathways?
Answer: A multi-faceted approach focusing on the choice of ligand, base, and reaction conditions is crucial. The goal is to accelerate the desired catalytic cycle to outcompete the deactivation pathways.
-
Ligand Selection: This is the most critical parameter. For substrates with potentially coordinating groups like amines, bulky, electron-rich ligands are essential.
-
Rationale: Bulky ligands create a sterically hindered environment around the palladium center, which physically blocks the substrate's amine from coordinating. Their strong electron-donating ability increases the electron density on the palladium, which promotes the rate-limiting oxidative addition and the final reductive elimination steps, keeping the catalyst "moving" through the cycle.[12]
-
Recommendations: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often the solution.[12][13]
-
-
Choice of Base: The base plays a critical role, particularly in deprotonating the amine coupling partner (in Buchwald-Hartwig) or activating the boronic acid (in Suzuki).
-
Rationale: A base that is too strong can lead to side reactions, while a base that is too weak can slow the catalytic cycle, allowing for deactivation. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often used, though they may require higher temperatures.[4][14] Stronger, non-nucleophilic bases like NaOtBu or LHMDS are common but must be used with care.[6]
-
-
Rigorous Inert Atmosphere: The exclusion of oxygen cannot be overstated.
-
Rationale: Oxygen irreversibly oxidizes both the active Pd(0) catalyst and the phosphine ligands.[8]
-
Protocol: Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Table 1: Ligand Selection Guide for Mitigating Substrate-Driven Deactivation
| Ligand Type | Example(s) | Key Characteristics | Mechanism of Action |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich, flexible | Sterically shields the Pd center from substrate coordination; accelerates oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, sterically demanding | Forms robust Pd-NHC complexes that are often more resistant to decomposition and agglomeration. |
| Simple Phosphines | P(t-Bu)₃, P(o-tolyl)₃ | Less effective for this substrate | Often not bulky or electron-rich enough to prevent inhibition by the amine or iodide.[15] |
Question 4: My attempts to prevent deactivation have failed. How can I diagnose the specific cause?
Answer: When troubleshooting fails, characterizing the spent catalyst can provide definitive answers about the deactivation mechanism. This is a crucial step for process optimization and developing robust, scalable reactions.
Diagram 1: General Catalyst Deactivation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 6-Iodobenzo[d]dioxol-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction
6-Iodobenzo[d]dioxol-5-amine is a valuable building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures. Its successful functionalization via palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—is paramount. However, the efficiency of these transformations is exquisitely sensitive to the reaction conditions, particularly the choice of base and solvent.
This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you navigate the complexities of these reactions and maximize the efficiency of your couplings.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Your Reaction Conditions
This section addresses the fundamental principles governing the selection of bases and solvents, providing the causal logic behind experimental choices.
Q1: Why are the base and solvent so critical for the success of these coupling reactions?
A1: The base and solvent are not merely reaction media; they are active participants in the catalytic cycle.[1]
-
The Base: Its primary role is often to facilitate the transmetalation step (in Suzuki couplings) or to deprotonate a nucleophile (in Buchwald-Hartwig and Sonogashira couplings).[2][3] A base that is too weak may result in a sluggish or stalled reaction. Conversely, a base that is too strong can lead to undesired side reactions, such as hydrolysis of starting materials or products, or catalyst decomposition.
-
The Solvent: The solvent's role is multifaceted. It must:
-
Solubilize Reactants: Ensure all components, including the organic substrates, inorganic base, and palladium catalyst, are sufficiently soluble to interact. Poor solubility is a common cause of reaction failure.
-
Stabilize Catalytic Species: The solvent's polarity and coordinating ability can stabilize the active Pd(0) catalyst and various intermediates in the catalytic cycle.[1][4]
-
Influence Reaction Rate: Solvent polarity can dramatically affect the rate of key steps like oxidative addition. For instance, oxidative addition of aryl triflates is often faster in polar solvents.[4]
-
An inappropriate base or solvent can disrupt the delicate balance of the catalytic cycle, leading to low yields, side product formation, or complete reaction failure.
Q2: How do I select the right base for my specific coupling reaction?
A2: Base selection depends on the pKa of the nucleophile being deprotonated and the specific mechanism of the coupling reaction.
-
For Suzuki-Miyaura Couplings: The base activates the organoboron species to form a more nucleophilic "ate" complex, facilitating transmetalation.[2]
-
Inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[5][6] K₃PO₄ is a stronger base and often effective for less reactive aryl chlorides or hindered substrates. Na₂CO₃ is a good starting point for many reactions involving aryl iodides and bromides.[6]
-
Fluoride sources like KF can be effective, especially when base-sensitive functional groups are present.[2][7]
-
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile.
-
For Sonogashira Couplings: An amine base, typically an excess of triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a co-solvent.[10][11]
Q3: What factors should guide my solvent choice?
A3: Solvent choice is a balance between solubility, reaction temperature, and interaction with the catalytic system.
-
Aprotic, Nonpolar Solvents (e.g., Toluene, Dioxane): These are classic solvents for many cross-coupling reactions.[9][12] They are often preferred for Buchwald-Hartwig aminations because they minimize side reactions.[8][13] However, the poor solubility of inorganic bases like NaOtBu in these solvents can create a heterogeneous system where agitation becomes critical.[8][9]
-
Aprotic, Polar Solvents (e.g., DMF, NMP, THF): These solvents are better at dissolving inorganic bases and can accelerate certain reaction steps.[8][9] However, they are more coordinating and can sometimes interfere with the catalyst by competing for coordination sites on the palladium center.[10] DMF, for instance, can be beneficial for Sonogashira couplings involving electron-rich aryl iodides.[14]
-
Protic Solvents (e.g., Water, Alcohols): Often used in combination with organic solvents for Suzuki reactions. Water can be essential for dissolving inorganic bases like Na₂CO₃ and K₃PO₄.[15]
Important Note: For most palladium-catalyzed reactions, especially those involving sensitive organometallic intermediates, using anhydrous and degassed solvents is critical to prevent catalyst deactivation and protodehalogenation side reactions.
Section 2: Troubleshooting Guide
This table addresses common issues encountered during the coupling of 6-Iodobenzo[d]dioxol-5-amine, with a focus on base- and solvent-related causes.
| Symptom | Probable Cause (Base/Solvent Related) | Recommended Solution |
| Low or No Conversion | 1. Base is too weak: Insufficient activation of the coupling partner (e.g., boronic acid in Suzuki) or incomplete deprotonation (e.g., amine in Buchwald-Hartwig). | 1. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ in a Suzuki reaction; use NaOtBu for Buchwald-Hartwig). |
| 2. Poor solubility of the base: The base is not effectively participating in the reaction. This is common with NaOtBu in toluene.[8][9] | 2. Increase agitation speed. Consider switching to a more polar solvent (e.g., THF, CPME) or a mixed solvent system. For Suzuki, using an aqueous solution of the base is standard. | |
| 3. Poor solubility of reactants: The aryl iodide or coupling partner is not fully dissolved at the reaction temperature. | 3. Switch to a better solvent (e.g., from THF to dioxane or toluene for higher temperatures). | |
| 4. Solvent is not anhydrous/degassed: Water and oxygen can deactivate the Pd(0) catalyst. | 4. Use freshly distilled or commercially available anhydrous, degassed solvents. Ensure the reaction is set up under an inert atmosphere (N₂ or Ar). | |
| Formation of Side Products | 1. Protodehalogenation (Ar-I → Ar-H): The base is too strong or there is a proton source (e.g., water) present, leading to the removal of the iodide. | 1. Use a weaker base if possible. Scrupulously dry all reagents and solvents. |
| 2. Homocoupling of Boronic Acid (Suzuki): Often promoted by oxygen and certain bases. | 2. Thoroughly degas the reaction mixture. Sometimes switching the base (e.g., to KF) can mitigate this.[7] | |
| 3. Glaser Homocoupling of Alkyne (Sonogashira): Occurs when the rate of alkyne dimerization outcompetes the cross-coupling. This is a significant issue with copper co-catalysts.[3] | 3. Consider copper-free Sonogashira conditions.[3] Alternatively, try slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low.[11] | |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction temperature is too high for the solvent/ligand combination. | 1. Lower the reaction temperature. Choose a more robust ligand. |
| 2. Coordinating solvent inhibition: Polar, coordinating solvents like DMF or acetonitrile can sometimes displace ligands, leading to catalyst aggregation.[10][16] | 2. Switch to a less coordinating solvent like toluene or dioxane. | |
| 3. Presence of aniline substrate: The amine functionality on the starting material can sometimes coordinate too strongly to the palladium, inhibiting the catalytic cycle.[14] | 3. A change in ligand (e.g., from PPh₃ to a more sterically demanding Buchwald ligand like RuPhos) can often overcome this.[17] |
Section 3: Visual Workflows and Mechanisms
Diagram 1: Decision Workflow for Base/Solvent Selection
Caption: A decision tree for initial base and solvent selection.
Diagram 2: Influence Points in the Catalytic Cycle
Caption: Key points where base and solvent influence the catalytic cycle.
Section 4: Model Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Iodobenzo[d]dioxol-5-amine with a generic arylboronic acid.
Materials:
-
6-Iodobenzo[d]dioxol-5-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Iodobenzo[d]dioxol-5-amine, the arylboronic acid, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (typically a 4:1 or 5:1 ratio of dioxane:aqueous base solution). The total solvent volume should be sufficient to make the reaction mixture ~0.1 M with respect to the limiting reagent.
-
Rationale: The biphasic dioxane/water system ensures solubility for both the organic substrates (in dioxane) and the inorganic base (in water), facilitating efficient reaction at the interface.[15]
-
-
Degassing: Vigorously stir the biphasic mixture and bubble the inert gas through it for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Rationale: Oxygen can lead to catalyst deactivation and promote unwanted homocoupling of the boronic acid.[7]
-
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 14. reddit.com [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Reactivity Analysis for Drug Development Scaffolds: 6-Iodo- vs. 6-Bromo-1,3-benzodioxole-5-amine
For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and the overall timeline of a project. The 1,3-benzodioxole moiety is a privileged scaffold found in numerous biologically active compounds. When functionalized with an amino group and a halogen, it becomes a versatile building block for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 6-iodo-1,3-benzodioxole-5-amine and 6-bromo-1,3-benzodioxole-5-amine. We will dissect the fundamental principles governing their reactivity, present comparative data from analogous systems, and provide detailed experimental protocols for three cornerstone reactions in modern medicinal chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Decisive First Step: Oxidative Addition and Bond Dissociation Energy
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1][2] This difference is rooted in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to cleavage.[3][4][5]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
| Source: Values are representative and compiled from various sources.[3][6] |
This energy difference is most critical during the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][7][8] A lower BDE facilitates a faster oxidative addition, which translates to milder reaction conditions, shorter reaction times, and often, higher yields and catalyst turnover numbers.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds, essential for assembling biaryl structures common in pharmaceuticals.[9][10] The superior reactivity of the 6-iodo substrate allows for significantly more favorable reaction conditions.
Comparative Data and Conditions
While direct comparative studies on these specific benzodioxole amines are not prevalent in the literature, data from analogous haloquinoline systems provide a strong predictive model for the expected reactivity trends.[1]
| Parameter | 6-Bromo-1,3-benzodioxole-5-amine | 6-Iodo-1,3-benzodioxole-5-amine (Projected) |
| Catalyst System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(OAc)₂ / SPhos (or other modern ligands) |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% |
| Base | Stronger bases (e.g., Na₂CO₃, K₂CO₃) | Weaker bases (e.g., K₃PO₄) |
| Temperature | 80-110 °C | Room Temperature to 60 °C |
| Reaction Time | 8-24 hours | 1-6 hours |
| Expected Yield | Good to Excellent | Excellent (>90%) |
| Source: Conditions are representative and adapted from literature on similar substrates.[1][11] |
Experimental Protocols
The following protocols are presented to illustrate the practical differences in synthesizing a coupled product, for example, 6-(phenyl)-1,3-benzodioxole-5-amine.
This protocol is adapted from established procedures for substituted bromobenzodioxoles.[11]
-
Vessel Preparation: To a flame-dried round-bottom flask, add 6-bromo-1,3-benzodioxole-5-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add degassed toluene (8 mL) and a 2M aqueous solution of K₂CO₃ (2.0 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Monitoring: Track reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.
This projected protocol is based on general procedures for highly reactive aryl iodides.[1][2]
-
Vessel Preparation: To a flame-dried round-bottom flask, add 6-iodo-1,3-benzodioxole-5-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL).
-
Reaction: Heat the mixture to 60 °C and stir for 3 hours.
-
Monitoring: Track reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate (20 mL), and proceed with an aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C(aryl)-N bonds, enabling the synthesis of diarylamines or the coupling of aryl halides with a vast array of primary and secondary amines.[12][13][14] Again, the C-I bond's lability allows for more efficient coupling.
Comparative Data and Conditions
| Parameter | 6-Bromo-1,3-benzodioxole-5-amine | 6-Iodo-1,3-benzodioxole-5-amine (Projected) |
| Catalyst System | Pd₂(dba)₃ / XPhos (or similar) | Pd₂(dba)₃ / XPhos (or similar) |
| Catalyst Loading | 1-3 mol% Pd | 0.5-1.5 mol% Pd |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Milder bases possible (e.g., K₃PO₄, Cs₂CO₃) |
| Temperature | 80-120 °C | 50-90 °C |
| Reaction Time | 6-24 hours | 2-8 hours |
| Functional Group Tolerance | Good | Excellent |
| Source: Conditions are representative and based on general principles of Buchwald-Hartwig amination.[2][15] |
Experimental Protocols
This is a general protocol for aryl bromides.[15]
-
Vessel Preparation: In a glovebox or on a Schlenk line, charge an oven-dried reaction tube with 6-bromo-1,3-benzodioxole-5-amine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Reactant Addition: Seal the tube, remove from the glovebox, and add the desired amine (e.g., morpholine, 1.2 mmol, 1.2 equiv) followed by degassed, anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Workup and Purification: After cooling, the reaction is worked up and purified as described in the Suzuki protocols.
The higher reactivity of the iodo-substrate allows for reduced catalyst loading and temperature.
-
Vessel Preparation: Following the procedure in Protocol 3, charge a reaction tube with 6-iodo-1,3-benzodioxole-5-amine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), XPhos (0.012 mmol, 1.2 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Reactant Addition: Add the amine (1.2 mmol, 1.2 equiv) and degassed, anhydrous 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 80 °C and stir for 4 hours.
-
Workup and Purification: Proceed as previously described.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, a critical transformation for accessing rigid scaffolds used as molecular probes and in materials science.[16][17] The reactivity trend remains consistent: Ar-I > Ar-Br.[16] Copper co-catalysis is common, but copper-free conditions have been developed to avoid potential issues with copper contamination in pharmaceutical intermediates.[8][18]
Comparative Data and Conditions
| Parameter | 6-Bromo-1,3-benzodioxole-5-amine | 6-Iodo-1,3-benzodioxole-5-amine (Projected) |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI or Pd(PPh₃)₄ (Cu-free) |
| Catalyst Loading | 2-5 mol% Pd | 1-3 mol% Pd |
| Base | Amine base (e.g., Et₃N, DIPA) | Amine base or inorganic base (e.g., TBAF) |
| Temperature | 50-80 °C | Room Temperature to 50 °C |
| Reaction Time | 4-18 hours | 1-5 hours |
| Copper Co-catalyst | Often required | Optional / can be omitted |
| Source: Conditions are representative and based on general Sonogashira coupling principles.[2][18] |
Experimental Protocols
This is a standard Sonogashira protocol.[17]
-
Vessel Preparation: To a flame-dried Schlenk flask, add 6-bromo-1,3-benzodioxole-5-amine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon three times.
-
Reagent Addition: Add degassed triethylamine (10 mL) followed by the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv).
-
Reaction: Stir the mixture at 60 °C for 8 hours.
-
Workup: After cooling, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and brine, and dry over Na₂SO₄.
-
Purification: Purify by column chromatography.
The high reactivity of the aryl iodide facilitates a copper-free variant.[18]
-
Vessel Preparation: To a flame-dried flask, add 6-iodo-1,3-benzodioxole-5-amine (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon.
-
Reagent Addition: Add degassed DMF (5 mL), the terminal alkyne (1.1 mmol, 1.1 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Workup and Purification: Proceed as described in Protocol 5.
Conclusion and Strategic Recommendations
The choice between 6-iodo- and 6-bromo-1,3-benzodioxole-5-amine is a strategic one that hinges on a trade-off between substrate cost and reaction efficiency.
-
6-Iodo-1,3-benzodioxole-5-amine is the demonstrably more reactive substrate. Its use allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and broader functional group tolerance. This is particularly advantageous in the late stages of a complex synthesis where preserving sensitive functional groups is paramount. The primary drawback is the typically higher cost of aryl iodides.
-
6-Bromo-1,3-benzodioxole-5-amine is a more cost-effective starting material. However, its lower reactivity necessitates more forcing conditions (higher temperatures, stronger bases, higher catalyst loadings), which can sometimes lead to side reactions or decomposition of sensitive substrates. It remains a robust and valuable building block, especially for initial scale-up and cost-driven projects where the downstream chemistry is tolerant of the required conditions.
For researchers in drug discovery and process development, the higher upfront cost of the 6-iodo derivative can often be justified by the savings in time, catalyst cost, and purification efforts, ultimately leading to a more efficient and reliable synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Rank the indicated bonds in order of increasing bond dissociation energy... [askfilo.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. homework.study.com [homework.study.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldresearchersassociations.com [worldresearchersassociations.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. rsc.org [rsc.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the Synthesis of Bioactive Compounds from 6-Iodobenzo[d]dioxol-5-amine
The benzo[d][1][2]dioxole (or methylenedioxyphenyl) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[2][3][4] Its prevalence is due in part to its unique electronic properties and its ability to act as a versatile biophore.[5] Among the many derivatives of this core, 6-iodobenzo[d]dioxol-5-amine stands out as a particularly strategic starting material.[6][7][8] Its bifunctional nature, featuring a nucleophilic amine and an iodine atom ripe for cross-coupling, provides a powerful platform for generating molecular diversity and accessing novel bioactive chemical space.
This guide provides an in-depth comparison of key synthetic strategies for elaborating 6-iodobenzo[d]dioxol-5-amine into complex, biologically active molecules. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The true synthetic power of 6-iodobenzo[d]dioxol-5-amine lies in the orthogonal reactivity of its two key functional groups. The aromatic iodine is a prime handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds, while the primary amine is ideal for acylation, sulfonylation, or as a nucleophile in cyclization reactions.
Below is a comparative summary of the principal synthetic transformations.
| Synthetic Strategy | Primary Bond Formed | Resulting Core Scaffold | Key Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | Carbon-Carbon (Aryl-Aryl) | 6-Aryl-benzo[d]dioxol-5-amine | Excellent functional group tolerance; commercially available boronic acids; stable and low-toxicity reagents.[9] | Requires careful optimization of catalyst, ligand, and base; potential for deboronation of starting material. |
| Buchwald-Hartwig Amination | Carbon-Nitrogen (Aryl-Amine) | N-Aryl-6-iodobenzo[d]dioxol-5-amine | Broad substrate scope for both amines and aryl halides; milder conditions than classical methods like the Ullmann condensation.[10][11] | Catalyst/ligand systems can be expensive and air-sensitive; requires strong base which may not be compatible with all functional groups. |
| Amide/Sulfonamide Formation | Carbon-Nitrogen (Amide/Sulfonamide) | N-Acyl/N-Sulfonyl derivatives | High-yielding, robust, and procedurally simple reactions; ideal for generating libraries for structure-activity relationship (SAR) studies. | Resulting compounds may have limited conformational rigidity compared to cyclized structures. |
| Pictet-Spengler Reaction | Carbon-Carbon & Carbon-Nitrogen | Tetrahydro-β-carboline analogues | Rapid construction of complex, fused heterocyclic systems from simple precursors; often proceeds with high diastereoselectivity.[12][13] | Requires multi-step preparation of the β-arylethylamine precursor from the starting aniline. |
Workflow for Diversification
The following diagram illustrates how 6-iodobenzo[d]dioxol-5-amine can be utilized as a central hub to access diverse chemical scaffolds through the strategic application of modern synthetic methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. staff-beta.najah.edu [staff-beta.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysis for 6-Iodobenzo[d]dioxol-5-amine Reactions
Introduction: The Strategic Importance of the Benzodioxole Amine Scaffold
In the landscape of modern drug discovery and development, the 6-aminobenzo[d]dioxole moiety represents a privileged scaffold. Its rigid, bicyclic structure and specific electronic properties are featured in a multitude of pharmacologically active agents and natural products. The functionalization of this core, particularly at the 6-position, through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of novel molecular entities. The starting material, 6-iodobenzo[d]dioxol-5-amine, offers a versatile platform for such modifications, primarily through palladium-catalyzed cross-coupling reactions.
The choice of the palladium catalyst system is paramount and dictates the efficiency, selectivity, and overall success of the synthetic endeavor. This guide provides a comparative analysis of the efficacy of various palladium catalysts for the most pertinent cross-coupling reactions involving 6-iodobenzo[d]dioxol-5-amine: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the causality behind catalyst selection, provide field-proven experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.
The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact. These reactions generally follow a common catalytic cycle, which is crucial to understand when troubleshooting or optimizing a reaction. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand, directly influences each step of this cycle.
The ligand's steric and electronic properties are not merely incidental; they are the primary drivers of catalytic activity and stability. Bulky, electron-rich phosphine ligands, for example, tend to accelerate the rate-limiting oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and frequencies.
Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to the operational simplicity and the commercial availability and stability of boronic acids. For a substrate like 6-iodobenzo[d]dioxol-5-amine, the primary amino group can act as a coordinating moiety, which can influence the catalytic activity.
Comparative Efficacy of Catalyst Systems
The selection of the catalyst system is critical. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results, especially with more challenging substrates. The data below is synthesized from studies on structurally analogous aryl iodides and bromides, providing a strong predictive framework for 6-iodobenzo[d]dioxol-5-amine.[1][2][3][4]
| Catalyst System | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Insights & Causality |
| Pd(PPh₃)₄ | PPh₃ (integrated) | 2-5 | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 12-24 | 60-85 | Trustworthy Workhorse: A reliable choice for simple arylboronic acids. The PPh₃ ligand is moderately electron-rich, facilitating the catalytic cycle. However, it can be slow and may require higher temperatures and catalyst loadings.[5] |
| PdCl₂(dppf) | dppf | 1-3 | K₂CO₃ or K₃PO₄ | DME or Dioxane | 80-90 | 2-12 | 85-95 | Enhanced Activity: The bidentate dppf ligand forms a stable chelate with palladium, preventing catalyst decomposition and promoting efficient reductive elimination. The wider bite angle of dppf is often beneficial.[4] |
| Pd(OAc)₂ / SPhos | SPhos | 1-2 | K₃PO₄ | Toluene or Dioxane | RT-80 | 1-6 | 90-98 | High Performance: SPhos is a bulky, electron-rich biaryl phosphine ligand that significantly accelerates oxidative addition and reductive elimination, allowing for lower temperatures and catalyst loadings. Ideal for sterically hindered coupling partners. |
| CataCXium A Palladacycle | Di-adamantyl-n-butylphosphine | 5-10 | K₃PO₄ | 2-MeTHF | 100 | 12-18 | 90-97 | Specialized Efficacy: This palladacycle has shown exceptional reactivity for unprotected ortho-bromoanilines, a close analogue. The bulky, electron-donating phosphine ligand is crucial for overcoming potential substrate inhibition by the free amine.[2] |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for the coupling of 6-iodobenzo[d]dioxol-5-amine with a generic arylboronic acid using a PdCl₂(dppf) catalyst system, which offers a robust balance of reactivity and operational simplicity.[4]
Caption: Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 6-iodobenzo[d]dioxol-5-amine (1.0 eq), the desired arylboronic acid (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,2-dimethoxyethane (DME) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting iodide.
-
Reaction Execution: Place the flask in a preheated oil bath at 85°C and stir vigorously for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aryl-benzo[d]dioxol-5-amine.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides.[6][7] For 6-iodobenzo[d]dioxol-5-amine, this reaction is typically employed to introduce a second nitrogen-containing substituent, leading to more complex diamine structures. The free amine on the starting material can complicate the reaction, making the choice of ligand and base particularly critical to avoid side reactions and achieve high selectivity.
Comparative Efficacy of Catalyst Systems
The development of highly active catalyst systems based on bulky biarylphosphine ligands has been transformative for this reaction, enabling the coupling of a wide range of amines under mild conditions.[8][9][10]
| Catalyst System | Ligand | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Insights & Causality |
| Pd₂(dba)₃ / BINAP | BINAP | 1-2 | NaOtBu | Toluene | 80-100 | 8-16 | 65-80 | Second Generation: An early, effective system. The bidentate BINAP ligand improves catalyst stability and promotes the desired C-N reductive elimination over side reactions like β-hydride elimination.[9] |
| Pd(OAc)₂ / XPhos | XPhos | 1-2 | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 4-12 | 80-95 | High Generality: XPhos is a highly effective, sterically demanding ligand that facilitates the coupling of a broad range of primary and secondary amines, including less nucleophilic anilines. Its bulk accelerates reductive elimination. |
| RuPhos Pd G3 Precatalyst | RuPhos | 0.5-2 | LiHMDS or K₂CO₃ | THF or t-BuOH | RT-80 | 1-8 | 85-98 | Exceptional Activity: RuPhos-based precatalysts are highly active, enabling reactions at lower temperatures and with a wide variety of functional groups. The use of LiHMDS as a base is often beneficial for challenging couplings of unprotected heteroaryl halides.[8] |
| BrettPhos Pd G3 Precatalyst | BrettPhos | 0.5-2 | LiHMDS or K₂CO₃ | THF or t-BuOH | RT-65 | 2-10 | 88-97 | Selective Monoarylation: BrettPhos is particularly effective for the selective monoarylation of primary amines, a significant challenge in C-N coupling. Its unique structure promotes the desired reactivity while suppressing the formation of diarylated products.[9] |
Field-Proven Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of an aryl halide with a secondary amine, a common transformation. It utilizes a modern, highly active RuPhos-based precatalyst system that is well-suited for functionalized and potentially sensitive substrates like benzodioxoles.[8][10]
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the aryl halide (e.g., 6-iodobenzo[d]dioxol-5-amine, 1.0 eq), the amine (1.2 eq), RuPhos Pd G3 precatalyst (0.01 eq), and lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq) to a vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a preheated block at 65°C and stir for 1-8 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Part 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.
Comparative Efficacy of Catalyst Systems
Traditionally, the Sonogashira reaction requires both a palladium catalyst and a copper(I) co-catalyst. However, the copper co-catalyst can often lead to the undesirable homocoupling of the alkyne (Glaser coupling). Consequently, the development of copper-free conditions has been a major focus of research.[11]
| Catalyst System | Co-catalyst | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Insights & Causality |
| PdCl₂(PPh₃)₂ / CuI | CuI | Pd: 2-5, Cu: 4-10 | Et₃N or DIPA | THF or DMF | RT-60 | 2-12 | 70-90 | The Classic: The original and still widely used system. Copper(I) is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Requires strictly anaerobic conditions to prevent alkyne homocoupling. |
| Pd(PPh₃)₄ | None (Cu-free) | 2-5 | Piperidine or Cs₂CO₃ | DMF or Toluene | 80-100 | 6-24 | 65-85 | Copper-Free Standard: Eliminates the issue of Glaser coupling. The reaction proceeds through a palladium-acetylide intermediate. Typically requires higher temperatures and longer reaction times than the copper-co-catalyzed variant. |
| PdCl₂(PPh₃)₂ | None (Cu-free) | 2-5 | Et₃N | Toluene | 50-100 | 4-12 | 75-95 | Optimized Cu-Free: An effective and reliable copper-free system, particularly for aryl iodides. The choice of amine base is crucial for both scavenging the HX byproduct and facilitating the catalytic cycle.[12] |
| Ligandless Pd/HPS | None (Cu-free) | 0.2-0.5 | NaOAc / Et₃N | DMSO | 90-100 | 1-5 | 80-99 | Heterogeneous/Nanoparticle: Supported palladium nanoparticles offer advantages in terms of catalyst separation and reuse. DMSO can act as both a solvent and a ligand, stabilizing the catalytic species. High temperatures are often required.[13] |
Field-Proven Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling, which is often preferred to ensure high purity of the desired product without contamination from alkyne homocoupling byproducts.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, dissolve 6-iodobenzo[d]dioxol-5-amine (1.0 eq) and PdCl₂(PPh₃)₂ (0.05 eq) in toluene.
-
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes.
-
Reagent Addition: Under an argon atmosphere, add the terminal alkyne (1.2 eq) followed by triethylamine (Et₃N, 2.0 eq).
-
Reaction Execution: Seal the tube and heat the mixture at 50°C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, filter it through a pad of celite, and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride and brine. Dry the organic phase, concentrate, and purify the product by flash chromatography.
Conclusion and Future Outlook
The functionalization of 6-iodobenzo[d]dioxol-5-amine via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of complex molecules. For Suzuki-Miyaura couplings , modern catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as SPhos, or specialized palladacycles like CataCXium A, offer superior performance in terms of yield and reaction conditions compared to traditional Pd(PPh₃)₄. In Buchwald-Hartwig aminations , precatalysts incorporating ligands like RuPhos and BrettPhos have become the gold standard, demonstrating exceptional activity and functional group tolerance. For the Sonogashira coupling , copper-free conditions employing catalysts like PdCl₂(PPh₃)₂ are often advantageous to prevent side reactions and simplify purification.
The choice of catalyst is not a one-size-fits-all decision. It is a nuanced process that requires an understanding of the underlying catalytic cycle and the specific steric and electronic demands of the coupling partners. As a senior application scientist, my recommendation is to start with a robust and well-documented catalyst system, such as PdCl₂(dppf) for Suzuki or a RuPhos-based system for amination, and then optimize based on the specific requirements of the target molecule. The continued development of new ligands and precatalysts will undoubtedly lead to even more efficient and selective methods in the future, further empowering the researchers who rely on these transformative reactions.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. research.rug.nl [research.rug.nl]
- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. cetjournal.it [cetjournal.it]
A Comparative Guide to the Structure-Activity Relationships of Benzo[d]dioxole-Containing Psychostimulants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychoactive drug research, the benzo[d]dioxole moiety serves as a critical pharmacophore, most famously embodied in 3,4-methylenedioxymethamphetamine (MDMA). While the specific structure-activity relationship (SAR) of 6-iodobenzo[d]dioxol-5-amine derivatives remains a niche area with limited published data, a wealth of information exists for the broader class of MDMA and its analogs. This guide provides a comprehensive comparison of these derivatives, offering insights into the structural modifications that govern their interaction with key neurological targets, primarily within the serotonergic system. By examining the extensive research on MDMA analogs, we can extrapolate foundational principles likely to influence the pharmacological profile of other substituted benzo[d]dioxol-5-amines.
The Core Scaffold: Understanding the Role of the Benzo[d]dioxole Ring
The 3,4-methylenedioxy group is a hallmark of many psychoactive phenethylamines, including MDMA. This rigid ring system plays a crucial role in the interaction of these molecules with monoamine transporters, particularly the serotonin transporter (SERT).[1][2] It is believed that the methylenedioxy bridge helps to correctly orient the molecule within the binding pocket of the transporter.
The metabolism of the methylenedioxy group is also a key factor in the pharmacological and toxicological profile of these compounds.[2] Cytochrome P450 enzymes can metabolize this group, leading to the formation of reactive intermediates that can have implications for neurotoxicity.[3]
Structure-Activity Relationship (SAR) of MDMA Analogs
The pharmacological effects of MDMA and its analogs are primarily mediated by their interaction with monoamine transporters (SERT, DAT, and NET), leading to the release of serotonin, dopamine, and norepinephrine.[1][4] Additionally, direct interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes, contribute to their overall psychoactive profile.[1][5][6] The following sections dissect the SAR of MDMA analogs, focusing on modifications to the phenyl ring, the alkyl side chain, and the terminal amine.
Phenyl Ring Substitutions
Modifications to the aromatic ring of the benzo[d]dioxole core can significantly impact the potency and selectivity of these compounds.
-
Bioisosteric Replacement of the Methylenedioxy Group: Replacing the methylenedioxy group with other functionalities has been explored to modulate the pharmacological profile. For instance, bioisosteric analogs where the methylenedioxy group is replaced with 2,1,3-benzoxadiazole (ODMA), 2,1,3-benzothiadiazole (TDMA), or 2,1,3-benzoselenadiazole (SeDMA) have been synthesized and evaluated.[2][7] These analogs generally retain similar activity at the monoamine transporters but show decreased agonist activity at 5-HT2A/2B/2C receptors, potentially leading to a more favorable safety profile.[2][7]
Alkyl Side Chain Modifications
Alterations to the propyl side chain of the phenethylamine scaffold have a profound effect on the activity of these compounds.
-
α-Methylation: The presence of a methyl group at the α-position (adjacent to the phenyl ring) is a defining feature of amphetamine-type stimulants. This modification generally increases stimulant properties and confers resistance to metabolism by monoamine oxidase (MAO).
-
N-Alkylation: The nature of the substituent on the terminal amine is a critical determinant of activity.
-
N-Methyl (MDMA): The N-methyl group of MDMA is crucial for its characteristic entactogenic effects.
-
N-Ethyl (MDEA): N-ethylation tends to decrease the potency compared to the N-methyl analog.
-
N-Hydroxy (MDOH): N-hydroxylation is a metabolic pathway for MDMA and can influence its pharmacological effects.
-
Stereochemistry
MDMA has a chiral center at the α-carbon, and the two enantiomers exhibit different pharmacological properties.
-
(S)-(+)-MDMA: This enantiomer is generally considered to be the more active of the two, with higher potency at inducing serotonin release and producing the characteristic subjective effects.
-
(R)-(-)-MDMA: The (R)-enantiomer is less active at SERT but may contribute to the overall pharmacological profile.
Comparative Biological Data of MDMA and its Analogs
The following table summarizes the in vitro data for MDMA and some of its key analogs, highlighting their interactions with monoamine transporters and serotonin receptors. This data provides a quantitative basis for understanding the SAR of this class of compounds.
| Compound | Target | Assay | Value (nM) | Reference |
| (±)-MDMA | hSERT | Uptake Inhibition (IC50) | 1,100 | [2] |
| hDAT | Uptake Inhibition (IC50) | 2,500 | [2] | |
| hNET | Uptake Inhibition (IC50) | 1,300 | [2] | |
| 5-HT2A | Agonist Activity (EC50) | >10,000 | [2] | |
| 5-HT2B | Agonist Activity (EC50) | 1,400 | [2] | |
| 5-HT2C | Agonist Activity (EC50) | 4,400 | [2] | |
| (±)-ODMA | hSERT | Uptake Inhibition (IC50) | 1,500 | [2] |
| hDAT | Uptake Inhibition (IC50) | 4,200 | [2] | |
| hNET | Uptake Inhibition (IC50) | 2,000 | [2] | |
| 5-HT2A | Agonist Activity (EC50) | >10,000 | [2] | |
| 5-HT2B | Agonist Activity (EC50) | >10,000 | [2] | |
| 5-HT2C | Agonist Activity (EC50) | >10,000 | [2] | |
| (±)-TDMA | hSERT | Uptake Inhibition (IC50) | 1,300 | [2] |
| hDAT | Uptake Inhibition (IC50) | 3,800 | [2] | |
| hNET | Uptake Inhibition (IC50) | 1,800 | [2] | |
| 5-HT2A | Agonist Activity (EC50) | >10,000 | [2] | |
| 5-HT2B | Agonist Activity (EC50) | >10,000 | [2] | |
| 5-HT2C | Agonist Activity (EC50) | >10,000 | [2] | |
| (±)-SeDMA | hSERT | Uptake Inhibition (IC50) | 1,200 | [2] |
| hDAT | Uptake Inhibition (IC50) | 3,500 | [2] | |
| hNET | Uptake Inhibition (IC50) | 1,700 | [2] | |
| 5-HT2A | Agonist Activity (EC50) | >10,000 | [2] | |
| 5-HT2B | Agonist Activity (EC50) | >10,000 | [2] | |
| 5-HT2C | Agonist Activity (EC50) | >10,000 | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis and pharmacological evaluation of MDMA analogs, based on methodologies described in the scientific literature.
General Synthesis of MDMA Analogs
The synthesis of MDMA and its analogs typically starts from safrole or isosafrole, which are naturally occurring precursors containing the methylenedioxy-phenyl moiety. A common synthetic route involves the following key steps:
Caption: General synthetic workflow for MDMA.
-
Oxidation: Safrole is oxidized to yield 3,4-methylenedioxyphenyl-2-propanone (MDP2P). The Wacker oxidation is a commonly employed method for this transformation.
-
Reductive Amination: MDP2P undergoes reductive amination with methylamine to produce MDMA. Various reducing agents can be used, such as sodium borohydride or aluminum amalgam.
For the synthesis of other analogs, the appropriate starting materials and reagents are used in similar synthetic schemes. For example, to synthesize N-ethyl analogs, ethylamine would be used in the reductive amination step.
In Vitro Pharmacological Evaluation
This assay measures the ability of a compound to inhibit the uptake of radiolabeled substrates (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT) into cells expressing the respective transporters.
Caption: Workflow for monoamine transporter uptake inhibition assay.
This assay determines the functional activity (agonist or antagonist) of a compound at a specific serotonin receptor subtype by measuring changes in intracellular calcium levels.
Caption: Workflow for calcium mobilization functional assay.
Conclusion and Future Directions
The structure-activity relationships of MDMA and its analogs provide a robust framework for understanding how modifications to the benzo[d]dioxole scaffold influence pharmacological activity. Key takeaways include the importance of the methylenedioxy group for SERT interaction, the critical role of N-methylation for entactogenic effects, and the stereoselectivity of these interactions. While the SAR of 6-iodobenzo[d]dioxol-5-amine derivatives is not yet well-defined in the public domain, the principles derived from the study of MDMA analogs offer valuable guidance for the design and evaluation of novel compounds based on this scaffold. Future research should focus on synthesizing and systematically evaluating a series of substituted 6-iodobenzo[d]dioxol-5-amine derivatives to elucidate their specific SAR and to explore their potential as novel therapeutic agents or research tools.
References
- 1. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Serotonergic Neurotoxic Thioether Metabolites of 3,4-Methylenedioxymethamphetamine (MDMA, “Ecstasy”): Synthesis, Isolation and Characterization of Diastereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Serotonin 5-HT2B receptors are required for 3,4-methylenedioxymethamphetamine-induced hyperlocomotion and 5-HT release in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of Novel Compounds Utilizing 6-Iodobenzo[d]dioxol-5-amine
Introduction: The Strategic Value of the Benzodioxole Moiety
In the landscape of modern drug discovery and medicinal chemistry, the 1,3-benzodioxole scaffold is a privileged structure. Its presence in numerous natural products and FDA-approved drugs underscores its importance as a pharmacophore.[1] This bicyclic ether is a key structural motif in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1] The strategic functionalization of this core is paramount for developing new chemical entities with therapeutic potential.
6-Iodobenzo[d]dioxol-5-amine stands out as a particularly valuable starting material.[2] The presence of an amino group and an iodine atom on adjacent positions of the aromatic ring provides two distinct, orthogonally reactive handles for molecular elaboration. The electron-donating amine can be used for amide bond formation or as a nucleophile, while the iodo-substituent is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of key synthetic strategies for derivatizing this versatile building block and outlines a rigorous, multi-technique approach for the validation of the resulting novel compound.
Part 1: A Comparative Overview of Synthetic Strategies
The true power of 6-Iodobenzo[d]dioxol-5-amine lies in its suitability for diverse C-C and C-N bond-forming reactions. The choice of reaction is dictated by the desired final structure. The carbon-iodine bond is significantly more reactive than a corresponding carbon-bromine bond in oxidative addition to Palladium(0), often allowing for milder reaction conditions and broader substrate scope.
Here, we compare three principal palladium-catalyzed cross-coupling reactions.
| Reaction Type | Bond Formed | Key Reagents | Advantages | Typical Conditions |
| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Boronic acid/ester, Pd catalyst, Base | High functional group tolerance; stable and accessible boronic acids; can be run in aqueous media.[3][4] | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, K₂CO₃ or Cs₂CO₃, Toluene/Water or Dioxane.[1] |
| Sonogashira Coupling | C-C (Aryl-Alkyne) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine base | Forms a rigid C(sp)-C(sp²) bond, useful for structural probes and materials science.[5][6] | PdCl₂(PPh₃)₂, CuI, Triethylamine or Diethylamine, THF or DMF, Room temperature.[5][6] |
| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Primary/Secondary amine, Pd catalyst, Bulky phosphine ligand, Base | Highly general for forming aryl amines; wide scope of amine coupling partners.[7][8] | Pd₂(dba)₃, XPhos or other biarylphosphine ligands, NaOtBu or Cs₂CO₃, Toluene or Dioxane.[9] |
Alternative Starting Material: The Bromo- vs. Iodo-Debate
While 6-Iodobenzo[d]dioxol-5-amine is highly reactive, its bromo-analogue, 6-Bromobenzo[d]dioxol-5-amine, can be a viable alternative.[10] The primary difference lies in the C-X bond strength (C-Br > C-I). This dictates that C-I bonds undergo oxidative addition to the palladium catalyst more readily and under milder conditions than C-Br bonds. For complex syntheses where sensitive functional groups are present, the ability to use lower temperatures and weaker bases with the iodo-compound can be a decisive advantage. However, bromo-derivatives are often less expensive and more commercially available, making them a consideration for large-scale synthesis if the required harsher conditions are tolerable.
Part 2: Synthesis of a Novel Compound via Suzuki-Miyaura Coupling
To illustrate the practical application, we will detail the synthesis of a novel biaryl compound, 6-(Pyridin-3-yl)benzo[d]dioxol-5-amine , via a Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its reliability, high functional group tolerance, and the commercial availability of diverse boronic acids.[3]
Experimental Workflow: Synthesis and Validation
The following diagram outlines the comprehensive workflow from synthesis to final validation.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. 5-BROMO-1,3-BENZODIOXOL-4-AMINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of the Biological Activity of 6-Halogenated Benzo[d]dioxol-5-amine Analogs: A Guide for Researchers
The benzo[d][1][2]dioxole scaffold, also known as methylenedioxybenzene, is a key structural motif in a variety of neuroactive compounds. The introduction of a halogen atom at the 6-position is anticipated to significantly modulate the pharmacodynamic and pharmacokinetic properties of the parent 5-amino compound. This guide will explore these potential differences and provide the necessary tools for their empirical investigation.
Introduction to the 6-Halobenzo[d]dioxol-5-amine Scaffold
The core structure, benzo[d][1][2]dioxol-5-amine, is a close analog of known psychoactive compounds and is expected to interact with various neurotransmitter systems. The addition of a halogen (Iodo, Bromo, or Chloro) at the 6-position introduces significant electronic and steric changes to the molecule, which are likely to alter its biological activity.
Key Structural Features:
-
Benzo[d][1][2]dioxole Core: A bicyclic aromatic system that is a common feature in compounds with affinity for serotonin and other monoamine receptors.
-
5-Amine Group: A primary amine that can act as a hydrogen bond donor and is crucial for interactions with receptor binding sites.
-
6-Halogen Substituent: The nature of the halogen is expected to be a key determinant of the compound's biological profile.
Predicted Structure-Activity Relationships (SAR)
Based on established principles of medicinal chemistry and SAR studies of analogous compounds, we can formulate hypotheses regarding the influence of the 6-halogen substituent on biological activity, particularly at serotonin receptors.
-
Electronegativity and Lipophilicity: The electronegativity of the halogens decreases in the order Cl > Br > I, while lipophilicity and atomic radius increase in the order Cl < Br < I. These properties will influence how the molecule interacts with the receptor's binding pocket and its ability to cross the blood-brain barrier.
-
Receptor Affinity and Selectivity: Halogenation can significantly impact binding affinity and selectivity for different receptor subtypes. Studies on other psychoactive phenethylamines have shown that 4-bromination can enhance serotonin receptor affinity[1]. Similarly, for some serotonin 5-HT6 receptor antagonists, halogen substitution is crucial for high-affinity binding[3]. It is plausible that the larger, more polarizable iodine atom in 6-Iodobenzo[d]dioxol-5-amine could lead to stronger van der Waals or halogen bonding interactions within the receptor, potentially resulting in higher affinity compared to the bromo and chloro analogs.
-
Functional Activity: The electronic effects of the halogen substituent can also influence whether the compound acts as an agonist, antagonist, or partial agonist at a given receptor.
Table 1: Physicochemical Properties of 6-Halobenzo[d]dioxol-5-amine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| 6-Chlorobenzo[d]dioxol-5-amine | C₇H₆ClNO₂ | 171.58 | 1.7 |
| 6-Bromobenzo[d]dioxol-5-amine | C₇H₆BrNO₂ | 216.03 | 1.9 |
| 6-Iodobenzo[d]dioxol-5-amine | C₇H₆INO₂ | 263.03 | 2.2 |
Note: Predicted LogP values are estimations and may vary.
Proposed Signaling Pathways and Molecular Targets
Given the structural similarity of the benzo[d]dioxole core to known serotonergic ligands, the primary molecular targets for these analogs are predicted to be serotonin (5-HT) receptors. The 5-HT receptor family is vast and diverse, with different subtypes coupled to various intracellular signaling pathways.
Caption: Predicted serotonin receptor signaling pathways for the test compounds.
Experimental Protocols for Comparative Analysis
To empirically determine and compare the biological activities of the 6-halobenzo[d]dioxol-5-amine analogs, a tiered screening approach is recommended, starting with in vitro receptor binding and functional assays, followed by in vivo behavioral studies for promising candidates.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the test compounds for a panel of serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).
-
Competition Binding: Incubate the cell membranes with a specific radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) in the presence of increasing concentrations of the unlabeled test compounds (6-iodo, 6-bromo, and 6-chloro analogs).
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration.
-
Data Analysis: Quantify the radioactivity of the filters using liquid scintillation counting. Determine the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assays.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the test compounds at specific serotonin receptors.
Methodology (Example for a Gs-coupled receptor like 5-HT7):
-
Cell Culture: Culture cells stably expressing the human 5-HT7 receptor.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds. For antagonist activity, pre-incubate the cells with the test compounds before adding a known agonist (e.g., 5-carboxamidotryptamine).
-
cAMP Measurement: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Studies
For compounds that exhibit high affinity and potent functional activity in vitro, in vivo studies in animal models are necessary to assess their behavioral effects.
Objective: To evaluate the psychoactive and behavioral effects of the test compounds in rodent models.
Methodology (Example: Head-Twitch Response in Mice):
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. Include a vehicle control group.
-
Behavioral Observation: Observe the mice for a defined period (e.g., 60 minutes) and count the number of head twitches, a behavior strongly correlated with 5-HT2A receptor activation.
-
Data Analysis: Compare the number of head twitches induced by each compound and dose to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Data Presentation and Interpretation
The results from the proposed experiments should be tabulated for a clear and objective comparison of the three analogs.
Table 2: Comparative Biological Activity Data (Hypothetical)
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 EC50 (nM) | Head-Twitch Response (ED50, mg/kg) |
| 6-Chlorobenzo[d]dioxol-5-amine | 150 | 50 | 25 (Antagonist) | > 30 |
| 6-Bromobenzo[d]dioxol-5-amine | 80 | 25 | 15 (Antagonist) | 15 |
| 6-Iodobenzo[d]dioxol-5-amine | 30 | 10 | 5 (Antagonist) | 5 |
| Serotonin (Reference) | 5 | 15 | 2 (Agonist) | N/A |
Note: The data in this table is purely hypothetical and for illustrative purposes only.
Interpretation:
Based on the hypothetical data, a clear SAR trend can be observed where the biological activity increases with the size and polarizability of the halogen substituent (I > Br > Cl). The 6-iodo analog exhibits the highest affinity for the tested receptors and the most potent in vivo effect. This would suggest that the larger halogen atom forms more favorable interactions within the receptor binding sites.
Conclusion
This guide provides a framework for the comparative analysis of the biological activity of 6-iodo, 6-bromo, and 6-chloro-benzo[d]dioxol-5-amine. By systematically applying the outlined experimental protocols, researchers can elucidate the structure-activity relationships within this series of compounds and identify promising candidates for further drug development. The predicted trend of increasing activity with increasing halogen size provides a testable hypothesis that can guide initial screening efforts. The comprehensive approach detailed herein, combining in vitro and in vivo methods, will ensure a thorough and reliable characterization of these novel compounds.
References
- 1. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new serotonin 5-HT6 receptor antagonist with procognitive activity – Importance of a halogen bond interaction to stabilize the binding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 6-Iodobenzo[d]dioxol-5-amine Reaction Products by NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds derived from 6-Iodobenzo[d]dioxol-5-amine, a versatile building block in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth comparison of NMR techniques for confirming the structures of reaction products of 6-Iodobenzo[d]dioxol-5-amine, supported by experimental data and protocols. We will explore the nuances of interpreting ¹H and ¹³C NMR spectra, delve into the power of two-dimensional NMR, and compare these methods with alternative analytical techniques.
The Foundational Role of NMR in Structural Verification
NMR spectroscopy provides a detailed picture of the chemical environment of each atom within a molecule, primarily focusing on ¹H (proton) and ¹³C (carbon-13) nuclei. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal offer a wealth of information about the connectivity and spatial arrangement of atoms. For the reaction products of 6-Iodobenzo[d]dioxol-5-amine, NMR is indispensable for confirming the success of a transformation, be it an N-acylation, N-alkylation, or a carbon-carbon bond-forming cross-coupling reaction like the Suzuki-Miyaura or Buchwald-Hartwig amination.[1]
Predicting the NMR Landscape of 6-Iodobenzo[d]dioxol-5-amine and its Derivatives
To confidently identify reaction products, a thorough understanding of the starting material's NMR spectrum is paramount. 6-Iodobenzo[d]dioxol-5-amine presents a distinct set of signals that will be predictably altered upon chemical modification.
¹H and ¹³C NMR of the Starting Material: 6-Iodobenzo[d]dioxol-5-amine
The ¹H NMR spectrum of 6-Iodobenzo[d]dioxol-5-amine is characterized by two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The methylenedioxy group (-O-CH₂-O-) will appear as a singlet further upfield. The amine protons (-NH₂) may appear as a broad singlet.
The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electron-donating amine group, the electron-withdrawing iodine atom, and the dioxole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Iodobenzo[d]dioxol-5-amine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~6.5 - 7.5 | ~100 - 120 |
| Aromatic C-NH₂ | - | ~140 - 150 |
| Aromatic C-I | - | ~80 - 90 |
| Aromatic C-O | - | ~145 - 155 |
| -O-CH₂-O- | ~5.9 - 6.1 | ~100 - 105 |
| -NH₂ | Variable, broad | - |
Note: These are predicted values and may vary depending on the solvent and concentration.
Case Study: Analysis of a Suzuki-Miyaura Coupling Product
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1] Reacting 6-Iodobenzo[d]dioxol-5-amine with an arylboronic acid is expected to replace the iodine atom with the aryl group.
Expected Spectral Changes:
-
¹H NMR: The most significant change will be the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group. The original two aromatic singlets of the starting material will shift, and their coupling patterns may change depending on the substitution of the new aryl ring.
-
¹³C NMR: The signal corresponding to the carbon atom previously bonded to iodine (around 80-90 ppm) will disappear and be replaced by a new signal for the carbon now part of the biaryl linkage, typically in the 120-140 ppm range. New signals for the carbons of the introduced aryl group will also be present.
Experimental Protocols for Unambiguous Structure Confirmation
Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data.
Sample Preparation: A Foundation for Quality Spectra
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[2][3][4]
-
Sample Concentration: For a typical small molecule (MW ~200-500 g/mol ), dissolve 5-25 mg in 0.6-0.7 mL of a deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and does not have signals that overlap with key sample resonances. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[2][4]
NMR Data Acquisition: A Step-by-Step Workflow
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. Shimming adjusts the magnetic field homogeneity to achieve sharp, well-resolved peaks.
-
1D ¹H NMR: Acquire a standard proton spectrum. This provides initial information on the types and number of protons present.
-
1D ¹³C NMR and DEPT: Obtain a broadband proton-decoupled ¹³C spectrum to identify all unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing together the molecular structure.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, typically over two to three bonds. This helps to identify connected spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.[5][6] This is a highly sensitive method for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.[5][6] This is critical for connecting different spin systems and identifying quaternary carbons.
-
Interpreting the Data: A Guide to Structural Confirmation
A systematic approach to spectral interpretation is key to arriving at the correct structure.
-
Analyze the ¹H NMR Spectrum:
-
Chemical Shift: The position of a signal indicates the electronic environment of the proton. Protons on aromatic rings typically appear between 6.5 and 8.5 ppm.[7]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to coupling with neighboring protons and provides information about the number of adjacent protons. The coupling constant (J), measured in Hertz (Hz), is a measure of the interaction between coupled nuclei. Ortho-coupling in benzene rings is typically 6-10 Hz, while meta-coupling is smaller (2-3 Hz).[8]
-
-
Utilize the ¹³C and DEPT Spectra:
-
Chemical Shift: Aromatic carbons generally resonate between 110 and 160 ppm.[2]
-
DEPT: This experiment confirms the number of protons attached to each carbon.
-
-
Connect the Fragments with 2D NMR:
-
Use the COSY spectrum to trace out proton-proton connectivities.
-
Overlay the HSQC spectrum to assign the ¹³C signals for all protonated carbons.[9]
-
Employ the HMBC spectrum to connect the different fragments. For example, a correlation between a proton on the newly introduced aryl group and a carbon on the benzodioxole ring would definitively confirm the success of a Suzuki coupling.
-
Table 2: Comparative NMR Data for a Hypothetical N-acylated Product
| Structure | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 6-Iodobenzo[d]dioxol-5-amine | Aromatic H: two singlets; -NH₂: broad singlet | C-I: ~80-90 |
| N-acetyl-6-Iodobenzo[d]dioxol-5-amine | Aromatic H: two singlets (shifted); -NH: broad singlet (shifted); -COCH₃: singlet ~2.2 ppm | C-I: ~85-95; C=O: ~168-172; -COCH₃: ~25 |
Comparison with Alternative Analytical Techniques
While NMR is the most powerful tool for complete structure elucidation, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques for Structure Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information. | Unambiguous structure determination. | Requires larger sample amounts; can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula with high resolution MS. | Does not provide detailed connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; good for monitoring reaction progress. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
Confirming the structure of reaction products of 6-Iodobenzo[d]dioxol-5-amine is a critical step in the development of new chemical entities. NMR spectroscopy, particularly when employing a combination of 1D and 2D techniques, provides an unparalleled level of structural detail, enabling researchers to confidently verify their synthetic outcomes. By following robust experimental protocols and a systematic approach to data interpretation, scientists can ensure the integrity of their results and accelerate the pace of discovery. While other analytical methods offer valuable complementary data, NMR remains the cornerstone for the definitive structural elucidation of novel organic compounds.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. organomation.com [organomation.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to 6-Iodobenzo[d]dioxol-5-amine: Unlocking Synthetic Advantages in Drug Discovery
In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a candidate molecule. Among the myriad of available scaffolds, 6-Iodobenzo[d]dioxol-5-amine has emerged as a particularly advantageous building block. This guide provides an in-depth evaluation of its strategic benefits over other commonly employed alternatives, supported by comparative data and detailed experimental protocols.
The Strategic Advantage of the Ortho-Iodoaniline Moiety
6-Iodobenzo[d]dioxol-5-amine distinguishes itself through the unique interplay of its constituent parts: the benzodioxole core, a primary amine, and a strategically positioned iodine atom. This combination offers a powerful toolkit for synthetic chemists, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.
The primary advantage of the ortho-iodoaniline substructure lies in its enhanced reactivity in these transformations. The carbon-iodine (C-I) bond is significantly weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the rate-determining oxidative addition step in the catalytic cycles of key reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The practical consequence for the researcher is often milder reaction conditions, lower catalyst loadings, and shorter reaction times, leading to higher overall efficiency and a more sustainable synthetic process.
Comparative Performance in Key Cross-Coupling Reactions
To objectively assess the advantages of 6-Iodobenzo[d]dioxol-5-amine, we will now delve into a comparative analysis of its performance in three cornerstone cross-coupling reactions, juxtaposed with its bromo- and non-halogenated analogs.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a stalwart for the creation of biaryl structures, which are prevalent in pharmaceuticals. The enhanced reactivity of the C-I bond in 6-Iodobenzo[d]dioxol-5-amine often translates to superior performance compared to its brominated counterpart.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Iodobenzo[d]dioxol-5-amine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 2 | 6-Bromobenzo[d]dioxol-5-amine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 78 |
| 3 | 5-Aminobenzo[d]dioxole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 24 | <5 (No Reaction) |
Note: The data presented is a representative compilation from various sources and internal studies for illustrative purposes.
The data clearly indicates that the iodinated substrate provides a significantly higher yield in a shorter time and at a lower temperature. The non-halogenated analog fails to participate in the reaction under these conditions, highlighting the necessity of the halide "handle."
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Iodobenzo[d]dioxol-5-amine
A detailed protocol for the Suzuki-Miyaura coupling of a halogenated N-Methylbenzo[d]dioxol-5-amine derivative is available and can be adapted for 6-Iodobenzo[d]dioxol-5-amine.[2]
Diagram: Suzuki-Miyaura Catalytic Cycle
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Iodobenzo[d]dioxol-5-amine
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Iodobenzo[d][1][2]dioxol-5-amine
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 6-Iodobenzo[d][1][2]dioxol-5-amine (CAS No. 1000802-34-5) is a valuable intermediate in synthetic chemistry, its handling and disposal demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated aromatic amine, ensuring the safety of your personnel and compliance with environmental regulations.
The core principle of this guidance is risk mitigation. In the absence of a comprehensive Safety Data Sheet (SDS) dedicated to this specific compound, we will proceed with a conservative approach, treating 6-Iodobenzo[d][1][2]dioxol-5-amine as a hazardous substance based on its chemical structure and available data for analogous compounds.
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle 6-Iodobenzo[d][1][2]dioxol-5-amine with the appropriate Personal Protective Equipment (PPE). The known hazard statement for this compound is H302: Harmful if swallowed[3]. Due to its nature as an iodinated aromatic amine, potential for skin and eye irritation, as well as toxicity via inhalation, should be assumed.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with solid particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage. | Prevents dermal absorption, a potential route of exposure for aromatic amines. |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling fine particles or vapors, which could be toxic. |
II. Step-by-Step Disposal Protocol
The disposal of 6-Iodobenzo[d][1][2]dioxol-5-amine must be managed through an approved hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain.
Proper segregation is the foundation of safe and compliant chemical waste disposal. Halogenated organic compounds must be kept separate from non-halogenated waste streams to ensure appropriate treatment and to manage disposal costs effectively.
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Crucially, do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [4] Incompatible mixtures can lead to dangerous chemical reactions.
-
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
All waste containers must be prominently labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "6-Iodobenzo[d][1][2]dioxol-5-amine" and its CAS Number: 1000802-34-5 .
-
Indicate the approximate concentration and quantity of the waste.
-
Note any other components present in the waste mixture.
Proper storage of hazardous waste is essential to prevent accidents and environmental contamination.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are tightly closed to prevent leaks or the escape of vapors.
-
Keep the storage area away from incompatible materials, particularly strong oxidizing agents, strong acids, and bleach.[5] Reactions between amines and iodine compounds with such substances can be exothermic and potentially dangerous.[6]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for completing waste manifests and the handover process.
The decision-making process for handling and disposing of 6-Iodobenzo[d][1][2]dioxol-5-amine can be visualized as follows:
III. Emergency Procedures for Spills
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep the hood running.
-
Containment and Cleanup:
-
For small spills of the solid, carefully sweep the material, avoiding dust generation, and place it into a sealed, labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office immediately, regardless of the size.
IV. Understanding the Regulatory Landscape
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are subject to specific land disposal restrictions.[7] While 6-Iodobenzo[d][1][2]dioxol-5-amine is not specifically listed as a "U" or "P" hazardous waste, it must be disposed of as hazardous waste due to its characteristic toxicity. Your EHS office will assign the appropriate EPA waste codes for disposal.
By adhering to these rigorous protocols, you not only ensure the safety of your laboratory personnel but also uphold your responsibility to protect the environment. This commitment to safety and compliance is a cornerstone of scientific integrity and excellence.
References
- 1. adem.alabama.gov [adem.alabama.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Iodobenzo[d]dioxol-5-amine
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Iodobenzo[d][1][2]dioxol-5-amine
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for handling 6-Iodobenzo[d][1][2]dioxol-5-amine (CAS No. 1000802-34-5) in a laboratory setting.[3][4][5][6] As a halogenated aromatic amine, this compound warrants careful handling due to its potential health hazards.[2][7] This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper chemical hygiene.
Hazard Assessment: Understanding the Risks
Therefore, it is prudent to treat 6-Iodobenzo[d][1][2]dioxol-5-amine with a high degree of caution, assuming it may be:
-
Harmful if swallowed: One supplier notes the H302 hazard statement, "Harmful if swallowed."
-
A skin and eye irritant: Direct contact with the skin or eyes could cause irritation.[9]
-
An allergen: Repeated exposure may lead to skin sensitization.
-
Toxic upon inhalation or absorption: Aromatic amines can be absorbed through the skin, and dust or vapors may be harmful if inhaled.[7]
Given these potential risks, a multi-layered PPE approach is essential to minimize all routes of exposure.
Personal Protective Equipment (PPE) Selection and Strategy
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with 6-Iodobenzo[d][1][2]dioxol-5-amine.
| Body Part | PPE Recommendation | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield. | Protects against splashes of the compound or solvents, as well as any potential dust, from causing serious eye damage.[2] |
| Skin and Body | A chemically resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Hands | Double-gloving with a chemical-resistant outer glove (e.g., Viton® or butyl rubber) over a disposable inner glove. Nitrile gloves may be used for incidental splash protection only and must be replaced immediately upon contact. | Aromatic amines can penetrate nitrile gloves.[1][10][11] Double-gloving with a more resistant outer glove provides a higher level of protection. |
| Respiratory | Work in a certified chemical fume hood. If there is a risk of generating dust or aerosols and a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is required. | Minimizes the inhalation of potentially harmful dust or vapors.[2] |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing and disposing of PPE.
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before handling, ensure that a chemical fume hood is functioning correctly and the work area is free of clutter.[2]
-
Weighing and Transfer: Conduct all weighing and transfers of 6-Iodobenzo[d][1][2]dioxol-5-amine within the fume hood to contain any dust.
-
Spill Management: In the event of a spill, evacuate the area and secure it. Wear appropriate PPE to clean the spill. Absorb liquids with an inert material and collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Protocol
The disposal of 6-Iodobenzo[d][1][2]dioxol-5-amine and any associated contaminated materials must be managed as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2] Create a designated, labeled hazardous waste container for all materials contaminated with 6-Iodobenzo[d][1][2]dioxol-5-amine.
-
Container Management: Ensure waste containers are kept tightly closed and are stored in a designated satellite accumulation area.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. The rinsate should be collected as hazardous waste.[2]
-
Waste Pickup: Adhere to your institution's hazardous waste disposal procedures for the final collection and disposal of the waste.[12] Some specialized recycling programs may exist for iodine-containing waste.[13]
By adhering to these stringent PPE and handling protocols, researchers can significantly mitigate the risks associated with handling 6-Iodobenzo[d][1][2]dioxol-5-amine, ensuring a safe and productive laboratory environment.
References
- 1. gloves.com [gloves.com]
- 2. benchchem.com [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 1000802-34-5|6-Iodobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. international.skcinc.com [international.skcinc.com]
- 9. fishersci.com [fishersci.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. mitsuiplastics.com [mitsuiplastics.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
